molecular formula C30H24ClNO4 B12302338 N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Katalognummer: B12302338
Molekulargewicht: 498.0 g/mol
InChI-Schlüssel: YJQNMNJDBMSIFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a useful research compound. Its molecular formula is C30H24ClNO4 and its molecular weight is 498.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H24ClNO4

Molekulargewicht

498.0 g/mol

IUPAC-Name

3-[4-(4-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C30H24ClNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)

InChI-Schlüssel

YJQNMNJDBMSIFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Engineering Potency: The Role of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine in peptide design Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary & Chemical Identity

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(4'-Cl)-OH or Fmoc-Phe(4-4'-Cl-Ph)-OH ) is a highly specialized, non-canonical amino acid used to probe deep hydrophobic pockets in receptor targets.[1] Unlike simple halogenated phenylalanines (e.g., 4-chloro-phenylalanine), this molecule features a biphenyl scaffold with a chlorine atom at the distal para position.[1]

This structural extension provides two critical advantages in drug design:

  • Steric Reach: It extends the side chain significantly (~4 Å longer than Phenylalanine), allowing the peptide to contact "deep-pocket" residues often inaccessible to canonical amino acids.[1]

  • Halogen Bonding: The distal chlorine atom acts as a focused Lewis acid (

    
    -hole donor), enabling highly specific directional interactions with backbone carbonyls or aromatic residues in the target protein.[1]
    
Chemical Profile Table[1][2]
PropertySpecification
Full Chemical Name N-Fmoc-4-(4-chlorophenyl)-L-phenylalanine
Common Abbreviation Fmoc-Bip(4'-Cl)-OH
CAS Number 1282042-60-7
Molecular Formula

Molecular Weight 497.98 g/mol
Chirality L-Isomer (99% ee standard)
Hydrophobicity (cLogP) ~7.2 (High)
Solubility Low in MeOH/Water; High in NMP, DMF, DMSO
Key Interaction

-

stacking, Halogen Bonding (

-hole)

Strategic Application in Drug Design

The "Reach and Grab" Mechanism

In GPCR ligand design and protein-protein interaction (PPI) inhibitors, binding pockets are often hydrophobic channels rather than shallow surfaces.[1] Standard Phenylalanine (Phe) or Tryptophan (Trp) residues may anchor the peptide but fail to reach the "switch" residues deep within the receptor.[1]

Fmoc-Bip(4'-Cl)-OH acts as a molecular probe.[1] The biphenyl scaffold provides the "reach" (rigid rod geometry), while the terminal chlorine provides the "grab" (electronic interaction).[1]

Halogen Bonding: The Chlorine Advantage

While fluorine is often used for metabolic stability, chlorine is superior for halogen bonding . The chlorine atom exhibits a positive electrostatic potential cap (the


-hole) on the extension of the C-Cl bond axis.[1]
  • Interaction Energy: 1–5 kcal/mol (comparable to weak hydrogen bonds).[1]

  • Directionality: Strictly linear (160°–180° relative to the C-X bond).[1] This allows for precise geometric constraints in the binding pocket, unlike the isotropic hydrophobicity of a methyl group.[1]

Metabolic Stability

The bulky biphenyl system creates significant steric hindrance around the peptide backbone.[1] When incorporated into a sequence, it shields adjacent peptide bonds from proteolytic enzymes (e.g., chymotrypsin), significantly increasing the plasma half-life of the therapeutic candidate.[1]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The extreme hydrophobicity and steric bulk of the biphenyl group often lead to inter-chain aggregation and incomplete coupling , resulting in deletion sequences (des-Bip impurities) that are difficult to purify.[1]

Solution: The following protocol utilizes "Chaos-Inducing" conditions to disrupt aggregation and high-efficiency coupling reagents.

Step-by-Step Coupling Workflow

Reagents:

  • Resin: Rink Amide or Wang (Low loading, < 0.4 mmol/g recommended to reduce steric crowding).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for this specific residue due to better solvation of hydrophobic chains.[1]

Protocol:

  • Resin Swelling: Swell resin in NMP for 30 minutes (critical for solvation).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF, 3x with NMP.[1]

  • Activation (Pre-mix):

    • Dissolve Fmoc-Bip(4'-Cl)-OH (3.0 eq) in NMP.[1]

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[1]

    • Add DIEA (6.0 eq) immediately before adding to resin.[1]

    • Note: Do not let the activated ester sit for >2 minutes before addition to prevent racemization.[1]

  • Coupling Reaction:

    • Add mixture to resin.[1][2]

    • Temperature: React at 50°C for 45 minutes (microwave) or 3 hours (conventional heating). Heat is essential to overcome the steric barrier.[1]

  • Double Coupling (Mandatory):

    • Drain and repeat the coupling step with fresh reagents.[1]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Self-Validating Quality Control (Micro-Cleavage)

Standard Kaiser tests are unreliable for bulky hydrophobic residues due to false negatives (beads do not swell properly in the test solution).[1]

Validation Step:

  • Remove ~2 mg of resin after the double coupling.[1]

  • Treat with 50 µL TFA/TIS/H2O (95:2.5:2.5) for 15 minutes.

  • Evaporate TFA under nitrogen.[1]

  • Redissolve in MeCN/H2O and inject into LC-MS.

  • Pass Criteria: >98% conversion to the target mass. If <98%, perform a third coupling with PyAOP.[1]

Visualization of Logic & Workflow[1]

Structural Logic: The "Deep Pocket" Interaction

The following diagram illustrates the logical selection process for using Fmoc-Bip(4'-Cl)-OH versus standard residues.

G Target Target Analysis: Deep Hydrophobic Pocket Phe Standard Phe/Trp Target->Phe Screen 1 Bip Biphenylalanine (Bip) Target->Bip Screen 2 ClBip 4'-Chloro-Bip (Fmoc-Bip(4'-Cl)-OH) Target->ClBip Screen 3 Result1 Fail: Too Short (Weak Binding) Phe->Result1 Result2 Good: Steric Fit (Hydrophobic Only) Bip->Result2 Result3 Optimal: Steric Fit + Halogen Bond (Sigma Hole) ClBip->Result3

Caption: Decision matrix for selecting Fmoc-Bip(4'-Cl)-OH based on receptor topology and electronic requirements.

Optimized SPPS Cycle

The workflow below highlights the deviations from standard protocols required for this specific molecule.

SPPS Start Resin-AA(n) Deprotect Fmoc Removal (20% Pip/DMF) Start->Deprotect Wash Wash (NMP) Deprotect->Wash Activate Activation (HATU/HOAt/DIEA) Wash->Activate Couple Coupling 50°C, 60 min Activate->Couple Check QC: Micro-Cleavage (LC-MS) Couple->Check Next Proceed to AA(n+1) Check->Next >98% Conv. Repeat Double Couple Check->Repeat <98% Conv. Repeat->Check

Caption: High-efficiency SPPS cycle incorporating thermal acceleration and LC-MS validation steps.

Storage and Handling

  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Stability: The Fmoc group is base-labile. Avoid exposure to primary amines during storage.[1] The biphenyl-chlorine bond is metabolically stable but can be susceptible to palladium-catalyzed cross-coupling if trace metals are present in the lab environment (keep away from Suzuki coupling work areas).[1]

  • Solubility Prep: For synthesis, dissolve in NMP rather than DMF to achieve higher concentrations (up to 0.3 M) without precipitation.[1]

References

  • Chemical Identity & CAS: Thermo Fisher Scientific.[1] "N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Product Specifications." [1]

  • Halogen Bonding in Biological Systems: Auffinger, P., et al. (2004).[1] "Halogen bonds in biological molecules."[1] Proceedings of the National Academy of Sciences, 101(48), 16789-16794.[1] [1]

  • Synthesis of Biphenylalanine Derivatives: Kotha, S., & Lahiri, K. (2003).[1] "Suzuki–Miyaura cross-coupling reaction: a useful tool for the synthesis of unnatural amino acids."[1] Bioorganic & Medicinal Chemistry Letters.

  • Steric Hindrance in SPPS: BenchChem Technical Guides. "Overcoming Steric Hindrance during Fmoc-Bip coupling."

Sources

Strategic Incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine for Enhanced Peptide Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently attritioned by poor membrane permeability and rapid proteolytic degradation. While cyclization and backbone modification are common remediation strategies, side-chain engineering offers a precise method to modulate physicochemical properties without altering the peptide backbone.

This guide focuses on N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-L-4-Cl-Phe) , a non-canonical amino acid (NCAA) that serves as a "lipophilic anchor." By substituting the native hydrogen at the para position of the phenyl ring with chlorine, researchers can achieve a calculated increase in lipophilicity (Hansch


 constant +0.71) while simultaneously blocking primary metabolic oxidation sites. This document details the physicochemical rationale, solid-phase peptide synthesis (SPPS) integration protocols, and pharmacokinetic benefits of this modification.

Part 1: The Physicochemical Basis

The Lipophilicity Advantage (Hansch Analysis)

The primary driver for incorporating 4-Cl-Phe is the modulation of the partition coefficient (logP). In rational drug design, the contribution of a substituent to the overall lipophilicity is quantified by the Hansch substituent constant (


).
  • Hydrogen (Native Phe):

    
    
    
  • Chlorine (4-Cl-Phe):

    
    
    
  • Fluorine (4-F-Phe):

    
    
    

Insight: Chlorine provides a significantly higher lipophilic boost than fluorine. While fluorine is often chosen for its small steric radius (van der Waals radius 1.47 Å vs. 1.20 Å for H), chlorine (1.75 Å) offers a more aggressive hydrophobic shift while remaining small enough to fit most phenylalanine-binding pockets.

Halogen Bonding (The Sigma Hole)

Beyond simple hydrophobicity, the chlorine atom introduces the potential for halogen bonding . Unlike fluorine, which is tightly electronegative, chlorine exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Cl bond.

  • Mechanism: The

    
    -hole can act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygens or carboxylates in the receptor pocket).
    
  • Result: This creates a specific, directional interaction that can enhance receptor affinity (

    
    ) beyond what is predicted by hydrophobic effects alone.
    

Part 2: Synthesis & Integration (SPPS Protocol)

Integrating Fmoc-L-4-Cl-Phe requires modified SPPS protocols. Due to the increased hydrophobicity of the Fmoc-protected derivative, "difficult sequences" prone to aggregation are more common, particularly when multiple hydrophobic residues are adjacent.

Reagent Specifications
  • Reagent: N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

  • Molecular Weight: ~421.9 g/mol [1]

  • Solubility: Soluble in DMF; reduced solubility in pure DCM compared to native Fmoc-Phe.

Optimized Coupling Protocol
  • Standard: Fmoc/tBu strategy.

  • Activation: HBTU/DIEA is sufficient, but DIC/Oxyma is preferred to suppress racemization and improve yield in hydrophobic sequences.

Step-by-Step Workflow
  • Resin Selection: Use a low-loading resin (0.3–0.5 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or ChemMatrix to reduce inter-chain aggregation.

  • Swelling: Swell resin in DCM for 30 mins (essential for opening polymer matrix).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Wash extensively with DMF after this step to remove piperidine, which can cause premature Fmoc removal of the incoming activated ester.

  • Activation (Pre-activation is discouraged):

    • Dissolve Fmoc-L-4-Cl-Phe (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq) immediately prior to addition to the vessel.

  • Coupling:

    • Reaction time: 60–90 minutes at Room Temperature.

    • Intervention: If the sequence is known to aggregate, add chaotropic salts (0.1 M LiCl) or use a solvent mixture of DMF/DCM (1:1).

  • Monitoring: Perform a Kaiser Test. If slightly blue (incomplete), perform a double coupling with fresh reagents for 45 minutes.

Visualization: SPPS Integration Workflow

SPPS_Workflow Start Resin Preparation (Low Loading 0.3 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Cycle (DMF x5, DCM x3) Deprotect->Wash1 Activate Activation (Fmoc-4-Cl-Phe + DIC/Oxyma) Wash1->Activate Coupling Coupling Reaction (60 min, DMF/DCM 1:1) Activate->Coupling Check Kaiser Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Blue) Next Proceed to Next AA Check->Next Negative (Colorless) Recouple->Next

Figure 1: Optimized SPPS workflow for hydrophobic NCAA incorporation. Note the decision node for double coupling.

Part 3: Pharmacokinetic Impact (ADME)

The strategic value of 4-Cl-Phe lies in its ability to simultaneously solve two problems: Permeability and Metabolic Stability .

Membrane Permeability (Passive Transport)

Peptides are generally membrane-impermeable due to high polarity. The 4-Cl-Phe residue acts as a "grease" patch.

  • Mechanism: The increased lipophilicity (

    
    ) lowers the desolvation energy required for the peptide to enter the lipid bilayer.
    
  • Data Correlation: Studies on cyclic peptides indicate that replacing Phe with 4-Cl-Phe can increase apparent permeability (

    
    ) in Caco-2 assays by 2-5 fold, depending on the peptide sequence and position of substitution.
    
Metabolic Stability (The "Para-Block")

Native Phenylalanine is a primary target for oxidative metabolism.

  • Enzymatic Attack: Cytochrome P450 enzymes and Phenylalanine Hydroxylase typically attack the para position to convert Phe to Tyr (hydroxylation).

  • The Chlorine Block: Substituting the para-hydrogen with Chlorine sterically and electronically blocks this hydroxylation. The C-Cl bond is stronger and resistant to oxidative cleavage under physiological conditions.

Comparative Data Table
FeatureNative Phenylalanine (Phe)4-Chlorophenylalanine (4-Cl-Phe)Impact on Drug Design
Hansch

(Lipophilicity)
0.00+0.71Enhanced membrane penetration.
Electronic Effect (

)
0.00+0.23 (Electron Withdrawing)Alters pKa of nearby groups; changes electrostatic potential.
Metabolic Fate Rapid p-hydroxylationResistant to p-hydroxylationIncreased half-life (

).
Steric Bulk (MR) 1.036.03May require conformation adjustment in binding pocket.
Visualization: ADME Mechanism

ADME_Mechanism cluster_Phe Native Phe cluster_ClPhe 4-Cl-Phe Peptide Peptide Drug Lipid Lipid Bilayer (Membrane) Peptide->Lipid Entry Cyto Cytosol Lipid->Cyto Transport Phe_Path Low Lipophilicity Lipid->Phe_Path Cl_Path High Lipophilicity (Hansch +0.71) Lipid->Cl_Path Enhanced Entry Enzyme CYP450 / Phe-Hydroxylase Phe_Met Para-Hydroxylation (Degradation) Phe_Path->Phe_Met Enzymatic Attack Cl_Met Blocked Oxidation (Stable) Cl_Path->Cl_Met Steric Shield

Figure 2: Mechanistic comparison of membrane transport and metabolic survival between Native Phe and 4-Cl-Phe.

Part 4: Case Applications

Antimicrobial Peptides (AMPs)

In the development of cationic AMPs, replacing Phe with 4-Cl-Phe has been shown to increase bacterial membrane disruption. The chlorine atom facilitates deeper insertion into the bacterial lipid bilayer, lowering the Minimum Inhibitory Concentration (MIC).

GLP-1 Analogs

For metabolic disease targets, extending the half-life is critical. Incorporation of 4-Cl-Phe at hydrophobic interfaces of GLP-1 receptor agonists has been utilized to prevent enzymatic degradation by DPP-IV and NEP (Neutral Endopeptidase), while maintaining receptor potency via halogen bonding in the hydrophobic pocket.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(1), 314-329. Link

  • Gong, H., & Holst, J. (2008). Effect of halogenation on the stability and activity of antimicrobial peptides. Journal of Medicinal Chemistry.
  • ChemPep Inc. (2023). Fmoc Solid Phase Peptide Synthesis: Standard Protocols. Link

  • Sigma-Aldrich (Merck). (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

Sources

Structural and Functional Profiling of Chlorophenyl-substituted Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural characteristics of chlorophenyl-substituted phenylalanine derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The introduction of a chlorine atom onto the phenyl ring of phenylalanine (Phe) creates a non-proteinogenic amino acid with distinct physicochemical properties that are highly valuable in medicinal chemistry and peptide engineering. Whether in the ortho, meta, or para position, the chloro-substituent modulates lipophilicity, steric bulk, and electronic density, thereby altering receptor binding affinity and metabolic stability.

This guide provides a technical deep-dive into the structural characteristics, synthesis protocols, and biological applications of these derivatives, with a specific focus on 4-chlorophenylalanine (PCPA) , a potent tryptophan hydroxylase inhibitor.

Part 1: Structural & Electronic Characterization

Electronic Modulation (The Hammett Effect)

The substitution of hydrogen with chlorine introduces significant electronic perturbations driven by the inductive electron-withdrawing nature of the halogen.

  • Inductive Effect (-I): Chlorine is more electronegative than carbon (

    
     vs 
    
    
    
    ), pulling electron density away from the aromatic ring.[1] This lowers the pKa of the ammonium group (
    
    
    ) slightly compared to native phenylalanine, making the amine less basic.
  • Resonance Effect (+R): While chlorine has lone pairs that can donate electron density, the inductive withdrawal dominates in the ground state. However, in specific transition states (e.g., electrophilic aromatic substitution), the lone pairs can stabilize positive charges.

  • Hammett Constants (

    
    ): 
    
    • 
       (+0.23):  Indicates a net electron-withdrawing effect at the para position.[1]
      
    • 
       (+0.37):  The effect is stronger in the meta position because the opposing resonance donation is geometrically impossible.
      

Impact on


-

Stacking:
The electron-deficient ring of 4-Cl-Phe exhibits stronger

-stacking interactions with electron-rich aromatic systems (like Trp or Tyr) compared to native Phe.[1] This is exploited in peptide engineering to stabilize secondary structures.[1]
Steric Constraints and Conformation

The van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å).[1] This steric bulk restricts the rotation of the side chain (


 and 

torsion angles).
  • Ortho-substitution (2-Cl-Phe): Creates severe steric clash with the peptide backbone, often forcing the side chain into a specific rotameric state (usually gauche- or trans), effectively "locking" the conformation.[1]

  • Para-substitution (4-Cl-Phe): Extends the molecular length, allowing it to reach deeper into hydrophobic binding pockets (e.g., GPCRs or transporter channels) but preventing metabolism at the 4-position (blocking Phenylalanine Hydroxylase action).[1]

Physicochemical Profiling

The following table summarizes the shifts in properties when converting Phe to 4-Cl-Phe.

PropertyL-Phenylalanine (Phe)4-Chloro-L-Phenylalanine (PCPA)Implication
MW ( g/mol ) 165.19199.63Increased mass affects diffusion/transport.[1]
LogP (Lipophilicity) -1.38-0.5 to -0.76Increased lipophilicity improves BBB penetration.[1]
pKa (

-COOH)
1.83~2.20Slight acidity shift; generally negligible for binding.[1]
pKa (

-NH3+)
9.13~9.0 - 9.1Amine is slightly less basic due to -I effect.[1]
Hydropathy Index 2.8~3.5 (Predicted)More hydrophobic; buries in protein cores.[1]
Visualization: Structural Logic

The following diagram illustrates the causal relationship between the chloro-substitution and the resulting physicochemical changes.

structural_logic subst Chlorine Substitution (Para-position) electronic Electronic Effect (-I Inductive) subst->electronic steric Steric Effect (Volume Increase) subst->steric pka pKa Shift (Less Basic Amine) electronic->pka stacking Enhanced pi-pi Stacking electronic->stacking metabolism Metabolic Blockade (No hydroxylation) steric->metabolism Blocks enzyme access lipophilicity Increased LogP (Hydrophobicity) steric->lipophilicity Halogen hydrophobicity

Figure 1: Mechanistic impact of chlorine substitution on phenylalanine properties.[1]

Part 2: Synthesis & Production Protocol

For research applications requiring high enantiomeric purity, the Acetamidomalonate Synthesis followed by Enzymatic Resolution is the gold standard. This pathway is robust, scalable, and cost-effective.

Protocol: Synthesis of DL-4-Chlorophenylalanine

Objective: Synthesize the racemic amino acid from 4-chlorobenzyl chloride.

Reagents:

  • Diethyl acetamidomalonate (DEAM)[1]

  • 4-Chlorobenzyl chloride[1]

  • Sodium ethoxide (NaOEt) in absolute ethanol[1]

  • Hydrochloric acid (6N and 12N)

Step-by-Step Workflow:

  • Enolate Formation: Dissolve DEAM (1.0 eq) in a solution of NaOEt (1.1 eq) in absolute ethanol. Stir at room temperature for 30 min under

    
    . The solution will turn slightly yellow as the enolate forms.
    
  • Alkylation: Add 4-chlorobenzyl chloride (1.0 eq) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (SiO2, EtOAc/Hexane) until the starting halide is consumed.

  • Precipitation: Cool to room temperature. The product (diethyl 2-acetamido-2-(4-chlorobenzyl)malonate) may precipitate.[1] Pour the mixture into ice water to maximize precipitation.[1] Filter and wash with cold water.[1][2]

  • Hydrolysis & Decarboxylation: Suspend the solid intermediate in 6N HCl (10 volumes). Reflux for 12-18 hours.[1] Note: This step removes the acetyl group, hydrolyzes the esters, and decarboxylates the malonic acid derivative.[3]

  • Isolation: Concentrate the solution to dryness under vacuum. Redissolve in minimal water and adjust pH to ~6.0 using Ammonium Hydroxide (

    
    ).[1] The free amino acid (DL-4-Cl-Phe) will crystallize out.[1]
    
Protocol: Enzymatic Resolution (Optical Purification)

Objective: Separate L-4-Cl-Phe from the racemate.[1]

Reagents:

  • Acylase I (from Aspergillus melleus or Porcine Kidney)[1]

  • Acetic anhydride[1][2][4]

  • NaOH (2M)[1]

Workflow:

  • Acetylation: React crude DL-4-Cl-Phe with acetic anhydride in NaOH to form N-Acetyl-DL-4-Cl-Phe.

  • Enzymatic Digestion: Dissolve N-Acetyl-DL-4-Cl-Phe in water (pH 7.2). Add Acylase I and incubate at 37°C for 24 hours.

    • Mechanism:[3][5][6][7] Acylase I selectively hydrolyzes the acetyl group from the L-isomer only.[1]

  • Separation: Acidify the mixture to pH 5. The L-4-Cl-Phe is free amino acid (soluble/zwitterionic), while the D-isomer remains N-acetylated (more acidic).[1]

  • Purification: Use ion-exchange chromatography (Dowex 50) to bind the free L-amino acid.[1] The N-acetyl-D-amino acid flows through.[1] Elute L-4-Cl-Phe with

    
    .[1]
    
Visualization: Synthesis Workflow

synthesis_workflow start Start: Diethyl Acetamidomalonate step1 1. Alkylation (NaOEt + 4-Cl-Benzyl Chloride) start->step1 inter Intermediate: Diethyl 2-acetamido-2-(4-chlorobenzyl)malonate step1->inter step2 2. Hydrolysis & Decarboxylation (6N HCl, Reflux) inter->step2 racemate Product: DL-4-Chlorophenylalanine step2->racemate step3 3. Enzymatic Resolution (Acylase I, pH 7.2) racemate->step3 final Final Pure: L-4-Chlorophenylalanine step3->final Selective Hydrolysis

Figure 2: Chemo-enzymatic synthesis route for high-purity L-4-Chlorophenylalanine.

Part 3: Biological Implications & Case Studies[1]

Case Study: p-Chlorophenylalanine (Fenclonine/PCPA)

PCPA is the most historically significant derivative in this class.[1] It acts as a selective and irreversible inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.

Mechanism of Action:

  • Substrate Mimicry: PCPA structurally resembles Tryptophan (Trp) and Phenylalanine.[1] It enters the TPH active site.[1]

  • Irreversible Binding: Unlike competitive inhibitors that simply block the site, PCPA depletes neuronal serotonin levels for days to weeks. The exact mechanism involves the alkylation of a cysteine residue near the active site or a "suicide inhibition" mechanism where the enzyme attempts to hydroxylate the 4-position (blocked by Cl), leading to a reactive intermediate that covalently modifies the enzyme.

  • Outcome: Total depletion of 5-HT (Serotonin) without significantly affecting catecholamines (Dopamine/Norepinephrine), making it a critical tool in neurobiology to study sleep, depression, and sexual behavior.

Peptide Engineering (GLP-1 and Antimicrobials)

In modern drug design, 4-Cl-Phe is used to replace Phe residues in therapeutic peptides.[1]

  • Proteolytic Stability: Chymotrypsin and other proteases cleave at the C-terminus of aromatic residues.[1] The 4-Cl substitution sterically hinders the protease active site, extending the half-life of the peptide in vivo.

  • Potency Enhancement: The increased lipophilicity allows the peptide to anchor more effectively into the hydrophobic core of GPCRs (e.g., GLP-1 receptor), often increasing potency by 10-100 fold.

Visualization: TPH Inhibition Pathway

tph_inhibition tryptophan L-Tryptophan tph_enzyme Tryptophan Hydroxylase (TPH) tryptophan->tph_enzyme Substrate complex TPH-PCPA Complex (Covalent/Irreversible) tph_enzyme->complex Inactivation 5 5 tph_enzyme->5 pcpa PCPA (Inhibitor) pcpa->tph_enzyme High Affinity Binding complex->5 htp BLOCKED serotonin Serotonin (5-HT) htp->serotonin

Figure 3: Mechanism of Serotonin Depletion by PCPA.

References

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin.[1] Molecular Pharmacology.[1] Link

  • Foote, J. L., & Tao, R. V. (1968).[8] The effects of p-chlorophenylalanine and phenylalanine on brain ester-bound fatty acids of developing rats.[1] Life Sciences.[1][8] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4652, Fenclonine. PubChem.[1] Link

  • Organic Syntheses. (1943).[1] DL-Phenylalanine (Method adapted for substituted derivatives).[1][4] Organic Syntheses, Coll.[2] Vol. 2, p.489.[9] Link[1]

  • Sigma-Aldrich. (2025).[1] 4-Chloro-DL-phenylalanine Product Specification and Safety Data Sheet.[1] Merck KGaA.[1] Link[1]

Sources

Impact of 4-chlorophenyl group on phenylalanine pi-stacking interactions

Author: BenchChem Technical Support Team. Date: February 2026

The Impact of 4-Chlorophenyl Group on Phenylalanine Pi-Stacking Interactions

Executive Summary

In modern structure-based drug design (SBDD), the optimization of non-covalent interactions is a primary lever for potency enhancement. Among these,


-

stacking interactions involving phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) are ubiquitous. The incorporation of a 4-chlorophenyl group—specifically through the non-canonical amino acid 4-chlorophenylalanine (4-Cl-Phe) or analogous chlorobenzene moieties in small molecule inhibitors—represents a high-impact strategy to modulate these interactions.

Contrary to the classical view that relies solely on electrostatic quadrupole moments, recent evidence suggests that the enhanced binding affinity observed with 4-Cl-Phe is driven primarily by dispersion forces and reduced exchange-repulsion , with electrostatic modulation playing a secondary yet directional role. This guide dissects the physicochemical basis of this modification, provides quantitative benchmarks, and outlines a self-validating protocol for its application in lead optimization.

Theoretical Framework: The "Chlorine Effect" in Pi-Stacking

To effectively utilize 4-Cl-Phe, one must move beyond the simplified Hunter-Sanders model (which emphasizes quadrupole-quadrupole electrostatics) and adopt the modern "Wheeler-Houk" view, which integrates high-level quantum mechanical data regarding dispersion and direct substituent interactions.

Electronic vs. Dispersive Modulation

The benzene ring of native Phenylalanine possesses a large negative quadrupole moment (


 Buckinghams), creating an electron-rich face that repels other electron-rich systems (like the face of another Phe or an aspartate anion) unless offset in a parallel-displaced or T-shaped geometry.

Substituting the para-hydrogen with Chlorine (4-Cl) introduces two competing vectors:

  • Inductive Withdrawal (-I): Chlorine is highly electronegative (

    
    ), pulling electron density from the 
    
    
    
    -framework. This reduces the electron density on the ring face, making the quadrupole moment less negative. This facilitates closer face-to-face stacking with electron-rich aromatics (e.g., Trp, Tyr).
  • Polarizability & Dispersion (The Dominant Factor): Chlorine has a large van der Waals radius and high polarizability. In

    
    -stacked systems, the dispersive attraction between the heavy halogen and the opposing 
    
    
    
    -system often outweighs electrostatic penalties.
Quantitative Interaction Energies

The following table summarizes the interaction energies of benzene and substituted benzene dimers in the parallel-displaced (PD) configuration, the most relevant geometry for protein-ligand binding.

Dimer PairGeometryInteraction Energy (

)
Dominant Force
Benzene - Benzene Parallel Displaced (3.4 Å)-2.65 kcal/molDispersion / Electrostatics
Benzene - Chlorobenzene Parallel Displaced-3.8 to -4.2 kcal/molDispersion (+ Inductive)
Chlorobenzene - Chlorobenzene Parallel Displaced-4.5 to -5.0 kcal/molDispersion
Benzene - Fluorobenzene Parallel Displaced-3.3 kcal/molElectrostatics (Dipole)

Data synthesized from CCSD(T)/CBS benchmarks (Sherrill et al., Wheeler et al.). Note that Cl-substitution provides a ~1.5 kcal/mol gain over native Phe-Phe interactions.

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic pathway when replacing Phenylalanine with 4-Chlorophenylalanine to resolve a binding bottleneck.

G Lead_Compound Lead Compound (Weak Phe-Phe Stacking) Analysis Structural Analysis (Identify Geometry) Lead_Compound->Analysis Geometry_Check Stacking Geometry? Analysis->Geometry_Check Face_Face Face-to-Face (Repulsive) Geometry_Check->Face_Face Offset < 2.0 Å Edge_Face Edge-to-Face (T-Shaped) Geometry_Check->Edge_Face Offset > 2.0 Å Sub_4Cl Substitute 4-Cl-Phe (Chlorine Scan) Face_Face->Sub_4Cl Critical Fix Edge_Face->Sub_4Cl Optimization Mech_Dispersion Mechanism 1: Increased Dispersion (Polarizability) Sub_4Cl->Mech_Dispersion Primary Driver Mech_Electro Mechanism 2: Reduced Quadrupole (Less Repulsion) Sub_4Cl->Mech_Electro Secondary Driver Result Enhanced Affinity (-1.5 kcal/mol gain) Mech_Dispersion->Result Mech_Electro->Result

Figure 1: Decision logic for deploying 4-Cl-Phe. The substitution is most critical when alleviating repulsion in face-to-face geometries but provides universal gain via dispersion.

Experimental & Computational Protocols

To validate the impact of 4-chlorophenyl substitution, a dual-track approach combining computational prediction and biophysical assay is required.

Protocol A: Computational Energy Estimation (Self-Validating)

Do not rely on standard docking scores (e.g., GlideScore), which often poorly parameterize halogen dispersion.

  • System Preparation: Isolate the dimer pair (Ligand-4-Cl-Phe and Protein-Residue) from the co-crystal or docked structure. Cap the backbone with N-methyl/acetyl groups.

  • Geometry Optimization: Perform constrained optimization using DFT with dispersion correction (e.g., B97-D3 or wb97x-D ) and a triple-zeta basis set (def2-TZVP).

    • Constraint: Freeze the backbone atoms to maintain the protein-relevant geometry.

  • Energy Calculation:

    • Calculate Single Point Energy (

      
      ).
      
    • Calculate Monomer Energies (

      
      , 
      
      
      
      ) in the dimer basis set to correct for Basis Set Superposition Error (BSSE) using the Counterpoise method.
    • Formula:

      
      .
      
  • Validation Criterion: If

    
     by at least 1.0 kcal/mol, proceed to synthesis.
    
Protocol B: Biophysical Validation (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for dissecting the enthalpy/entropy compensation typical of the "Chlorine Effect."

  • Protein Engineering: Express Wild Type (WT) and Mutant (Phe

    
     4-Cl-Phe) protein. Note: For residue replacement, auxotrophic E. coli strains or cell-free synthesis with orthogonal tRNA/synthetase pairs are required.
    
  • Titration Setup:

    • Ligand in syringe (10-20x concentration of protein).

    • Protein in cell (typically 10-50

      
      M).
      
    • Buffer: PBS pH 7.4 (Must match exactly to avoid heat of dilution artifacts).

  • Data Analysis:

    • Fit to One-Set-of-Sites model.

    • Success Metric: A successful 4-Cl substitution typically shows a more negative Enthalpy (

      
      ) due to improved van der Waals contacts, sometimes partially offset by an entropy penalty (
      
      
      
      ) due to the tighter fit (restricted rotation).

Case Study: The Glycine Receptor (GlyR)

A definitive example of this phenomenon is observed in the Glycine Receptor, a Cys-loop receptor where aromatic cages bind ligands.

  • Context: The agonist binding site contains critical Phenylalanine residues (e.g., Phe207).

  • Experiment: Researchers substituted Phe207 with 4-Cl-Phe using nonsense suppression mutagenesis.

  • Result: The 4-Cl-Phe mutant maintained or enhanced binding for specific ligands compared to 4-F-Phe or 4-Me-Phe.

  • Mechanistic Insight: While initially probed for "cation-

    
    " interactions (which 4-Cl should weaken due to EWG effects), the stability was maintained/enhanced for neutral aromatic ligands, confirming that the dispersion contribution  of the Chlorine atom compensated for the loss of electrostatic cation attraction.
    

References

  • Wheeler, S. E., & Houk, K. N. (2008). Substituent Effects in the Benzene Dimer are Due to Direct Interactions. Journal of the American Chemical Society.[1][2] Link

  • Sherrill, C. D. (2013). Energy Component Analysis of Substituent Effects in Non-Covalent Interactions. Accounts of Chemical Research. Link

  • Pless, S. A., et al. (2008). Conformational variability of the glycine receptor M2 domain in response to activation by different agonists. Journal of Biological Chemistry. Link

  • Hunter, C. A., & Sanders, J. K. (1990). The nature of pi-pi interactions. Journal of the American Chemical Society.[1][2] Link

  • Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation. Link

Sources

The Strategic Incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine in Peptidomimetic Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a pivotal evolution in drug discovery, bridging the therapeutic potential of peptides with the favorable pharmacokinetic profiles of small molecules.[1] This guide provides a comprehensive technical overview of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine, a non-canonical amino acid increasingly utilized to enhance the efficacy of peptidomimetic drug candidates. We will explore the causal reasoning behind its selection, its impact on molecular interactions and stability, and provide detailed methodologies for its incorporation in solid-phase peptide synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks in the design of next-generation therapeutics.

Introduction: The Peptidomimetic Imperative

Natural peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic application is often hampered by inherent liabilities, including susceptibility to proteolytic degradation, poor membrane permeability, and short in-vivo half-lives.[2] Peptidomimetics are meticulously designed compounds that mimic the three-dimensional structure and function of natural peptides but are engineered to overcome these limitations.[3][4] A key strategy in peptidomimetic design is the incorporation of unnatural amino acids, which can introduce novel chemical functionalities, enforce specific conformations, and enhance metabolic stability.[5]

Among the arsenal of unnatural amino acids, halogenated derivatives of phenylalanine have proven particularly valuable. This guide focuses on N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine, a derivative that offers a unique combination of steric and electronic properties to refine the pharmacological profile of peptide-based drug candidates.

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine: A Profile

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, featuring two critical modifications: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a chlorine atom at the para position of the phenyl ring.

PropertyValueSource
CAS Number 175453-08-4[6]
Molecular Formula C24H20ClNO4[7]
Molecular Weight 421.87 g/mol [7]
Appearance White solid[8]
Primary Application Solid-Phase Peptide Synthesis (SPPS) Building Block[8][9]

The Fmoc group is a base-labile protecting group essential for the stepwise, controlled assembly of peptide chains in modern SPPS.[10] The strategic placement of the chlorine atom on the phenyl ring is the key to the unique advantages this building block confers upon a peptidomimetic.

The Rationale for Incorporation: Causality in Design

The decision to incorporate 4-chlorophenylalanine is driven by the desire to modulate several key physicochemical and biological properties of a peptide.

Enhancing Hydrophobicity and Binding Affinity

The chlorine atom significantly increases the hydrophobicity of the phenylalanine side chain. This enhanced hydrophobicity can lead to stronger binding interactions with the often-hydrophobic pockets of target proteins, such as those found in protein-protein interaction (PPI) interfaces.[11] The electron-withdrawing nature of the chlorine atom can also influence π-π stacking and other non-covalent interactions within the binding site, potentially increasing ligand affinity.

Modulating Conformation and Stability

The steric bulk of the chlorine atom can restrict the conformational freedom of the amino acid side chain and influence the overall peptide backbone conformation.[12] This can pre-organize the peptidomimetic into a bioactive conformation, reducing the entropic penalty upon binding and leading to higher affinity. Furthermore, the presence of this unnatural amino acid can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its biological half-life.[13]

Case Study: Cetrorelix - A GnRH Antagonist

A prominent example of a marketed drug containing 4-chlorophenylalanine is Cetrorelix . Cetrorelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[14] It is used in assisted reproductive technologies to prevent a premature luteinizing hormone (LH) surge.[4] The inclusion of several unnatural amino acids, including D-Alanine, D-Naline, D-Citrine, D-Alanine, and notably 4-Chloro-D-phenylalanine, contributes to its enhanced stability and antagonist activity.[14]

The pharmacokinetic profile of Cetrorelix highlights the successful application of peptidomimetic strategies to create a durable therapeutic effect.

Pharmacokinetic ParameterValue (after 3 mg subcutaneous dose)Source
Absolute Bioavailability ~85%[15]
Time to Max. Concentration (tmax) ~1-2 hours[15]
Terminal Half-life (t1/2) ~30 hours[4]
Volume of Distribution (Vd) ~1 L/kg[15]
Plasma Protein Binding 86%[15]

The long terminal half-life of Cetrorelix is a direct result of its increased resistance to proteolysis, a feature to which the incorporation of unnatural amino acids like 4-chlorophenylalanine significantly contributes.[10]

Targeting Key Signaling Pathways: The Bcl-2 Family in Apoptosis

A critical application area for peptidomimetics is the modulation of protein-protein interactions (PPIs) that are central to disease pathways. The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway, represent a high-value target in oncology.[3] Pro-survival proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death.[3] Small molecule and peptidomimetic inhibitors aim to disrupt this interaction, freeing pro-apoptotic proteins to initiate apoptosis.

The binding groove of Bcl-2/Bcl-xL is hydrophobic, making it an ideal target for peptidomimetics incorporating hydrophobic unnatural amino acids like 4-chlorophenylalanine to enhance binding affinity.

Bcl2_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax/Bak Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP Cytochrome_c Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 MOMP->Cytochrome_c releases Apoptotic_Stimuli Apoptotic_Stimuli BH3-only_proteins BH3-only proteins (e.g., BIM, BAD) BH3-only_proteins->Bax/Bak activates Bcl2_BclxL Bcl-2 / Bcl-xL BH3-only_proteins->Bcl2_BclxL inhibits Bcl2_BclxL->Bax/Bak inhibits Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Peptidomimetic_Inhibitor Peptidomimetic Inhibitor (with 4-Cl-Phe) Peptidomimetic_Inhibitor->Bcl2_BclxL inhibits

Figure 1: The intrinsic apoptosis pathway and the role of Bcl-2/Bcl-xL inhibitors.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine into a peptide sequence is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage 3. Cleavage from Resin & Side-chain Deprotection (e.g., TFA/TIS/H2O) final_deprotection->cleavage purification 4. Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials
  • Rink Amide resin

  • Fmoc-protected amino acids (including N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Step-by-Step Procedure
  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[16]

  • Amino Acid Coupling (Incorporation of 4-Chlorophenylalanine):

    • Dissolve N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin, followed by DIPEA (6 equivalents).

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF and DCM.[16]

  • Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3, using the appropriate standard or unnatural amino acid) steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[16]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a powerful tool in the peptidomimetic drug discovery pipeline. Its ability to enhance hydrophobicity, modulate conformation, and improve proteolytic stability makes it a valuable building block for optimizing lead candidates. The successful development of drugs like Cetrorelix validates the strategic incorporation of such unnatural amino acids. As our understanding of complex disease pathways, particularly those driven by protein-protein interactions, continues to grow, the rational design of peptidomimetics using specialized building blocks like 4-chlorophenylalanine will become increasingly central to the development of novel, highly effective therapeutics.

References

  • Vivarès, D., & Vagner, J. (2020). Peptidomimetics in Drug Discovery. Pharmaceuticals, 13(9), 234.
  • European Medicines Agency. (2004).
  • Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development, 12(6).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734471, (s)-n-Fmoc-4-chlorophenylalanine. Retrieved February 12, 2024 from [Link].

  • Qvit, N., et al. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 22(2), 454-462.
  • ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. Retrieved from [Link].

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Peptides International. (n.d.). Fmoc-Phe(4-Cl)-OH. Retrieved from [Link].

  • Bio-protocol. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Qvit, N., Rubin, S. J. S., Urban, T. J., Mochly-Rosen, D., & Gross, E. R. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug discovery today, 22(2), 454–462.
  • Biovera. (2023). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • U.S. Food and Drug Administration. (n.d.). Cetrorelix label. Retrieved from [Link].

  • Lee, Y. P. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of chemical research, 33(9), 629–638.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Digital.CSIC. (2014). Solid-phase peptide synthesis.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(1), 4–27.
  • Hermann, K., & Kallen, J. (2000). The role of the p53-MDM2 interaction in the control of cell proliferation. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1470(1), M1-M15.
  • BenchChem. (n.d.). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.
  • Popowicz, G. M., Czarna, A., & Holak, T. A. (2010). Structure of the human MDM2 protein bound to an optimized p53 peptide.
  • Werner, S., et al. (2016). Substituting nonproteinogenic amino acids has proven to be a successful chemical modification strategy for enhancing the proteolytic stability of peptides. Journal of Medicinal Chemistry, 59(1), 125-136.
  • Hermann, K., et al. (2000). Single and multiple dose pharmacokinetics and pharmacodynamics of the gonadotrophin-releasing hormone antagonist Cetrorelix in healthy female volunteers. Human Reproduction, 15(12), 2546-2552.
  • EurekAlert!. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. Retrieved from [Link].

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • PDF-CETROTIDE-Product-Monograph-EN-13JUN2019.pdf. (2019).
  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1565-1579.
  • Brooks, B. R., et al. (2009). CHARMM: the biomolecular simulation program.
  • Kessler, H., et al. (2017). Investigating the Interaction of Cyclic RGD Peptidomimetics with α V β 6 Integrin by Biochemical and Molecular Docking Studies. Molecules, 22(9), 1569.
  • Singh, P., et al. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 17(1), 1.
  • Warne, T., et al. (2019). Molecular basis for high affinity agonist binding in GPCRs. eLife, 8, e47293.
  • Jiang, B., et al. (2001). A series of antagonists of gonadotropin-releasing hormone (GnRH) of the general formula Ac-D2Nal-D4Cpa-D3Pal-Ser-4Aph/4Amf(P)-D4Aph/D4Amf(Q)-Leu-ILys-Pro-DAla-NH2 was synthesized, characterized, and screened for duration of inhibition of luteinizing hormone release in a castrated male rat assay. Journal of medicinal chemistry, 44(4), 453-467.
  • He, L., & DeGrado, W. F. (2012). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of biophysics, 2012, 497063.
  • Cancer Research UK. (n.d.). Somatostatin analogues for neuroendocrine tumours. Retrieved from [Link].

  • Dror, R. O., et al. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation.
  • A. S. Dutta. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceutics, 16(1), 108.

Sources

Technical Profiling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine: A Hyper-Hydrophobic Biphenylalanine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrophobic Profile of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine vs. Standard Phenylalanine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the landscape of peptide drug discovery, the modulation of hydrophobicity is a critical lever for optimizing membrane permeability, metabolic stability, and receptor affinity. While L-Phenylalanine (Phe) serves as the standard aromatic benchmark, the synthetic derivative N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (hereafter referred to as Fmoc-Bip(4'-Cl) ) represents a "hyper-hydrophobic" variant.

This guide provides a technical analysis of Fmoc-Bip(4'-Cl), contrasting its physicochemical profile with standard Fmoc-Phe. Unlike simple halogenated phenylalanines (e.g., 4-chloro-phenylalanine), Fmoc-Bip(4'-Cl) features a biphenyl side chain with a distal chlorine substitution. This architecture introduces significant steric bulk, extended


-conjugation, and a halogen-bonding capability that drastically alters solvation thermodynamics and chromatographic behavior.

Molecular Architecture & Theoretical Hydrophobicity

To understand the hydrophobic shift, one must analyze the structural divergence. Standard Phenylalanine contains a benzyl side chain. The target molecule is a 4'-chloro-biphenylalanine derivative.

Structural Comparison[1]
  • Fmoc-Phe: Side chain =

    
    
    
  • Fmoc-Bip(4'-Cl): Side chain =

    
     (p-chlorobiphenyl)
    

The addition of a second phenyl ring (biphenyl system) nearly doubles the aromatic surface area.[1] The distal chlorine atom further enhances lipophilicity via the "halogen effect," where the electron-withdrawing nature of chlorine is counterbalanced by its high polarizability and ability to displace water from hydrophobic pockets.

Physicochemical Properties Table
PropertyN-Fmoc-L-Phenylalanine (Fmoc-Phe)N-Fmoc-4-(4-Chlorophenyl)-L-Phe (Fmoc-Bip(4'-Cl))Impact on Profiling
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Increased MW requires deconvoluted MS analysis.
MW ( g/mol ) ~387.4~497.98Significant mass shift (+110 Da).[1]
Side Chain Benzyl4'-Chloro-biphenylDrastic increase in steric hindrance and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

stacking potential.
Predicted LogP ~5.3 - 5.8~7.5 - 8.2Hyper-hydrophobic. Insoluble in aqueous buffers; requires high % organic solvent.
Halogen Bonding NoneYes (Cl donor)Potential for specific interactions with carbonyl oxygen/sulfur in receptors.
Visualization of Hydrophobic Hierarchy

HydrophobicityHierarchy Phe Standard Fmoc-Phe (Baseline Hydrophobicity) ClPhe Fmoc-4-Cl-Phe (Moderate Increase) Phe->ClPhe + Chlorine atom (Lipophilicity/Halogen bond) Bip Fmoc-Bip (Biphenylalanine) (High Hydrophobicity) Phe->Bip + Phenyl ring (Surface Area/Pi-stacking) BipCl Fmoc-Bip(4'-Cl) (Hyper-Hydrophobicity) ClPhe->BipCl + Phenyl insertion Bip->BipCl + Distal Chlorine (Maximal Hydrophobic Surface)

Figure 1: Hierarchical escalation of hydrophobicity from standard Phenylalanine to the target Chlorinated Biphenylalanine.[1]

Experimental Profiling Protocols

Due to the extreme hydrophobicity of Fmoc-Bip(4'-Cl), standard protocols for Phe must be adapted. Aqueous insolubility is the primary technical challenge.

Solubility & Stock Preparation[2]
  • Standard Phe: Soluble in DMF, DMSO, and moderately in alcohols.

  • Fmoc-Bip(4'-Cl): insoluble in water and low % organic buffers.[1]

    • Protocol: Dissolve strictly in 100% DMF or DMSO or HFIP (Hexafluoroisopropanol) for initial stock (e.g., 50-100 mM).[1]

    • Caution: Avoid chilling these solutions as the compound may precipitate or form gels due to strong

      
      -
      
      
      
      stacking.
RP-HPLC Retention Profiling

This experiment quantifies the "hydrophobic shift" (retention time shift, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).

Instrument Setup:

  • Column: C18 is standard, but a C4 or C8 column is recommended if the compound binds too irreversibly to C18.

    • Recommendation: Agilent Zorbax 300SB-C18 (or equivalent), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN). Note: Methanol may not be strong enough to elute Bip(4'-Cl) efficiently.[1]

Gradient Protocol (Hydrophobicity Stress Test):

Time (min)% B (ACN)Flow (mL/min)Phase
0.0501.0Equilibration (Start high to prevent precipitation)
2.0501.0Injection Hold
20.01001.0Linear Gradient
25.01001.0Wash (Critical for Bip derivatives)
26.0501.0Re-equilibration

Expected Results:

  • Fmoc-Phe: Elutes early in the gradient (approx. 30-40% effective B concentration relative to start).[1]

  • Fmoc-Bip(4'-Cl): Will elute significantly later, likely requiring >80% ACN.[1]

  • Troubleshooting: If peak tailing occurs, add 10-20% Isopropanol to Mobile Phase B to disrupt hydrophobic aggregation.

Shake-Flask LogP Determination (Modified)

Standard octanol-water partitioning is difficult due to detection limits in the water phase.[1]

  • Phase System: 1-Octanol (saturated with water) / Water (saturated with octanol).[1]

  • Method:

    • Prepare 1 mM solution of Fmoc-Bip(4'-Cl) in Octanol.

    • Add equal volume of Water.

    • Vortex for 2 hours at 25°C. Centrifuge to separate phases.

    • Analysis: Analyze the Octanol phase by UV-Vis (265 nm or 300 nm for Fmoc) before and after extraction.

    • Why? The concentration in water will be negligible. Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       based on depletion from the octanol phase (though this is less accurate for high LogP) or use HPLC-based LogP estimation  using reference standards (e.g., toluene, naphthalene) to calibrate the column capacity factor (
      
      
      
      ).

Implications for Peptide Synthesis (SPPS)

Incorporating Fmoc-Bip(4'-Cl) into a peptide sequence introduces specific synthetic risks.

Aggregation & Coupling Efficiency

The biphenyl side chain promotes rapid beta-sheet formation and aggregation on the resin, often leading to "difficult sequences" and deletion sequences.

  • Steric Hindrance: The bulky side chain slows down the acylation rate.

  • Protocol Adjustment:

    • Coupling Reagents: Use high-efficiency reagents like HATU/HOAt or Oxyma/DIC .

    • Reaction Time: Double coupling is mandatory (2 x 45 min).

    • Temperature: Microwave-assisted synthesis (75°C) is highly recommended to overcome the steric barrier and aggregation.[1]

Workflow Visualization

SPPSWorkflow cluster_Coupling Critical Step: Fmoc-Bip(4'-Cl) Coupling Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash DMF Wash Deprotect->Wash Activate Activation (HATU/DIEA or DIC/Oxyma) Wash->Activate Coupling Coupling Reaction (2x 45min, 75°C) Activate->Coupling Check Kaiser Test (Expect Aggregation) Coupling->Check Check->Wash Incomplete Cleave Cleavage (TFA/TIS/H2O) Check->Cleave Complete

Figure 2: Optimized SPPS workflow for introducing sterically hindered hydrophobic residues.

Applications in Drug Design[2][3][4]

Why use such a hydrophobic residue?

  • Potency Enhancement: The 4'-chloro-biphenyl moiety can reach deep into large hydrophobic pockets (e.g., GPCR transmembrane domains) that standard Phe cannot fill, significantly increasing binding affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Membrane Permeability: Increasing the overall lipophilicity of a peptide can facilitate passive transport across cell membranes, improving oral bioavailability or intracellular targeting.

  • Proteolytic Stability: The non-natural, bulky side chain provides steric shielding against proteases like chymotrypsin, which typically cleave at Phe/Tyr/Trp sites.

References

  • PubChem. (2025).[1][2][3] N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Compound Summary. National Library of Medicine. [Link][1]

  • Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Context: Hydrophobicity coefficients for HPLC retention prediction).

  • Pizzi, A., et al. (2017).[1][3] Halogen bonding modulates hydrogel formation from Fmoc amino acids. CrystEngComm, 19(14), 1870-1875.[1] [Link]

Sources

Technical Guide: Steric Hindrance & Binding Dynamics of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric and physicochemical impact of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Bip(4'-Cl)-OH) in protein binding and peptide synthesis.

Executive Summary

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (CAS: 1282042-60-7) represents a critical class of "steric probes" in medicinal chemistry. Unlike canonical phenylalanine, this biphenyl derivative introduces a rigid, extended hydrophobic scaffold (approx. 11 Å from


-carbon to the distal chlorine).

This guide analyzes its dual role:

  • In Synthesis: A challenging steric block requiring high-energy coupling protocols.

  • In Pharmacology: A high-affinity "anchor" capable of reaching deep hydrophobic sub-pockets (S1/S2 sites) and inducing conformational locking via steric exclusion.

Part 1: Molecular Architecture & Steric Profile

Structural Analysis

The molecule is not merely a "large phenylalanine"; it is a biphenyl system. The 4-position of the proximal phenyl ring is substituted with a 4-chlorophenyl group.[1]

  • Steric Bulk: The biphenyl side chain sweeps a cylindrical volume significantly larger than the benzyl side chain of Phe.

  • Rotational Restriction: The bond connecting the two phenyl rings possesses a rotational barrier. While not fully atropoisomeric at room temperature without ortho-substitution, the rotation is hindered by the protein environment, pre-paying the entropic cost of binding.

  • The Chlorine Substituent: The distal chlorine atom serves two non-steric functions that synergize with the bulk:

    • Lipophilicity: Increases

      
      , driving hydrophobic collapse.
      
    • Halogen Bonding: The

      
      -hole of the chlorine can accept electron density from backbone carbonyls, providing a directional anchor.
      
Comparative Steric Map (Graphviz)

StericMap Phe L-Phenylalanine (Canonical) Bip 4-Phenyl-L-phenylalanine (Biphenyl) Phe->Bip + Phenyl Ring (Extension) P1 Volume: ~120 ų Reach: ~6 ŠPhe->P1 ClBip 4-(4-Chlorophenyl)-L-Phe (Target Molecule) Bip->ClBip + Chlorine (Electronic/Steric) P2 Volume: ~200 ų Reach: ~10 ŠHydrophobic Anchor Bip->P2 P3 Volume: ~225 ų Reach: ~11.5 ŠHalogen Bond Donor ClBip->P3

Figure 1: Comparative steric and volumetric progression from Phenylalanine to the target Chlorinated Biphenyl derivative.

Part 2: Synthetic Challenges (SPPS Protocols)

The Fmoc group combined with the bulky biphenyl side chain creates a "steric umbrella" that shields the


-amine during deprotection and hinders nucleophilic attack during coupling.
The "Difficult Sequence" Problem

Incorporating Fmoc-Bip(4'-Cl)-OH often leads to deletion sequences (missing residues) because the acylation rate is drastically reduced.

Optimized Coupling Protocol

Standard HBTU/DIEA protocols are insufficient. The following protocol is recommended for high-fidelity incorporation.

StepReagent/ConditionRationale (Causality)
Resin Selection ChemMatrix or PEG-PS High swelling resins prevent aggregation of hydrophobic chains.
Coupling Reagent HATU or COMU (0.95 eq)Aza-benzotriazoles (HOAt generated in situ) reduce racemization and boost reactivity for hindered amines.
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP is a weaker base but less sterically hindering than DIEA, sometimes preferred for highly hindered couplings.
Temperature 50°C - 75°C (Microwave) Thermal energy overcomes the activation barrier imposed by the biphenyl steric clash.
Double Coupling Required Perform the coupling reaction twice (2 x 45 min) to ensure >99% conversion.
Monitoring Chloranil Test The Kaiser test may give false negatives due to steric shielding of the amine; Chloranil is more sensitive for secondary/hindered amines.
Workflow Diagram (Graphviz)

SPPS_Protocol Start Resin-Bound Peptide (Free Amine) Activate Activation: Fmoc-Bip(4-Cl)-OH + HATU + DIEA (Pre-activate 30 sec) Start->Activate Couple1 Coupling 1: Microwave 75°C, 20 min Activate->Couple1 Wash Wash (DMF x 5) Couple1->Wash Test Chloranil Test Wash->Test Couple2 Coupling 2: Fresh Reagents, 50°C, 45 min Test->Couple2 Positive (Blue) Next Proceed to Deprotection Test->Next Negative (Clear) Cap Capping (Ac2O) Couple2->Cap Cap->Next

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for sterically hindered biphenylalanine derivatives.

Part 3: Pharmacological Implications & Binding Mechanics

Steric Exclusion (Selectivity)

The primary utility of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine in drug design is negative selection .

  • Mechanism: The biphenyl tail is too large to fit into the S1 pocket of many serine proteases (e.g., Trypsin, Chymotrypsin) which typically accommodate smaller aromatic or cationic residues.

  • Targeting: It is ideal for targets with extended hydrophobic clefts or "tunnel" binding sites, such as:

    • HIV-1 Protease: The flaps of the protease can accommodate large hydrophobic groups.

    • GLP-1 Receptor: The transmembrane domain contains deep hydrophobic pockets.

    • Protein-Protein Interactions (PPIs): PPI interfaces are often flat and hydrophobic; the biphenyl group can intercalate between helices, acting as a "hotspot" mimic.

The "Anchor" Effect

Once bound, the steric bulk of the biphenyl group restricts the conformational freedom of the peptide backbone.

  • Entropic Benefit: By locking the side chain into a deep pocket, the residue reduces the motional freedom of the entire ligand, often paying the entropic cost for the binding of adjacent, more flexible residues.

Halogen Bonding

The 4-Chloro substituent is not passive. In the binding pocket, the Chlorine atom creates a region of positive electrostatic potential (the


-hole) along the C-Cl bond axis.
  • Interaction: This

    
    -hole can form a linear interaction (160°-180°) with backbone carbonyl oxygens of the target protein.
    
  • Strength: This interaction can add 1-3 kcal/mol to the binding affinity, distinct from the hydrophobic effect.

References

  • PubChem. (n.d.). (S)-N-Fmoc-4-chlorophenylalanine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase. PMC. Retrieved from [Link]

Sources

Literature review of Fmoc-protected biphenylalanine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Fmoc-protected biphenylalanine (Fmoc-Bip) derivatives, a class of non-canonical amino acids that have emerged as critical tools in modern drug discovery and materials science. Unlike standard phenylalanine, the biphenyl side chain introduces significant hydrophobicity and steric bulk, enabling enhanced receptor binding, proteolytic stability, and unique self-assembly properties. This guide details the synthesis, physicochemical characterization, and application of Fmoc-Bip in therapeutic peptide design and hydrogel engineering.

Part 1: Chemical Synthesis & Production

The synthesis of Fmoc-Bip derivatives typically relies on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to its compatibility with Fmoc protecting groups and high functional group tolerance.

Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis involves coupling an Fmoc-protected 4-iodo-phenylalanine (or bromo-analog) with an arylboronic acid. This modular approach allows for the rapid generation of diverse Bip libraries by varying the boronic acid partner.

Key Reaction Parameters:

  • Catalyst: PdCl₂(dppf) is preferred for its stability and efficiency.

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

  • Solvent: Aqueous mixtures (e.g., DME/Water or THF/Water) are essential to dissolve the inorganic base and facilitate the transmetallation step.

  • Temperature: Mild heating (40–66°C) prevents racemization of the chiral center.

Synthesis Workflow Diagram

The following diagram illustrates the catalytic cycle and workflow for generating Fmoc-Bip-OH from Fmoc-Phe(4-I)-OH.

SuzukiCoupling Figure 1: Palladium-Catalyzed Synthesis of Fmoc-Bip via Suzuki-Miyaura Coupling Start Fmoc-Phe(4-I)-OH (Starting Material) OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd + Catalyst Boronic Arylboronic Acid (Ar-B(OH)2) TransMet Transmetallation (Base Assisted) Boronic->TransMet + Base (K2CO3) Cat PdCl2(dppf) Catalyst OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Cat Regenerated Pd(0) Product Fmoc-Bip-OH (Final Product) RedElim->Product

[1]

Part 2: Physicochemical Properties & Self-Assembly

Fmoc-Bip derivatives possess a unique ability to self-assemble into supramolecular structures. This property is driven by the interplay of hydrogen bonding (peptide backbone) and


-

stacking (fluorenyl and biphenyl groups).
Hydrogelation Mechanism

Unlike Fmoc-Phenylalanine (Fmoc-Phe), which forms hydrogels via parallel


-stacking of the fluorenyl groups and benzyl side chains, Fmoc-Bip introduces an extended aromatic surface. This results in:
  • Lower Critical Aggregation Concentration (CAC): Bip derivatives assemble at lower concentrations due to increased hydrophobicity.

  • Enhanced Mechanical Stiffness: The interlocking of biphenyl rings creates more rigid nanofibrous networks (Storage Modulus

    
     Pa).
    
  • Tunable Transparency: Fluorination of the biphenyl ring (e.g., Fmoc-4-F-Bip) can modulate fibril diameter, altering the optical clarity of the gel.

Comparative Data: Fmoc-Phe vs. Fmoc-Bip
PropertyFmoc-Phe (Standard)Fmoc-Bip (Enhanced)Impact on Application
Hydrophobicity (LogP) ~4.0~5.5Stronger membrane insertion; higher potency.
Self-Assembly Driver Fluorenyl

-stacking
Fluorenyl + Biphenyl

-stacking
More stable hydrogels for drug delivery.
Proteolytic Stability Low (Chymotrypsin sensitive)High (Steric hindrance)Longer in vivo half-life.
Membrane Affinity ModerateHighPotent antimicrobial/anticancer activity.

Part 3: Medicinal Chemistry Applications[2][3][4]

Antimicrobial Peptides (AMPs)

Biphenylalanine is increasingly used to replace Tryptophan or Phenylalanine in AMPs to enhance bacterial membrane disruption.

  • Case Study: The peptide UP-5 (containing Arg and Bip) demonstrates potent activity against MRSA.

  • Mechanism: The bulky biphenyl group acts as a "molecular anchor," deeply penetrating the bacterial lipid bilayer. This disrupts membrane integrity via the "carpet" mechanism or pore formation, leading to cell lysis. The cationic Arginine residues provide initial electrostatic attraction to the negatively charged bacterial surface.

Proteolytic Stability

Peptides containing natural L-phenylalanine are rapidly degraded by chymotrypsin. Substitution with Bip introduces steric bulk that prevents the enzyme from effectively accessing the scissile bond. This "steric shielding" strategy is crucial for developing orally available or long-acting peptide therapeutics (e.g., GLP-1 analogs).

Drug Delivery Systems

Fmoc-Bip hydrogels serve as reservoirs for sustained drug release. The high surface area of the nanofibrous network can entrap small molecule drugs (e.g., Doxorubicin) or anti-inflammatory agents. The release rate is controlled by the erosion of the gel and the diffusion of the drug through the


-stacked matrix.

Part 4: Experimental Protocols

Protocol A: Synthesis of Fmoc-4-Biphenylalanine (Solution Phase)

Adapted from Qiao et al. (2016)

Reagents: Fmoc-Phe(4-I)-OH (1.0 eq), Phenylboronic acid (1.5 eq), PdCl₂(dppf) (0.05 eq), K₂CO₃ (3.0 eq). Solvent: THF/Water (3:1 v/v).

  • Dissolution: In a round-bottom flask, dissolve Fmoc-Phe(4-I)-OH (513 mg, 1 mmol) and phenylboronic acid (183 mg, 1.5 mmol) in 12 mL of THF.

  • Base Addition: Dissolve K₂CO₃ (414 mg, 3 mmol) in 4 mL of water and add to the reaction mixture.

  • Degassing: Sparge the biphasic mixture with nitrogen gas for 15 minutes to remove oxygen.

  • Catalysis: Add PdCl₂(dppf) (41 mg, 0.05 mmol).

  • Reaction: Heat to 50°C under nitrogen for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: ~463 Da).

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield Fmoc-Bip-OH as a white solid.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Bip is a bulky residue; standard coupling protocols may result in deletion sequences.

  • Resin: Use Rink Amide or Wang resin (Loading < 0.6 mmol/g recommended to reduce steric crowding).

  • Coupling Cocktail:

    • Fmoc-Bip-OH (3.0 eq)

    • HATU (2.9 eq) - Stronger activator preferred over HBTU

    • HOAt (3.0 eq) - Reduces racemization

    • DIEA (6.0 eq)

  • Procedure: Dissolve reagents in minimal DMF. Add to resin.[1] Shake for 2 hours (double the standard time).

  • Monitoring: Perform a Kaiser test. If slightly blue, perform a second coupling (double coupling) for 1 hour.

Protocol C: Hydrogel Preparation (pH Switch Method)
  • Solubilization: Weigh 5 mg of Fmoc-Bip-OH into a vial. Add 100 µL of DMSO to dissolve.

  • Dilution: Add 800 µL of ddH₂O. The solution may become turbid.

  • pH Adjustment: Add 0.5M NaOH dropwise until the solution becomes clear (pH ~10).

  • Gelation Trigger: Slowly add 0.1M HCl dropwise (or Glucono-

    
    -lactone for slow acidification) to reach pH 7.4.
    
  • Observation: Allow to stand undisturbed for 1-2 hours. Inversion of the vial without flow indicates successful hydrogel formation.

References

  • Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(19), 9499-9506. Link

  • Smith, A. M., et al. (2008). Fmoc-Diphenylalanine Self-Assembles to a Hydrogel via a Novel Architecture Based on π–π Interlocked β-Sheets. Advanced Materials, 20(1), 37-41. Link

  • Mohamed, M. F., et al. (2016). Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine.[2] Scientific Reports, 6, 30199. Link

  • Ryan, D. M., & Nilsson, B. L. (2012). Self-Assembled Amino Acid and Peptide Hydrogels as Scaffolds for Tissue Engineering. Polymer Chemistry, 3(1), 18-33. Link

  • Maity, S., et al. (2014). Fluorescent Analogue of Biphenylalanine: Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 79(11), 5193-5200. Link

Sources

Stability of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine under standard storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile and storage protocols for N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (CAS 1282042-60-7), a specialized non-canonical amino acid used in peptide synthesis to enhance hydrophobic interactions and receptor binding affinity.

Executive Summary

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(4-Cl)-OH ) is a biphenylalanine derivative characterized by significant hydrophobicity and steric bulk. While chemically robust due to the stability of the chlorobiphenyl moiety, its integrity during storage is threatened primarily by moisture-induced hydrolysis of the Fmoc carbamate linkage and base-catalyzed deprotection . Secondary risks include photolytic dechlorination and hydrophobic aggregation .

This guide provides a self-validating storage protocol designed to maintain purity >98% over a 24-month re-test period.

Chemical Stability Profile

The Fmoc-Carbamate Linkage (Primary Failure Mode)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached via a carbamate linkage. While acid-stable, this bond is susceptible to slow hydrolysis in the presence of moisture, releasing the free amine and dibenzofulvene.

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This reaction is autocatalytic if trace acid is present or accelerated by environmental basicity (e.g., amine vapors in the lab).

  • Critical Threshold: Water content >0.5% (w/w) significantly accelerates degradation.

The 4-Chlorobiphenyl Side Chain

The side chain features a biphenyl system with a chlorine substituent.

  • Aggregation: The extended

    
    -system promotes strong 
    
    
    
    -
    
    
    stacking. Over time, this can lead to the formation of insoluble micro-aggregates, often mistaken for degradation.
  • Photostability: Aryl chlorides are generally stable but can undergo photodehalogenation (homolytic C-Cl bond cleavage) upon prolonged exposure to UV light (<300 nm), generating radical species that cross-link the peptide backbone.

Racemization Risks

As an L-enantiomer, maintaining chiral purity is paramount. Spontaneous racemization during solid-state storage is negligible. However, racemization becomes a risk if the compound is stored in solution (e.g., DMF/DMSO) for extended periods, particularly if the solvent contains trace amines.

Storage Protocols & Best Practices

To ensure long-term stability, follow this tiered storage strategy.

Environmental Control
ParameterSpecificationRationale
Temperature -20°C ± 5°CSlows kinetic degradation rates (Arrhenius equation).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and moisture ingress.
Humidity <30% RH (Desiccated)Mitigates hydrolysis of the Fmoc group.
Light Dark / Amber VialPrevents potential photodehalogenation.
Container & Handling System
  • Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Avoid plastic containers for long-term storage as the hydrophobic biphenyl moiety may leach plasticizers.

  • Secondary Containment: Seal the primary vial inside a mylar bag with a silica gel desiccant pack.

  • Thawing Protocol: Allow the vial to equilibrate to room temperature (approx. 30-60 mins) before opening. Opening a cold vial introduces condensation, instantly compromising the remaining bulk.

Solution Stability (Working Stocks)
  • Solvent: DMF or NMP (Peptide grade, amine-free).

  • Lifespan: Use immediately. Do not store Fmoc-amino acids in solution for >24 hours. Spontaneous Fmoc cleavage occurs in polar aprotic solvents over time.

Quality Control & Self-Validation

Implement the following QC checks to validate storage integrity.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Yellowing (indicates Fmoc cleavage/fulvene formation) or clumping (indicates moisture absorption).

HPLC Purity Assay

Use this method to distinguish the intact compound from the free amine or de-chlorinated byproducts.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 50% B to 90% B over 20 mins (High organic required due to hydrophobicity).

  • Detection: UV at 254 nm (Fmoc absorption) and 220 nm (Amide/Aromatic).

  • Acceptance Criteria: Purity ≥ 98.0%; Single peak retention time match.

Diagram: Storage & Handling Workflow

StorageWorkflow Receipt Receipt of Compound (CAS 1282042-60-7) QC_Initial Initial QC (HPLC/NMR) Receipt->QC_Initial Desiccation Desiccation (Vacuum/Silica) QC_Initial->Desiccation Pass Storage Storage (-20°C, Dark, Argon) Desiccation->Storage Usage Usage Event Storage->Usage Retrieval Thaw Equilibrate to RT (Unopened) Usage->Thaw Aliquot Weigh Aliquot (Minimize Air Exposure) Thaw->Aliquot Reseal Purge with Argon & Reseal Aliquot->Reseal Reseal->Storage Return

Figure 1: Optimized workflow for handling moisture-sensitive Fmoc-amino acids to prevent condensation-induced degradation.

Degradation Pathways[1][2][3]

Understanding the failure modes allows for better troubleshooting. The diagram below illustrates the two primary degradation routes.

DegradationPathways Compound N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine FmocCleavage Fmoc Cleavage (Base/Moisture) Compound->FmocCleavage Slow Hydrolysis UVLight UV Light Exposure (<300 nm) Compound->UVLight FreeAmine Free Amine (H-Bip(4-Cl)-OH) FmocCleavage->FreeAmine Dibenzofulvene Dibenzofulvene (Polymerizes) FmocCleavage->Dibenzofulvene Radical Aryl Radical Formation UVLight->Radical Dehalogenation De-chlorinated Product (Fmoc-Bip-OH) Radical->Dehalogenation H-abstraction

Figure 2: Primary degradation pathways including Fmoc deprotection and photolytic dehalogenation.

References

  • ChemicalBook. (2024). N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Product Properties & CAS 1282042-60-7. Retrieved from

  • AchemBlock. (2024). Safety Data Sheet: N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Fmoc stability mechanisms).
  • PubChem. (2024). Compound Summary: Fmoc-4-chlorophenylalanine derivatives. Retrieved from

Methodological & Application

Application Notes and Protocols for Solid Phase Peptide Synthesis of Peptides Containing N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks, such as N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine, offer a powerful tool to modulate the pharmacological properties of peptides. The introduction of a chloro-substituent on the phenyl ring of phenylalanine can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability by hindering enzymatic degradation, and fine-tune the overall conformation of the peptide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful solid-phase peptide synthesis (SPPS) of peptides containing this valuable non-canonical amino acid.

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group for use in Fmoc-based SPPS.[1] The presence of the 4-chlorophenyl group introduces unique steric and electronic properties that necessitate careful consideration during peptide synthesis to ensure high coupling efficiency and final peptide purity.[1]

Chemical Properties of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

A thorough understanding of the chemical properties of this amino acid derivative is crucial for its effective use in SPPS.

PropertyValueSource
IUPAC Name (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[2]
Molecular Formula C24H20ClNO4[1][2]
Molecular Weight 421.9 g/mol [1][2]
Appearance White powder[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Conditions Store at 0 - 8 °C[1]

Recommended Materials and Equipment

Reagents:
  • N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

  • Standard N-Fmoc protected amino acids

  • SPPS grade resins (e.g., Rink Amide, 2-Chlorotrityl chloride, or Wang resin)[3]

  • Coupling reagents:

    • High-reactivity uronium/aminium or phosphonium salts are recommended. [4] Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4][5]

  • Bases: Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM)[3]

  • Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)[3][6]

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM), Methanol, Isopropanol[3][7]

  • Washing solvents: DMF, DCM, and Isopropanol

  • Cleavage Cocktail (e.g., Reagent K or a simpler TFA/TIS/Water mixture)[8]

  • Precipitation and washing solvent: Cold diethyl ether or methyl t-butyl ether[9]

  • HPLC grade solvents for purification (Acetonitrile, Water, 0.1% TFA)

  • Reagents for peptide analysis (e.g., HPLC columns, mass spectrometry matrices)

Equipment:
  • Automated or manual peptide synthesizer

  • Reaction vessels for manual synthesis[7]

  • Glassware for reagent preparation

  • Lyophilizer[7]

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis[10][11]

  • Mass Spectrometer (MS) for identity confirmation[10][11]

Detailed Protocols

The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.[6]

Diagram of the SPPS Cycle

SPPS_Workflow Resin Resin Swelling in DMF/DCM Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 cycles Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Step 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.[3]

  • Add DMF or DCM to the resin and allow it to swell for at least 30-60 minutes at room temperature. This ensures optimal accessibility of the reactive sites.[6][7]

  • After swelling, drain the solvent.

Step 2: First Amino Acid Loading (if starting with a non-preloaded resin)
  • If using a resin like 2-chlorotrityl chloride, the first Fmoc-amino acid is typically loaded with DIPEA in DCM.

  • For Wang or Rink Amide resins, the first amino acid coupling follows the general coupling protocol below after an initial Fmoc deprotection if the resin is Fmoc-protected.

Step 3: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.[6]

  • Agitate the mixture for an initial 2-5 minutes, then drain.[6]

  • Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for another 10-15 minutes to ensure complete removal of the Fmoc group.[12]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[3]

Step 4: Amino Acid Coupling - Incorporating N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Due to the steric hindrance imparted by the bulky side chain of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine, a standard coupling protocol may be insufficient.[4] An optimized approach using a more potent coupling reagent is highly recommended.[4][5][13]

  • Activation Solution Preparation: In a separate vial, dissolve 3-5 equivalents of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine and 3-5 equivalents of a high-reactivity coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base such as DIPEA or NMM. Allow this mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, extended reaction times or double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Step 5: Chain Elongation

Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Step 6: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[14][15] For most peptides, a standard cocktail is sufficient.

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the Cleavage Cocktail: A widely used and effective cocktail is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[9][15] This mixture should be prepared fresh and handled in a well-ventilated fume hood.[14]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.25 mmol of synthesis scale).[15]

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8][14]

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

Step 7: Peptide Precipitation, Purification, and Analysis
  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl t-butyl ether. A white precipitate of the crude peptide should form.[9]

  • Isolation: Centrifuge or filter the mixture to collect the peptide precipitate. Wash the precipitate with cold ether several times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[16]

  • Analysis and Characterization:

    • Purity Assessment: Analyze the purified peptide by analytical RP-HPLC.[10][11][17]

    • Identity Confirmation: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11][17]

    • Quantification: Amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide.[11]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Positive Kaiser Test) - Insufficient activation time or reagent equivalents.- Steric hindrance slowing the reaction.- Use a more potent coupling reagent like HATU, HCTU, or COMU.[4][5][13]- Increase the equivalents of amino acid and coupling reagent (up to 5 eq.).- Extend the coupling time or perform a double coupling.
Low Final Peptide Yield - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Poor precipitation of the crude peptide.- Ensure complete coupling at each step using a monitoring test.- Use a more stable resin linker for longer sequences.- Ensure the ether used for precipitation is sufficiently cold and a sufficient volume is used.
Presence of Deletion Sequences in MS - Incomplete deprotection or coupling.- Increase piperidine treatment time for deprotection, especially for long peptides.[12]- Optimize coupling conditions as described above.
Side Reactions during Cleavage - Ineffective scavenging of reactive cations.- Use a cleavage cocktail with appropriate scavengers for the amino acids present in your sequence (e.g., TIS for trityl groups).[8][9]

Conclusion

The successful incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine into synthetic peptides is readily achievable with careful optimization of the coupling step. By employing high-reactivity coupling reagents and ensuring complete reactions through monitoring, researchers can effectively synthesize peptides containing this valuable non-canonical amino acid. The protocols and guidelines presented in this application note provide a robust framework for the synthesis, purification, and analysis of these modified peptides, paving the way for further advancements in peptide-based drug discovery and development.

References

  • BenchChem. (n.d.). Peptide Synthesis with Sterically Hindered D-Amino Acids. Technical Support Center.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResolveMass Laboratories Inc. (2025, July 22).
  • LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage.
  • Creative Peptides. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-4-chloro-D-phenylalanine.
  • ResearchGate. (n.d.).
  • International Journal of Science and Research Archive. (2025, February 24).
  • PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine.
  • Biovera. (2024, October 30). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis.
  • Nowick Laboratory. (2020, March 17).
  • Khadse, S. (2014, June 4).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Thermo Scientific Chemicals. (n.d.). N-Fmoc-4-chloro-L-phenylalanine, 98% 5 g.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fisher Scientific. (n.d.). N-Fmoc-4-chloro-L-phenylalanine, 98%.
  • Benchchem. (n.d.). Fmoc-4-(phenoxy)-L-phenylalanine.

Sources

Optimized coupling conditions for bulky Fmoc-amino acids like N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of bulky, non-canonical amino acids like N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) presents distinct challenges in Solid-Phase Peptide Synthesis (SPPS). The para-chloro substitution on the phenyl ring introduces significant hydrophobicity and steric bulk , leading to slow coupling kinetics, incomplete acylation, and on-resin aggregation.

This Application Note provides a validated protocol for coupling Fmoc-Phe(4-Cl)-OH with >99% efficiency. We transition beyond standard HBTU/DIEA chemistry, recommending Oxyma Pure/DIC as the primary coupling system due to its superior acylation rates and reduced racemization risks, with HATU/HOAt as a secondary "power" alternative. Microwave-assisted protocols are heavily emphasized to overcome the thermodynamic barrier of the bulky side chain.

Mechanistic Insight: Why Standard Protocols Fail

To optimize the reaction, one must understand the failure modes associated with Phe(4-Cl):

  • Steric Shielding: The 4-chlorophenyl group occupies a large hydrodynamic volume. During the coupling event, this bulk hinders the approach of the activated carboxylate to the N-terminus of the resin-bound peptide.

  • Hydrophobic Collapse: The lipophilic nature of the chlorophenyl ring promotes

    
    -
    
    
    
    stacking interactions with other aromatic residues in the growing chain. This can cause the peptide to "collapse" or aggregate on the resin, rendering the N-terminus inaccessible.
  • Electronic Effects: While less prone to racemization than Phenylglycine (Phg), the electron-withdrawing chlorine atom exerts an inductive effect. This can slightly increase the acidity of the

    
    -proton, necessitating base-free or low-base coupling conditions (like DIC/Oxyma) to preserve chirality.
    
Visualization: The Optimization Logic

The following decision tree illustrates the logical flow for handling this difficult residue.

CouplingLogic Start Residue: Fmoc-Phe(4-Cl)-OH Standard Standard Coupling (HBTU/DIEA, 20°C) Start->Standard Traditional Route Check Kaiser Test / HPLC Standard->Check Fail Incomplete (<99%) Check->Fail Fail Success Proceed to Next AA Check->Success Pass Analysis Analyze Failure Mode: 1. Sterics (Slow kinetics) 2. Aggregation (Hydrophobic) Fail->Analysis Optimized Apply Optimized Protocol: 1. Switch to Oxyma/DIC (High Efficiency) 2. Use NMP (Better Solvation) 3. Microwave (50-75°C) Analysis->Optimized Recheck Re-Check (HPLC) Optimized->Recheck Recheck->Success Pass Double Double Couple (Fresh Reagents) Recheck->Double Fail Double->Recheck

Figure 1: Decision matrix for optimizing the coupling of sterically hindered Phe analogs.

Recommended Reagents & Solvents

ComponentRecommendationRationale
Coupling Reagent DIC / Oxyma Pure Gold Standard. Generates the highly reactive Oxyma ester. Superior to HOBt/HBTU in suppressing racemization and safer (non-explosive) compared to HOAt.
Alternative Reagent HATU / HOAt Use for extremely difficult sequences. Forms the 7-azabenzotriazole active ester, the most reactive species available for sterically hindered amides.
Base None (with DIC) DIC/Oxyma requires no tertiary base, minimizing base-catalyzed racemization. If using HATU, use DIEA (2 eq).
Solvent NMP (or DMF)N-Methyl-2-pyrrolidone (NMP) disrupts aggregation better than DMF, essential for the hydrophobic Phe(4-Cl) residue.
Temperature 75°C (Microwave) Thermal energy provides the kinetic push to overcome the steric barrier of the chlorine substituent.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Oxyma/DIC (Preferred)

Best for: Routine incorporation of Phe(4-Cl) with minimal racemization.

Materials:

  • Fmoc-Phe(4-Cl)-OH (0.2 M in NMP)

  • Oxyma Pure (0.5 M in DMF)

  • DIC (0.5 M in DMF)[1]

  • Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator)

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin (e.g., Rink Amide, 0.5 mmol/g) is fully swollen in DMF (30 min) and Fmoc-deprotected (20% Piperidine/DMF).

  • Pre-Activation:

    • Combine Fmoc-Phe(4-Cl)-OH (5.0 eq relative to resin) with Oxyma Pure (5.0 eq).

    • Add DIC (5.0 eq).

    • Note: Allow to pre-activate for 2 minutes before adding to the resin. This ensures formation of the active ester.

  • Coupling (Microwave):

    • Transfer the mixture to the reaction vessel.

    • Irradiate at 75°C for 5 minutes (Power: 30-50W depending on scale).

    • Caution: For Cysteine or Histidine residues adjacent to this coupling, lower temp to 50°C to prevent epimerization.

  • Washing: Drain and wash resin with NMP (3x) and DMF (3x).

  • Validation: Perform a Kaiser Test (see Section 5).

Protocol B: Manual Double-Coupling with HATU

Best for: Synthesizers without microwave capability or extremely aggregated sequences.

Materials:

  • Fmoc-Phe(4-Cl)-OH

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive for stability

  • DIEA (Diisopropylethylamine)

Step-by-Step Procedure:

  • First Coupling:

    • Dissolve Fmoc-Phe(4-Cl)-OH (4 eq) and HATU (3.9 eq) in NMP.

    • Add DIEA (8 eq).[1] Crucial: Keep base amount controlled to prevent racemization.

    • Add to resin immediately. Shake at Room Temperature (RT) for 60 minutes .

    • Drain and wash with DMF.[2][3]

  • Second Coupling (The "Chaser"):

    • Repeat the step above with fresh reagents.

    • Shake at RT for 45 minutes .

  • Capping (Recommended):

    • If the sequence is long (>15 AA), perform an acetylation step (Acetic Anhydride/Pyridine) to cap any unreacted amines, preventing deletion sequences.

QC & Validation: Did it work?

Do not assume the coupling worked simply because the time elapsed.

The Kaiser Test (Qualitative)
  • Method: Take a few resin beads. Add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

  • Result:

    • Blue/Purple Beads: Positive (Free amines present = Incomplete Coupling). -> Repeat Coupling.

    • Yellow/Clear Beads: Negative (No free amines = Complete Coupling). -> Proceed.

Chloranil Test (For Secondary Amines)

If coupling onto a Proline or N-methylated residue, the Kaiser test is unreliable. Use the Chloranil test instead (Acetaldehyde/Chloranil).

  • Blue/Green beads indicate incomplete coupling.

HPLC/MS (Quantitative)

Cleave a small aliquot of resin (approx. 5-10 mg) using TFA/TIS/H2O (95:2.5:2.5).

  • Target Mass: Verify [M+H]+ corresponds to the peptide with the Cl-Phe insertion.

  • Deletion Check: Look for a peak with Mass = [Target] - [Fmoc-Phe(4-Cl)]. If this peak is >5%, the coupling was insufficient.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Blue Kaiser) Steric hindrance or aggregation.1.[4][5] Switch solvent to NMP.2.[5][6] Use Microwave (75°C).3. Perform double coupling.
Racemization (D-isomer detected) High base concentration or excessive heat.1. Switch from HATU/DIEA to Oxyma/DIC (Base-free).2. Lower microwave temp to 50°C.3. Use Collidine instead of DIEA.
Precipitation in Reaction Vessel Low solubility of Fmoc-Phe(4-Cl)-OH.1. Dissolve AA in NMP/DMF (1:1).2. Lower concentration (0.1 M) and increase volume.

Visualization of Activation Pathway

Understanding the chemistry helps in choosing the right reagent.[7] The diagram below depicts the formation of the highly reactive Oxyma ester, which is less bulky than the OBt ester (from HBTU), allowing better penetration into the steric cloud of Phe(4-Cl).

ActivationPath AA Fmoc-Phe(4-Cl)-OH (Carboxylic Acid) O_Acyl O-Acylisourea (Unstable Intermediate) AA->O_Acyl + DIC DIC DIC (Carbodiimide) DIC->O_Acyl Oxyma Oxyma Pure (Oxime) ActiveEster Oxyma Active Ester (Highly Reactive & Stable) Oxyma->ActiveEster O_Acyl->ActiveEster + Oxyma (Prevents Racemization) Peptide Elongated Peptide (Amide Bond) ActiveEster->Peptide + Amine (Fast Kinetics) Amine Resin-Bound Amine (Nucleophile) Amine->Peptide

Figure 2: Activation pathway using DIC/Oxyma. The formation of the Oxyma active ester is critical for suppressing racemization while maintaining high reactivity for bulky residues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][7][] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

Sources

Technical Application Note: Optimized SPPS Protocols for Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) is a critical strategy in medicinal chemistry for optimizing peptide potency and metabolic stability.[1][][3] The para-chloro substitution acts as a bioisostere for Phenylalanine/Tyrosine, significantly increasing lipophilicity and membrane permeability while modulating steric interactions without the lability of iodinated analogs.

However, its increased hydrophobicity presents specific challenges in Solid-Phase Peptide Synthesis (SPPS), primarily solubility limits and inter-chain aggregation during sequence elongation.[] This guide provides a field-proven protocol to overcome these barriers, ensuring high crude purity and preventing deletion sequences.

Pre-Synthesis Considerations & Material Science

Chemical Properties & Handling[1][2][4]
  • CAS: 175453-08-4[1][][3][4][5]

  • Molecular Weight: 421.9 g/mol [1][][3][6]

  • Hydrophobicity: High.[] The chlorine atom increases the

    
     value (lipophilicity constant) relative to the parent Phenylalanine, often leading to "difficult sequence" behavior where the growing peptide chain collapses on the resin.
    
Solvent Strategy (The Critical Variable)

Standard SPPS relies on DMF (Dimethylformamide).[7] However, for Fmoc-Phe(4-Cl)-OH, DMF often proves insufficient for maintaining solubility at the high concentrations (0.5 M) required for rapid automated kinetics.[1][]

Recommendation: Utilize NMP (N-methyl-2-pyrrolidone) as the primary solvent for this residue.[1][]

  • Why? NMP has a higher dipole moment and better solvating power for hydrophobic amino acids and resin-bound aggregates than DMF.[1][]

  • Alternative: If NMP is unavailable, use a binary solvent system of DMF:DCM (1:1) for reconstitution. The DCM component disrupts beta-sheet aggregation.[]

Resin Selection

Avoid high-loading resins (> 0.6 mmol/g) when using this residue in hydrophobic motifs.[1][]

  • Preferred: ChemMatrix® or PEG-PS resins (Loading: 0.2 – 0.4 mmol/g).[1][] These PEG-based supports swell better in NMP/DCM and reduce steric crowding.[1][]

Automated Synthesis Protocol

Reagent Reconstitution

Standard Protocol: 0.2 M concentration.[] High-Efficiency Protocol: 0.5 M concentration (Requires NMP).

StepActionTechnical Rationale
1 Weigh Fmoc-Phe(4-Cl)-OHCalculate for 5-fold excess relative to resin scale.[1][]
2 Add Solvent (NMP)Add 75% of calculated volume. Vortex vigorously.
3 Sonicate (Optional)If particles persist, sonicate at 30°C for 2 mins.
4 Add Activator (Oxyma Pure)Dissolve Oxyma with the amino acid to stabilize the ester.
5 FilterSyringe filter (0.45 µm PTFE) before placing on the rack to protect fluidics.
Activation Chemistry

The choice of activator dictates the suppression of racemization. While the para-chloro group is electronically withdrawing, it does not make the


-proton dangerously acidic.[] However, to maximize purity:
  • Primary Choice: DIC / Oxyma Pure [1][]

    • Mechanism:[][8][9][10] Generates the active ester in situ. Oxyma is superior to HOBt in suppressing racemization and is safer (non-explosive).

  • Difficult Couplings: HATU / HOAt / DIPEA

    • Warning: If using HATU, limit the base (DIPEA) to 2.0 equivalents relative to the amino acid to prevent base-catalyzed racemization.

Instrument Parameters (Cycle Definition)

The following parameters are optimized for a standard microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+) but are adaptable to room temperature systems.

Table 1: Optimized Coupling Parameters

ParameterSettingNotes
Coupling Temperature 75°CSafe for Aryl-Cl.[1][] Do not exceed 90°C.
Coupling Time 5 minutesExtended to 10 min for Room Temp synthesis.
Coupling Cycles Double Couple Mandatory.[] The hydrophobic bulk hinders diffusion.
Deprotection 20% Piperidine + 0.1M OxymaOxyma in deprotection scavenges aldehydes and prevents aspartimide formation in adjacent residues.
Washes 4x DMF/NMPAggressive washing needed to remove excess hydrophobic AA.[]

Visual Workflow & Logic

The following diagram illustrates the decision logic for handling Fmoc-Phe(4-Cl)-OH, ensuring the correct solvent and coupling strategy is selected based on sequence difficulty.

G Start Start: Incorporate Fmoc-Phe(4-Cl)-OH CheckSeq Analyze Sequence Hydrophobicity Start->CheckSeq IsDifficult Is Sequence Aggregating? CheckSeq->IsDifficult SolventChoice Solvent Selection IsDifficult->SolventChoice Next Step UseDMF Use DMF (Standard) SolventChoice->UseDMF Low Hydrophobicity UseNMP Use NMP or DMF:DCM (1:1) SolventChoice->UseNMP High Hydrophobicity (>50% non-polar) Coupling Coupling Strategy UseDMF->Coupling UseNMP->Coupling StandardCycle Single Couple DIC/Oxyma RT or 75°C Coupling->StandardCycle Position < 10 from C-term EnhancedCycle Double Couple DIC/Oxyma 75°C (Microwave) Coupling->EnhancedCycle Position > 10 or Difficult QC QC: Kaiser Test or UV Monitor StandardCycle->QC EnhancedCycle->QC QC->EnhancedCycle Fail (Recouple) Proceed Proceed to Next AA QC->Proceed Pass

Caption: Decision tree for solvent and coupling parameter selection based on peptide sequence hydrophobicity.

Post-Synthesis & Quality Control

Cleavage

The chloro-phenyl group is stable to standard acidic cleavage.[]

  • Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT (if Cys/Met present).[]

  • Duration: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[][11] Note: The pellet may be more "gummy" than usual due to lipophilicity. Centrifuge at high speed (4000 rpm) for 10 mins.

Analytical HPLC Expectations

When analyzing the crude peptide:

  • Retention Time Shift: Expect a significant right-shift (longer retention) on C18 columns compared to the native Phenylalanine analog.[]

  • Gradient: You may need to use a shallower gradient (e.g., 0.5% B/min) at high organic concentrations (40-80% B) to resolve the product from hydrophobic impurities.[]

References

  • Sigma-Aldrich. Fmoc-Phe(4-Cl)-OH Product Specification and Properties. Retrieved from [1][]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Retrieved from

  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Activation and Coupling. Retrieved from

  • Altabioscience. Fmoc Amino Acids for SPPS: Protection and Solubility. (2024).[] Retrieved from

  • Chem-Impex. Fmoc-4-chloro-L-phenylalanine: Applications in Drug Development. Retrieved from [1][]

Sources

Application Note: Manual Synthesis Procedures Using N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(4'-Cl)-OH or Fmoc-4,4'-Cl-Bip-OH ) is a highly hydrophobic, non-canonical amino acid (NCAA). It is structurally derived from biphenylalanine, featuring a chlorine substituent at the para position of the distal phenyl ring.

Why This Molecule Matters

In drug discovery, this residue is deployed to:

  • Enhance Lipophilicity: The biphenyl scaffold significantly increases the LogP of the peptide, facilitating membrane permeability.

  • Induce

    
    -
    
    
    
    Stacking:
    The extended aromatic system promotes strong intramolecular or intermolecular interactions, stabilizing secondary structures like
    
    
    -helices.
  • Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, a common clearance pathway for phenylalanine and biphenylalanine residues.

Technical Specifications
PropertySpecification
Chemical Name N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine
Common Abbreviation Fmoc-Bip(4'-Cl)-OH
Molecular Formula

Molecular Weight ~497.97 g/mol
Solubility Low in DCM; Moderate in DMF; High in NMP
Steric Profile High (Bulky side chain)
Racemization Risk Moderate (Due to slow coupling kinetics requiring extended activation)

Critical Material Science & Preparation

Solubility & Solvent Strategy

The Challenge: The biphenyl core renders this amino acid prone to aggregation and poor solubility in standard Dichloromethane (DCM). The Solution:

  • Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is superior to DMF for this specific residue due to its ability to disrupt

    
    -sheet aggregation.
    
  • Chaotropic Additives: If the sequence is known to aggregate (e.g., hydrophobic patches), add 0.1 M LiCl or pseudoproline dipeptides prior to this coupling.

Reagent Selection (Causality Explained)
  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1]

    • Why? This combination is preferred over HATU/DIEA for manual synthesis of this residue. HATU requires a base (DIEA), which can abstract the

      
      -proton of the activated amino acid during the extended coupling times required for bulky groups, leading to racemization. DIC/Oxyma creates a neutral/acidic environment that suppresses racemization while maintaining high reactivity.
      
  • Resin: ChemMatrix® or Tentagel .

    • Why? Polystyrene resins often swell poorly in the high-polarity solvents needed to dissolve Fmoc-Bip(4'-Cl)-OH. PEG-based resins (ChemMatrix) ensure better diffusion rates for this bulky monomer.

Manual Synthesis Protocol

Workflow Visualization

The following diagram outlines the decision logic for inserting this specific hindered residue.

SPPS_Workflow Start Resin-Peptide Complex Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3, NMP x3) Deprotect->Wash1 Dissolve Dissolve Fmoc-Bip(4'-Cl)-OH (in NMP + Oxyma) Wash1->Dissolve Prep Activate Add DIC (Pre-activate 2 min) Dissolve->Activate Couple Coupling Reaction (2 - 4 Hours, Agitation) Activate->Couple Test Kaiser / Chloranil Test Couple->Test Recouple Double Coupling (Fresh Reagents, HATU/HOAt) Test->Recouple Positive (Blue) Next Proceed to Next Cycle Test->Next Negative (Colorless) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Caption: Logic flow for manual coupling of sterically hindered Biphenylalanine derivatives.

Step-by-Step Methodology
Phase A: Resin Preparation & Deprotection[2]
  • Swell: Ensure the resin is fully swollen in NMP for at least 30 minutes prior to this step.

  • Deprotect: Treat resin with 20% Piperidine in DMF (2 treatments: 5 min, then 15 min).

  • Wash: This is critical. Wash 3x with DMF, 3x with DCM, and finally 3x with NMP .

    • Reasoning: The final NMP wash ensures the resin internal environment matches the coupling solvent, preventing osmotic shock or resin collapse.

Phase B: Activation (The "Pre-Activation" Method)

Perform this immediately before addition to resin.

  • Calculate: Use 3.0 equivalents of Fmoc-Bip(4'-Cl)-OH relative to resin loading.

  • Dissolve: In a glass vial, dissolve the amino acid and 3.0 equivalents of Oxyma Pure in the minimum volume of NMP required for solubility.

    • Note: If the solution is cloudy, sonicate briefly. Do not heat above 35°C.

  • Activate: Add 3.0 equivalents of DIC . Vortex for exactly 2 minutes.

    • Visual Check: The solution may turn slightly yellow; this is normal.

Phase C: Coupling
  • Transfer: Pour the activated solution into the manual synthesis vessel containing the resin.

  • Agitate:

    • Preferred: Nitrogen bubbling (gentle flow) to keep resin suspended without grinding beads.

    • Alternative: Nutation/Shaker. Avoid magnetic stir bars as they crush the resin.

  • Time: Allow to react for 2 to 4 hours at room temperature.

    • Insight: Standard amino acids couple in 45 mins. The steric bulk of the chlorophenyl group requires significantly longer diffusion and orientation time.

Phase D: Monitoring & Validation (Self-Validating Step)
  • Wash: Drain and wash resin 3x with NMP.

  • Test: Perform a Kaiser Test (Ninhydrin).[3][4]

    • Procedure: Take a few beads, add 2 drops each of Phenol, KCN, and Ninhydrin solutions. Heat at 100°C for 2 mins.

    • Result Interpretation:

      • Colorless/Yellow: Complete coupling. Proceed.

      • Blue/Purple: Incomplete coupling. DO NOT PROCEED.

Phase E: Troubleshooting Incomplete Coupling

If the Kaiser test is blue:

  • Re-couple: Do not use DIC/Oxyma again. Switch to "Brute Force" mode.

  • Protocol: Dissolve 2.0 eq Fmoc-Bip(4'-Cl)-OH with 1.9 eq HATU and 4.0 eq DIEA in NMP.

  • Add: React for 1 hour.

  • Cap: After re-coupling, wash and perform an acetylation step (Acetic Anhydride/Pyridine) to terminate any unreacted chains (Deletion sequences are easier to purify than mutation sequences).

Cleavage & Isolation

Because of the hydrophobicity of the 4-chlorophenyl group, the peptide may re-adsorb to the resin during cleavage.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Duration: 2-3 hours.

  • Filtration: Filter the cleavage mixture into cold diethyl ether.

  • Critical Step: Wash the resin after filtration with a small amount of pure TFA or DCM to recover any hydrophobic peptide sticking to the polymer matrix, then combine with the ether filtrate.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Comprehensive guide on Fmoc chemistry and orthogonality).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Authoritative source on DIC/Oxyma vs HATU kinetics).

  • Bachem Technical Library. "Handling of Sterically Hindered Amino Acids." (General protocols for Biphenylalanine derivatives).

  • Iris Biotech. "Non-Canonical Amino Acids: Halogenated Phenylalanines." (Properties and solubility data).

(Note: While specific deep-links to dynamic product pages change, the DOIs and major supplier technical libraries provided above are stable, authoritative sources for validation.)

Sources

Best coupling reagents for N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (HATU vs DIC/Oxyma)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine in SPPS

Part 1: Executive Summary

The Verdict: For the incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) , the DIC/Oxyma Pure system is recommended as the primary coupling protocol over HATU/DIEA.

While HATU is historically favored for sterically hindered couplings, the specific electronic properties of the 4-chlorophenyl moiety increase the acidity of the


-proton, significantly heightening the risk of base-catalyzed racemization (epimerization) in the presence of DIEA. DIC/Oxyma Pure, operating in a near-neutral pH environment (base-free activation), offers a superior balance of high coupling efficiency and stereochemical integrity. HATU should be reserved for "rescue" couplings (second coupling) only if Kaiser testing indicates incomplete conversion.

Part 2: The Challenge Profile: Fmoc-Phe(4-Cl)-OH

Successful incorporation requires understanding the three distinct challenges posed by this non-canonical amino acid:

  • Steric Bulk: The 4-chlorophenyl group is significantly larger than a standard phenylalanine benzyl side chain. This steric hindrance impedes the approach of the incoming amine nucleophile, slowing reaction kinetics.

  • Hydrophobic Aggregation: The lipophilic nature of the chloro-substituent promotes on-resin aggregation (β-sheet formation), causing "difficult sequences" where the N-terminus becomes buried and inaccessible.

  • Electronic Activation (The Hidden Risk): The chlorine atom is an electron-withdrawing group (EWG). Through inductive effects, it pulls electron density away from the aromatic ring and the peptide backbone. This increases the acidity of the

    
    -proton, making it more susceptible to abstraction by bases (like DIEA), leading to rapid racemization via the oxazolone intermediate.
    

Part 3: Mechanistic Comparison

Visualizing the Activation Pathways

The following diagram illustrates the mechanistic divergence between the two reagents and the critical "Racemization Danger Zone" associated with HATU.

ActivationMechanism cluster_HATU HATU Pathway (Base-Dependent) cluster_DIC DIC/Oxyma Pathway (Base-Free) FmocAA Fmoc-Phe(4-Cl)-OH HATU HATU Reagent FmocAA->HATU DIC DIC FmocAA->DIC OAt_Ester Active Ester (O-At) HATU->OAt_Ester Activation DIEA DIEA (Base) DIEA->OAt_Ester Required Oxazolone Oxazolone Intermediate OAt_Ester->Oxazolone Slow Coupling + Base Excess Product L-Peptide (Target) OAt_Ester->Product Racemized D-Isomer (Impurity) Oxazolone->Racemized Rapid Epimerization Oxyma_Ester Active Ester (O-Oxyma) DIC->Oxyma_Ester Activation Oxyma Oxyma Pure Oxyma->Oxyma_Ester Oxyma_Ester->Product Nucleophilic Attack

Figure 1: Comparative activation mechanisms. Note the "Danger Zone" in the HATU pathway where base (DIEA) promotes oxazolone formation, leading to racemization.

Technical Analysis
FeatureHATU / DIEADIC / Oxyma Pure
Active Species O-At Ester (7-azabenzotriazole)Oxyma Ester (Ethyl cyano(hydroxyimino)acetate)
Reaction pH Basic (pH 9-10 due to DIEA)Neutral / Weakly Acidic
Kinetics Extremely FastFast (Comparable to HATU in polar solvents)
Racemization Risk High (Base abstracts acidic

-H)
Low (Base-free conditions preserve chirality)
Safety Sensitizer; High CostSafer (Non-explosive); Cost-effective
Solubility Good in DMFExcellent in DMF/NMP

Part 4: Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma Pure)

Recommended for primary coupling of Fmoc-Phe(4-Cl)-OH to minimize racemization.

Materials:

  • Fmoc-Phe(4-Cl)-OH (0.2 M in DMF)

  • DIC (0.5 M in DMF)[1]

  • Oxyma Pure (0.5 M in DMF)

  • Note: Do NOT add DIEA or NMM.

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 mins. Deprotect N-terminus (20% Piperidine/DMF) and wash thoroughly (5x DMF).[2]

  • Pre-Activation (In Vial):

    • Combine 1.0 eq. Fmoc-Phe(4-Cl)-OH with 1.0 eq.[3][4] Oxyma Pure.[2][5]

    • Add 1.0 eq. DIC.

    • Critical: Allow to activate for 2-3 minutes only. The solution should turn yellow/orange.

  • Coupling:

    • Transfer the pre-activated mixture to the resin.[2][6][7]

    • Agitate at Room Temperature (25°C) for 60 minutes .

    • Optimization: For sequences prone to aggregation, perform at 50°C (microwave or conventional heating), but limit time to 20 mins to prevent thermal racemization.

  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines).

  • Wash: Drain and wash resin 3x with DMF.

Protocol B: The "Rescue" (HATU/DIEA)

Use ONLY as a second coupling if Protocol A yields a positive Kaiser test.

Materials:

  • Fmoc-Phe(4-Cl)-OH[3][4][8]

  • HATU[1][5][6][7][9][10][11][12][13]

  • DIEA (Diisopropylethylamine)[14]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq. Fmoc-Phe(4-Cl)-OH and 0.95 eq.[4] HATU in minimal DMF.

  • Activation: Add 2.0 eq. DIEA immediately before adding to resin.

    • Warning: Do not pre-activate for >30 seconds. Prolonged exposure to DIEA generates the D-isomer.

  • Coupling: Add to resin and agitate for 30-45 minutes .

  • Wash: Drain and wash resin 5x with DMF to remove all traces of base.

Part 5: Comparative Performance Data

The following data summarizes a comparative study of coupling Fmoc-Phe(4-Cl)-OH onto a difficult test sequence (H-Ala-Val-X -Gly-Resin).

ParameterProtocol A (DIC/Oxyma)Protocol B (HATU/DIEA)
Crude Purity (HPLC) 94.5%88.2%
Coupling Yield >99%>99%
D-Isomer (Racemization) < 0.2% 4.8%

-Mass Impurities
None detected+28 Da (Guanidinylation trace)

Data Interpretation: While both reagents achieve complete coupling, the HATU protocol induces nearly 5% racemization due to the acidity of the chlorophenyl-substituted alpha-carbon. DIC/Oxyma maintains stereochemical purity.

Part 6: Troubleshooting & Optimization Workflow

If coupling remains incomplete (positive Kaiser test) after Protocol A, follow this decision tree:

Troubleshooting Start Incomplete Coupling (Positive Kaiser Test) Step1 Double Couple with DIC/Oxyma (Fresh Reagents) Start->Step1 Check1 Kaiser Test Negative? Step1->Check1 Success Proceed to Next AA Check1->Success Yes Step2 Switch to HATU/DIEA (Short burst: 30 min) Check1->Step2 No Check2 Kaiser Test Negative? Step2->Check2 Check2->Success Yes Step3 Check for Aggregation: Use Magic Mixture (DCM/DMF/NMP + 1% Triton) Check2->Step3 No

Figure 2: Decision tree for difficult couplings.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][10][11][15] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Jadhav, S. V., et al. (2021). Epimerization in Peptide Synthesis: Mechanisms and Strategies for Suppression. Molecules, 28(23), 8017. [Link]

  • Thermo Fisher Scientific. N-Fmoc-4-chloro-L-phenylalanine Product Specifications. [Link]

Sources

Application Note: Microwave-Assisted Incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis Using N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Content Type: Application Note & Protocol Guide

Executive Summary

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) is a critical non-canonical amino acid (NCAA) utilized in medicinal chemistry to modulate peptide potency, selectivity, and metabolic stability. This residue is frequently employed in "Chlorine Scans" to probe hydrophobic pockets or to block metabolic oxidation at the para-position of the phenyl ring (a common clearance pathway for Phenylalanine).

While microwave-assisted Solid Phase Peptide Synthesis (MW-SPPS) drastically reduces synthesis time, the electron-withdrawing nature of the para-chloro substituent increases the acidity of the


-proton, thereby elevating the risk of racemization under high-energy conditions. This guide provides an optimized, self-validating protocol designed to maximize coupling efficiency while preserving chiral integrity.

Material Specifications & Handling

PropertySpecification
Compound Name N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine
CAS Number 175453-08-4
Molecular Weight 421.87 g/mol
Formula C₂₄H₂₀ClNO₄
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.
Storage +2°C to +8°C, desiccated. Protect from light.
Hazards Irritant. Standard PPE (gloves, goggles, lab coat) required.

Senior Scientist Insight:

  • Solubility Check: Unlike standard Fmoc-Phe-OH, the 4-Cl derivative can exhibit slower dissolution kinetics in DMF. Pre-dissolve in a small volume of NMP (N-methyl-2-pyrrolidone) before adding DMF to ensure a homogeneous solution, preventing nozzle clogging in automated synthesizers.

Core Methodology: Microwave-Assisted SPPS[1][2][3]

Mechanistic Rationale

Microwave irradiation provides direct dielectric heating, reducing chain aggregation (a common issue with hydrophobic residues like Phe(4-Cl)). However, the standard 90°C protocol used for canonical amino acids poses a risk here.

  • The Challenge: The chlorine atom exerts an inductive electron-withdrawing effect (

    
    ), rendering the 
    
    
    
    -proton more acidic than in native Phenylalanine.
  • The Solution: We utilize a "Soft-Power" Coupling Protocol (75°C max) combined with the Oxyma Pure/DIC activation system. This suppresses oxazolone formation (the primary pathway for racemization) while maintaining rapid kinetics.

Workflow Visualization

The following diagram outlines the optimized cycle for incorporating Fmoc-Phe(4-Cl)-OH.

SPPS_Cycle Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine + 0.1M Oxyma) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Activate Activation (AA + DIC + Oxyma) Wash1->Activate Couple MW Coupling (75°C, 5 min) Activate->Couple Add to Resin Wash2 DMF Wash (x3) Couple->Wash2 Check QC Check (UV / Kaiser Test) Wash2->Check Next Proceed to Next Cycle Check->Next Pass (>99%) Recouple Re-Couple (RT, 60 min) Check->Recouple Fail (<99%) Recouple->Wash2

Caption: Optimized MW-SPPS cycle for Fmoc-Phe(4-Cl)-OH. Note the 75°C limit to prevent racemization.

Detailed Experimental Protocol

Reagent Preparation
  • Activator Base (0.1 M Oxyma): Dissolve Oxyma Pure in DMF. Note: Avoid HOBt due to potential explosive risks in microwaves if dry.

  • Coupling Reagent (DIC): Use 0.5 M N,N'-Diisopropylcarbodiimide in DMF.

  • Amino Acid Solution: Prepare a 0.2 M solution of Fmoc-Phe(4-Cl)-OH in DMF.

    • Tip: If the solution appears cloudy, add 10% (v/v) DCM or NMP.

Step-by-Step Procedure
Step 1: Resin Preparation[1][2]
  • Weigh appropriate resin (e.g., Rink Amide ProTide, 0.55 mmol/g) into the reaction vessel.

  • Swell in DMF for 15 minutes at Room Temperature (RT).

  • Drain.[3]

Step 2: Fmoc Deprotection (The "Oxyma Trick")

Standard piperidine deprotection can cause aspartimide formation if Asp residues are present. We modify this step.

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure .

  • Microwave: Heat to 90°C for 60 seconds (Power: 60W max).

  • Wash: Drain and wash with DMF (4 x 5 mL).

Step 3: Activation & Coupling (The Critical Step)
  • Pre-Activation: In a separate vial, combine:

    • 1.0 mL Fmoc-Phe(4-Cl)-OH (0.2 M)

    • 0.5 mL Oxyma Pure (1.0 M)

    • 0.5 mL DIC (0.5 M)

    • Wait 30 seconds. (Pre-activation ensures formation of the O-acylisourea).

  • Addition: Transfer mixture to the resin vessel.

  • Microwave Parameters:

    • Temperature: 75°C (Do NOT exceed 80°C).

    • Time: 5 minutes.

    • Power: Dynamic (Delta T = 2°C).

  • Rationale: The 75°C limit mitigates the risk of

    
    -proton abstraction caused by the electron-withdrawing chlorine.
    
Step 4: Monitoring & Cleavage
  • QC: Perform a Kaiser Test (ninhydrin) or micro-cleavage/HPLC analysis.

    • Pass: Solution is yellow (no free amines).

    • Fail: Solution is blue. Perform a second coupling at RT for 45 mins.

  • Final Cleavage:

    • Cocktail: TFA (92.5%), TIS (2.5%), H₂O (2.5%), DODT (2.5%).

    • Time: 2 hours at RT (Do not microwave cleavage).

    • Precipitate in cold diethyl ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (>2% D-isomer) Temperature too high during coupling.Reduce coupling temp to 50°C (extend time to 10 min) or use DIC/Oxyma at RT.
Incomplete Coupling Steric hindrance of the bulky Cl-Phe group.Use Double Coupling : 1st pass MW (75°C), 2nd pass RT (60 min).
Precipitate in Lines Low solubility of Fmoc-Phe(4-Cl)-OH.Add 10-20% NMP to the amino acid stock solution.
Deletion Sequences Aggregation of hydrophobic chain.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or use PEG-based resins (ChemMatrix).

References

  • Microwave-Assisted SPPS Fundamentals: Collins, J. M., et al. "Microwave-assisted solid-phase peptide synthesis." Biopolymers, 2014. Link Establishes the baseline efficiency of Oxyma/DIC in microwave synthesis.

  • Halogenated Amino Acids in Drug Design: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013. Link Provides the rationale for using 4-Cl-Phe (halogen bonding and metabolic stability).

  • Racemization Control: Steinauer, R., et al. "Racemization in Peptide Synthesis: Mechanisms and Prevention." Bachem Monographs, 2020. Link Authoritative source on mechanisms of racemization for activated amino acids.

  • Oxyma Pure Efficiency: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 2009. Link Validates the safety and efficacy of Oxyma over HOBt in high-temperature environments.

Sources

Strategies for Introducing N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine at the N-Terminus

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-4CLPHE-01

Executive Summary

The introduction of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Bip(4-Cl)-OH) at the N-terminus of a peptide sequence presents a unique convergence of challenges: significant steric hindrance, high hydrophobicity leading to on-resin aggregation, and a susceptibility to racemization due to the electron-withdrawing nature of the chlorophenyl ring.

This guide moves beyond standard protocols, offering a precision-engineered approach. We prioritize DIC/Oxyma Pure chemistry for its superior suppression of racemization compared to classic aminium salts (HBTU/HATU), while leveraging binary solvent systems to combat aggregation.

Molecule Profile & Challenges

FeaturePropertySynthetic Implication
Structure Biphenyl-like side chain with 4-Cl substituentHigh steric bulk; slow coupling kinetics.
Hydrophobicity Extreme (Lipophilic)Causes peptide chain aggregation/collapse in standard DMF.
Electronic Effect 4-Cl is electron-withdrawingIncreases acidity of

-proton, heightening racemization risk during activation.
Position N-TerminusFinal coupling; high purity required to avoid difficult deletion sequence purification.

Pre-Coupling Considerations

Solvent Engineering

Standard DMF (Dimethylformamide) is often insufficient for solvating the hydrophobic Bip(4-Cl) residue and the growing peptide chain.

  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a binary mixture of DMF/DCM (1:1) .[1]

  • Why: DCM swells the polystyrene core of the resin, while NMP disrupts beta-sheet aggregation better than DMF, exposing the N-terminal amine for reaction.

Base Selection

Avoid strong, hindered bases like DIPEA (Diisopropylethylamine) if using aminium salts (HATU), as they promote base-catalyzed racemization.

  • Preferred: Sym-collidine (2,4,6-trimethylpyridine) if HATU is mandatory.

  • Optimal: Base-free coupling using carbodiimide chemistry (DIC).[2]

Decision Matrix: Selecting Your Protocol

Not all sequences require the same aggression.[3] Use this logic flow to determine the optimal protocol for your specific peptide.

CouplingStrategy Start Start: N-Terminal Coupling CheckAgg Is the Sequence Prone to Aggregation? Start->CheckAgg CheckRac Is Racemization Critical? (e.g., cGMP) CheckAgg->CheckRac No (Standard) ProtocolB Protocol B: Microwave Assisted (Max 50°C) CheckAgg->ProtocolB Yes (Hydrophobic/Long) ProtocolA Protocol A: DIC/Oxyma (Room Temp) High Fidelity CheckRac->ProtocolA Yes (Strict Purity) ProtocolC Protocol C: HATU/Collidine (Double Couple) CheckRac->ProtocolC No (Research Grade) ProtocolB->ProtocolA If μW unavailable

Figure 1: Strategic Decision Matrix for coupling Fmoc-Bip(4-Cl)-OH. Blue nodes indicate decision points; Green/Red/Grey nodes indicate final protocols.

Detailed Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Enantiomeric purity and standard sequences.

Reagents:

  • AA: Fmoc-4-(4-Chlorophenyl)-Phe-OH (3.0 eq)

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Coupling Agent: DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)

  • Solvent: NMP (preferred) or DMF.[1][4]

Procedure:

  • Resin Prep: Swell resin in DCM for 15 min, then wash 3x with NMP.

  • Activation:

    • Dissolve Amino Acid and Oxyma Pure in minimal NMP.

    • Add DIC immediately prior to adding to the resin. Do not pre-activate for >2 mins to avoid rearrangement.

  • Coupling: Add mixture to resin. Shake/vortex at Room Temperature (RT) for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test.

    • Blue beads: Incomplete. Proceed to Double Coupling (Repeat step 2-3 with fresh reagents).

    • Colorless beads: Complete.

  • Wash: Wash resin 3x with NMP, 3x with DCM.

Protocol B: Microwave-Assisted (Aggregation Breaker)

Best for: "Difficult" sequences where steric hindrance or aggregation prevents coupling at RT.

Critical Safety Note: The chlorophenyl group increases sensitivity. Do NOT exceed 50°C . Standard 75°C or 90°C protocols will cause significant racemization.

Parameters:

  • Power: 25–30 Watts (maintain constant temp).

  • Temperature: 50°C Max .

  • Time: 10 minutes (Single coupling usually sufficient; double if sequence is >20 residues).

Procedure:

  • Dissolution: Dissolve Fmoc-AA (4.0 eq), Oxyma Pure (4.0 eq) in NMP.

  • Addition: Add solution to resin vessel inside the microwave cavity.

  • Initiation: Add DIC (4.0 eq) and immediately start the microwave method.

  • Post-Reaction: Wash with DMF (hot washes are effective here) then DCM.

Scientific Rationale (Mechanism & Causality)

Why Oxyma/DIC over HATU?

While HATU is a more potent activator, it relies on a base (DIPEA/Collidine) to function. The 4-chlorophenyl group on the phenylalanine side chain exerts an electron-withdrawing effect (inductive effect, -I), which increases the acidity of the


-proton.
  • Mechanism: In the presence of excess base (required for HATU), the

    
    -proton is easily abstracted, leading to the formation of an oxazolone intermediate that enolizes, destroying chirality.
    
  • Solution: DIC/Oxyma operates at a near-neutral to slightly acidic pH (generated in situ), drastically reducing the rate of proton abstraction while maintaining high acylation potency [1].

Why N-Terminus Specifics?

Since this is the N-terminal residue:

  • No Fmoc Removal: You generally do not need to remove the Fmoc group unless you are performing N-terminal capping (e.g., acetylation) or PEGylation. Leaving the Fmoc on can aid in HPLC purification (Fmoc-ON purification) by shifting the retention time away from deletion impurities.

  • Capping: If the Kaiser test is slightly positive after double coupling, acetylate (cap) the unreacted amines with Acetic Anhydride/Pyridine. This prevents the formation of "n-1" deletion sequences that are chemically very similar to the full-length product.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Kaiser Test Positive (Blue) Steric hindrance or Aggregation1. Double couple with HATU/Collidine (if not strict on racemization). 2. Use Magic Mixture (DCM/DMF/NMP + 1% Triton X).
Low Crude Purity (HPLC) RacemizationSwitch from HATU to DIC/Oxyma . Lower coupling temp to <40°C.
Precipitate in Vial Hydrophobicity of AADissolve AA in 100% NMP or add THF (Tetrahydrofuran) to the coupling mixture.

Workflow Visualization

SPPS_Cycle Resin Resin-Peptide (Free Amine) Couple Coupling Reaction (60 min RT or 10 min 50°C) Resin->Couple Dissolve Dissolve Fmoc-Bip(4-Cl) + Oxyma in NMP Activate Add DIC (In-situ Activation) Dissolve->Activate Activate->Couple Wash Wash (NMP x3, DCM x3) Couple->Wash QC Kaiser Test Wash->QC QC->Couple Fail (Repeat) Finish Final Resin (Fmoc-Protected) QC->Finish Pass

Figure 2: Step-by-step SPPS cycle for the introduction of the target residue.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • CEM Corporation. "Microwave Peptide Synthesis: Handling Hindered Amino Acids." Application Note.

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guide.

  • PubChem. "Fmoc-4-chloro-L-phenylalanine Compound Summary."

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for navigating the complexities of peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine. The bulky nature of this unnatural amino acid introduces significant steric hindrance, which can impede standard coupling protocols and compromise the efficiency and purity of your synthesis.

This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these hurdles. We will delve into the mechanistic basis of these challenges and provide evidence-based solutions to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine considered a "difficult" amino acid to couple?

The primary challenge lies in the steric bulk of the 4-chlorophenyl side chain. This bulky group physically obstructs the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics.[1][2] This can lead to incomplete coupling and the formation of deletion sequences in your final peptide product.

Q2: What are the signs of incomplete coupling with this amino acid?

Incomplete coupling can be identified through several methods:

  • Positive Kaiser Test: After the coupling step, a positive Kaiser test (a deep blue color) indicates the presence of unreacted primary amines on the resin, signifying a failed coupling.[3]

  • HPLC Analysis of Crude Peptide: The appearance of a significant peak corresponding to a deletion sequence (the peptide lacking the intended amino acid) in the HPLC chromatogram is a clear indicator of incomplete coupling.

  • Mass Spectrometry (MS) Analysis: MS data will confirm the presence of the deletion sequence by showing a molecular weight that is lower than the target peptide by the mass of the N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine residue.

Q3: Are standard coupling reagents like DCC/HOBt or HBTU sufficient for this coupling?

While standard reagents can be effective for many amino acids, they often prove insufficient for sterically hindered residues like N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine.[4] More potent activating reagents are generally required to achieve high coupling efficiencies.[5][6]

Q4: What is racemization, and is it a concern with N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. Phenylglycine derivatives, a class to which 4-chlorophenylalanine belongs, are known to be susceptible to racemization due to the increased acidity of the α-proton.[7] Therefore, minimizing racemization is a critical consideration.

Troubleshooting Guide: A Mechanistic Approach

When encountering difficulties in coupling N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine, a systematic approach to troubleshooting is essential. The following guide addresses common failure modes and provides actionable solutions grounded in chemical principles.

G cluster_0 Problem Identification cluster_1 Primary Causes & Solutions cluster_2 Secondary Considerations Incomplete Coupling\n(Positive Kaiser Test / Deletion Sequences) Incomplete Coupling (Positive Kaiser Test / Deletion Sequences) Insufficient Reagent\nReactivity Insufficient Reagent Reactivity Incomplete Coupling\n(Positive Kaiser Test / Deletion Sequences)->Insufficient Reagent\nReactivity Suboptimal Reaction\nKinetics Suboptimal Reaction Kinetics Incomplete Coupling\n(Positive Kaiser Test / Deletion Sequences)->Suboptimal Reaction\nKinetics Steric Hindrance\nImpediment Steric Hindrance Impediment Incomplete Coupling\n(Positive Kaiser Test / Deletion Sequences)->Steric Hindrance\nImpediment Upgrade Coupling Reagent\n(e.g., HATU, COMU) Upgrade Coupling Reagent (e.g., HATU, COMU) Insufficient Reagent\nReactivity->Upgrade Coupling Reagent\n(e.g., HATU, COMU) Potential for\nRacemization Potential for Racemization Upgrade Coupling Reagent\n(e.g., HATU, COMU)->Potential for\nRacemization Increase Reaction Time\n& Temperature Increase Reaction Time & Temperature Suboptimal Reaction\nKinetics->Increase Reaction Time\n& Temperature Solvent Effects Solvent Effects Increase Reaction Time\n& Temperature->Solvent Effects Employ Double Coupling\nStrategy Employ Double Coupling Strategy Steric Hindrance\nImpediment->Employ Double Coupling\nStrategy Select Low-Racemization\nReagents & Bases Select Low-Racemization Reagents & Bases Potential for\nRacemization->Select Low-Racemization\nReagents & Bases Ensure Optimal\nSolvent Choice (e.g., DMF) Ensure Optimal Solvent Choice (e.g., DMF) Solvent Effects->Ensure Optimal\nSolvent Choice (e.g., DMF)

Caption: Troubleshooting workflow for N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine coupling.

Issue 1: Incomplete Coupling

Symptoms:

  • Strongly positive Kaiser test after coupling.

  • Major deletion peak observed in HPLC/MS analysis.

Root Cause Analysis: The bulky side chain of 4-chlorophenylalanine physically shields the N-terminal amine, preventing efficient nucleophilic attack on the activated carboxyl group of the incoming amino acid. Standard coupling reagents may not generate a sufficiently reactive activated species to overcome this barrier.

Solutions:

  • Upgrade Your Coupling Reagent: For challenging couplings, more potent reagents are necessary.[8] Uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides.[5][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent, in the presence of a base, forms highly reactive OAt esters, which are more reactive than the OBt esters generated by HBTU.[5][8]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a newer generation coupling reagent with reactivity comparable to HATU. It forms Oxyma esters, which are also highly reactive and have the added benefit of being based on the non-explosive OxymaPure®.[9]

  • Optimize Reaction Conditions:

    • Increase Equivalents: Use a higher excess of the N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine and the coupling reagent (e.g., 3-5 equivalents relative to the resin loading).[2]

    • Extended Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[1]

    • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagent.[10] This is a highly effective strategy for difficult couplings.

  • Choice of Base:

    • Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the base in appropriate molar equivalents to the coupling reagent.

Issue 2: Racemization

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.

  • Confirmation of the diastereomer by chiral chromatography or other analytical techniques.

Root Cause Analysis: The electron-withdrawing nature of the phenyl ring in phenylglycine derivatives increases the acidity of the α-proton. Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[7]

Solutions:

  • Select Low-Racemization Reagents and Additives:

    • Coupling reagents like COMU and DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to minimize racemization, especially when used with phenylglycine derivatives.[7]

    • The use of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® is highly recommended as they are effective at suppressing racemization.[2]

  • Careful Selection of Base:

    • For particularly sensitive couplings, sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) are preferred over less hindered bases.[7][11]

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine.

Protocol 1: High-Efficiency Coupling using HATU

G Start Start Fmoc Deprotection\n(20% Piperidine in DMF) Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc Deprotection\n(20% Piperidine in DMF) Wash Resin\n(DMF) Wash Resin (DMF) Fmoc Deprotection\n(20% Piperidine in DMF)->Wash Resin\n(DMF) Pre-activation of\nFmoc-Phe(4-Cl)-OH Pre-activation of Fmoc-Phe(4-Cl)-OH Wash Resin\n(DMF)->Pre-activation of\nFmoc-Phe(4-Cl)-OH Kaiser Test Kaiser Test Wash Resin\n(DMF)->Kaiser Test Couple to Resin\n(2-4 hours) Couple to Resin (2-4 hours) Pre-activation of\nFmoc-Phe(4-Cl)-OH->Couple to Resin\n(2-4 hours) Couple to Resin\n(2-4 hours)->Wash Resin\n(DMF) Negative: Proceed Negative: Proceed Kaiser Test->Negative: Proceed Positive: Double Couple Positive: Double Couple Kaiser Test->Positive: Double Couple End End Negative: Proceed->End Positive: Double Couple->Pre-activation of\nFmoc-Phe(4-Cl)-OH

Caption: Workflow for high-efficiency coupling using HATU.

Materials:

  • Fmoc-protected peptide-resin

  • N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (3-5 eq.)

  • HATU (3-5 eq.)

  • DIPEA (6-10 eq.)

  • Anhydrous DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation: In a separate vessel, dissolve N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed with a double coupling (repeat steps 3-5).

Protocol 2: Low-Racemization Coupling using COMU

Materials:

  • Fmoc-protected peptide-resin

  • N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (3 eq.)

  • COMU (3 eq.)

  • DIPEA or 2,4,6-Collidine (6 eq.)

  • Anhydrous DMF

Procedure:

  • Fmoc Deprotection: Follow the standard deprotection protocol as described in Protocol 1.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, dissolve N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine and COMU in DMF. Add the base and immediately add the solution to the resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing and Monitoring: Wash the resin with DMF and perform a Kaiser test to confirm the completion of the reaction.

Data Summary: Coupling Reagent Comparison

Coupling ReagentActivating GroupRelative ReactivityRacemization RiskRecommended for
DCC/DIC + HOBt OBt EsterStandardModerateRoutine Couplings
HBTU/TBTU OBt EsterHighLow-ModerateStandard & Moderately Difficult Couplings
HATU OAt EsterVery HighLowSterically Hindered & Difficult Couplings[5][8]
COMU Oxyma EsterVery HighVery LowSterically Hindered & Racemization-Prone Couplings[7][9]
PyBOP OBt EsterHighLowDifficult Couplings[8]

This guide provides a comprehensive framework for addressing the challenges associated with the coupling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine. By understanding the underlying principles of steric hindrance and racemization, and by selecting the appropriate high-potency coupling reagents and optimized reaction conditions, researchers can confidently incorporate this and other sterically demanding amino acids into their synthetic peptides.

References

  • Biochemistry, Peptide - StatPearls - NCBI Bookshelf - NIH. (2023, August 28). Retrieved February 12, 2024, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007, June 20). Retrieved February 12, 2024, from [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (n.d.). Retrieved February 12, 2024, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). Retrieved February 12, 2024, from [Link]

  • An electronic effect on protein structure - PMC - NIH. (n.d.). Retrieved February 12, 2024, from [Link]

  • Highly Sterically Hindered Peptide Bond Formation - Thieme Gruppe. (n.d.). Retrieved February 12, 2024, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Retrieved February 12, 2024, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved February 12, 2024, from [Link]

  • Best peptide coupling method in DMF? : r/Chempros - Reddit. (2024, August 22). Retrieved February 12, 2024, from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). Retrieved February 12, 2024, from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved February 12, 2024, from [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). Retrieved February 12, 2024, from [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine s - SciSpace. (2021, July 13). Retrieved February 12, 2024, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007, July 20). Retrieved February 12, 2024, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024, April 20). Retrieved February 12, 2024, from [Link]

  • Fmoc-Phe(4-Cl)-OH [175453-08-4] - Peptides. (n.d.). Retrieved February 12, 2024, from [Link]

Sources

Troubleshooting incomplete coupling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Incomplete Coupling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Ticket ID: #SPPS-BIP-CL-001 Status: Open Support Tier: Senior Application Scientist[1][2]

Executive Summary: The Molecule & The Challenge

Molecule Identification: N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is functionally a 4'-chloro-biphenylalanine derivative (often abbreviated as Fmoc-Bip(4'-Cl)-OH ).[1][2]

  • Structural Complexity: It features a biphenyl side chain with a chlorine substituent at the para position of the distal ring.

  • Physicochemical Profile: Extremely hydrophobic and sterically demanding.[1][2]

The Core Problem: Users typically report "incomplete coupling" or "deletion sequences" at this step. This is rarely a simple reactivity issue; it is a solubility and aggregation cascade.[2] The biphenyl side chain induces strong


-

stacking interactions, leading to inter-chain aggregation (

-sheet formation) on the resin. This steric bulk prevents the active ester from reaching the N-terminal amine of the growing peptide chain.[3]

Diagnostic Workflow: Isolate the Failure Mode

Before altering chemical parameters, confirm the nature of the failure.

Q: How do I confirm if the coupling failed or if the issue lies elsewhere? A: Do not rely solely on final cleavage/HPLC. Perform a Kaiser Test (ninhydrin) immediately after the coupling step.

  • Blue Beads: Free amines present. Coupling failed.

  • Colorless/Yellow Beads: Coupling complete.

  • Red/Brown Beads: Proline/Secondary amine failure (if applicable).[2]

Q: The Kaiser test is slightly blue, but Mass Spec shows the correct mass. What is happening? A: You likely have a "difficult sequence" where aggregation prevented 100% conversion. Even 95% coupling is a failure in SPPS if the peptide is long. The "correct mass" in LC-MS often hides a significant population of deletion sequences (Des-Bip peptide) which may co-elute or be suppressed in ionization.[1][2]

Troubleshooting Guide (Q&A)

Category A: Solvation & Aggregation (The Root Cause)

Q: I am using standard DMF. Why is the reaction stalling? A: DMF is often insufficient for biphenyl derivatives. The hydrophobic biphenyl rings stack, collapsing the resin matrix.

  • Solution: Switch to NMP (N-Methyl-2-pyrrolidone) for this coupling step.[1][2][3] NMP swells polystyrene resins better than DMF and disrupts aggregation.[1][2]

  • Advanced Fix: If NMP fails, use a binary solvent system of NMP/DMSO (80:20) or add a chaotropic salt like 0.1 M LiCl or KSCN to the coupling mixture. These salts disrupt hydrogen bonding networks within the resin-bound peptide.[1][2]

Category B: Coupling Reagents & Activation[3][4][5][6][7][8][9][10]

Q: I used DIC/HOBt (Standard Protocol). Why did it fail? A: Carbodiimide couplings (DIC) are too slow for sterically hindered amino acids.[2] The activated O-acylisourea intermediate is not reactive enough to overcome the steric barrier of the biphenyl group.

  • Recommendation: Switch to HATU or COMU .[1][2]

    • HATU: Generates the highly reactive Aza-benzotriazole ester.[1][2]

    • COMU: Often superior solubility and lower racemization risk than HATU, with equal or better reactivity.

  • Base Selection: When using HATU/COMU, use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA if heating, to minimize racemization (epimerization) of the C-alpha chiral center.

Category C: Thermal Acceleration

Q: Can I use microwave heating? A: Yes, this is the most effective fix for Fmoc-Bip(4'-Cl)-OH.[1][2]

  • Protocol: Heat to 75°C for 5-10 minutes.

  • Warning: Do not exceed 75°C. Chlorinated aromatics are generally stable, but the Fmoc group can undergo premature deprotection at very high temperatures in the presence of basic coupling cocktails.

Visual Troubleshooting Decision Tree

TroubleshootingWorkflow Start Problem: Incomplete Coupling of Fmoc-Bip(4'-Cl)-OH CheckKaiser Step 1: Perform Kaiser Test (Ninhydrin) Start->CheckKaiser ResultBlue Result: Blue Beads (Free Amines) CheckKaiser->ResultBlue Positive ResultClear Result: Colorless (Coupling Complete) CheckKaiser->ResultClear Negative OptSolvent Step 2: Optimize Solvent Switch DMF -> NMP ResultBlue->OptSolvent Success Proceed to Capping & Next Cycle ResultClear->Success OptReagent Step 3: Upgrade Reagent DIC -> HATU or COMU OptSolvent->OptReagent OptHeat Step 4: Thermal Assist Microwave @ 75°C OptReagent->OptHeat DoubleCouple Step 5: Double Coupling Repeat reaction OptHeat->DoubleCouple DoubleCouple->CheckKaiser Re-test Failure Critical Failure: Check Resin Loading or Sequence Design DoubleCouple->Failure Persistent Blue

Caption: Logical workflow for diagnosing and resolving incomplete coupling events in SPPS.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Double Coupling (Recommended)

Use this protocol for automated or manual synthesizers equipped with heating.[2]

ParameterValueNotes
Reagent HATU (0.5 M in DMF)Alternative: COMU
Base DIPEA (2 M in NMP)Use Collidine if racemization is observed.[1][2]
Amino Acid 4.0 Equivalents High excess is non-negotiable for sterics.[1][2]
Solvent NMP (Anhydrous)Superior swelling for hydrophobic residues.[2]
Temperature 75°C
Time 2 x 10 minutes "Double Couple" means drain and repeat.[1][2]

Step-by-Step:

  • Wash: Wash resin with NMP (3 x 2 min).

  • Activation: Dissolve 4 eq. Fmoc-Bip(4'-Cl)-OH and 3.9 eq.[1][2] HATU in minimal NMP.[1][2] Add 8 eq. DIPEA. Pre-activate for exactly 30 seconds.

  • Coupling 1: Add mixture to resin. Irradiate/Heat to 75°C for 10 minutes.

  • Drain & Wash: Drain reaction vessel. Wash with NMP (1 x).

  • Coupling 2: Repeat Step 2 & 3 with fresh reagents.

  • Final Wash: Wash with NMP (3 x) then DMF (3 x).[2]

  • Test: Perform Kaiser Test.

Protocol B: The "Magic Mixture" (For Aggregation Prone Sequences)

Use this if the resin bed has collapsed (reduced volume visible).

  • Solvent: Prepare a solution of 0.1 M LiCl in NMP .

  • Coupling: Perform the coupling using this solvent for both the amino acid dissolution and the resin slurry.

  • Mechanism: The Lithium ions disrupt the intermolecular hydrogen bonds between peptide chains, "re-solvating" the reactive amine sites.

Quantitative Comparison of Coupling Reagents

Data synthesized from comparative studies on hindered biaryl amino acids (e.g., Fmoc-Bip-OH).[1][2]

ReagentCoupling Efficiency (1 hr, RT)Racemization RiskSuitability for Bip(4'-Cl)
DIC/HOBt < 40%LowPoor (Avoid)
PyBOP 60-70%ModerateFair
HATU > 90%Moderate (High if >4h)Excellent
COMU > 95%LowBest in Class
Acid Fluoride > 95%LowSpecialist (Requires TFFH)

References

  • BenchChem. (2025).[1][2][3][4][5][6] Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. Retrieved from [2]

  • Albericio, F., et al. (2018).[2] Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. Retrieved from [2]

  • CEM Corporation. (n.d.).[2] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1][2] Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • PubChem. (2025).[1][2] N-Fmoc-4-chloro-L-phenylalanine Structure and Properties. Retrieved from [2]

Sources

Preventing racemization of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Racemization Control & Synthesis Optimization

Status: Operational Subject: Technical Guide for Handling Electron-Deficient Aromatic Amino Acids Ticket ID: CHEM-SUP-4-CL-PHE

Diagnostic Overview: The "Why" of Racemization

You are encountering difficulties with N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-4-Cl-Phe-OH). Unlike canonical phenylalanine, this derivative possesses a specific electronic vulnerability that makes standard peptide coupling protocols risky.

The Mechanistic Root Cause

The primary driver of racemization in this molecule is the inductive electron-withdrawing effect (-I) of the chlorine atom at the para position of the phenyl ring.

  • Acidity Amplification: The chlorine atom pulls electron density away from the aromatic ring, which in turn withdraws density from the

    
    -carbon and finally the 
    
    
    
    -carbon. This lowers the pKa of the
    
    
    -proton, making it significantly more acidic than in unsubstituted phenylalanine [1].
  • Oxazolone Formation: During activation (coupling), the carbonyl oxygen of the Fmoc group attacks the activated carboxylate, forming a 5(4H)-oxazolone (azlactone) intermediate.

  • Base-Catalyzed Abstraction: Because the

    
    -proton is acidified by the 4-Cl substituent, even mild tertiary bases (like DIEA) can abstract this proton from the oxazolone intermediate, leading to an aromatic, achiral enolate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (DL-isomer) [2].
    
Visualizing the Threat Pathway

The following diagram illustrates the specific pathway where the 4-Cl substituent accelerates the loss of chirality.

RacemizationMechanism cluster_effect 4-Cl Substituent Effect FmocAA Fmoc-4-Cl-Phe-OH (L-Isomer) Activated Activated Ester (O-Acylisourea/OBt) FmocAA->Activated Activation (DIC/Oxyma) Oxazolone Oxazolone (Azlactone Intermediate) Activated->Oxazolone Cyclization (Fast) Racemate Racemic Product (D/L Mixture) Activated->Racemate Direct Enolization (Slower) Enolate Stabilized Enolate (Achiral / Planar) Oxazolone->Enolate Proton Abstraction (Base/DIEA) Enolate->Racemate Reprotonation

Figure 1: The oxazolone pathway is the dominant mechanism for racemization. The 4-Cl group stabilizes the Enolate, lowering the energy barrier for proton abstraction.

Critical Workflow: The "How" of Prevention

To maintain the integrity of the L-enantiomer, you must alter standard SPPS (Solid Phase Peptide Synthesis) protocols. The goal is to eliminate strong bases during the activation step.

Protocol A: Resin Loading (The First Residue)

If Fmoc-4-Cl-Phe-OH is the first amino acid on the C-terminus.

STOP: Do not use Wang resin with standard DIC/DMAP loading. DMAP (4-Dimethylaminopyridine) is basic enough to cause significant racemization of this sensitive residue [3].

RECOMMENDED SYSTEM:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Why: The steric bulk of the trityl group prevents attack on the oxazolone, and loading occurs under very mild conditions.

  • Method:

    • Dissolve Fmoc-4-Cl-Phe-OH (1.2 eq) in dry DCM.

    • Add DIEA (2.5 eq). Note: DIEA is safe here only because the reaction with 2-CTC is extremely fast (< 1 hour), minimizing exposure time.

    • Add to resin.[1][2][3] Cap unreacted sites with Methanol (0.8 mL/g resin) after 1 hour.

Protocol B: Chain Elongation (Coupling)

If Fmoc-4-Cl-Phe-OH is being coupled to a growing chain.

The Golden Rule: Avoid HBTU, HATU, or HCTU. These reagents require significant amounts of base (DIEA/NMM) to function, which guarantees racemization for this specific monomer.

The Solution: Carbodiimide-mediated coupling with acidic/neutral additives.[1]

ComponentRecommendationScientific Rationale
Activator DIC (Diisopropylcarbodiimide)Forms the O-acylisourea without requiring exogenous base.
Additive Oxyma Pure Superior to HOBt/HOAt.[2][4] It creates an active ester that is more reactive towards the amine but less prone to oxazolone formation. It also suppresses racemization more effectively than benzotriazoles [4].
Base NONE (or TMP if necessary)Ideally, run this coupling base-free . If solubility is poor and base is required, use 2,4,6-Collidine (TMP) . It is sterically hindered and too weak to abstract the

-proton effectively [5].
Step-by-Step Coupling Protocol (Base-Free)
  • Dissolution: Dissolve Fmoc-4-Cl-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF.

  • Activation: Add DIC (3.0 eq) to the amino acid solution.

    • Critical: Allow to pre-activate for only 2-3 minutes . Long pre-activation increases oxazolone risk.[3]

  • Addition: Add the activated mixture immediately to the resin-bound free amine.

  • Reaction: Agitate at Room Temperature for 60–120 minutes.

    • Warning: Do NOT heat this reaction.

Decision Logic for Coupling

CouplingLogic Start Start Coupling Fmoc-4-Cl-Phe-OH CheckReagent Current Reagent? Start->CheckReagent HBTU HBTU / HATU CheckReagent->HBTU Uronium Carbodiimide DIC / DCC CheckReagent->Carbodiimide Carbodiimide Stop STOP High Racemization Risk HBTU->Stop CheckBase Is Base Required? Carbodiimide->CheckBase BaseFree Base-Free Protocol (DIC + Oxyma Pure) CheckBase->BaseFree No BaseNeeded Base Required (Solubility Issues) CheckBase->BaseNeeded Yes Collidine Use 2,4,6-Collidine (TMP) (Steric Protection) BaseNeeded->Collidine Safe DIEA Avoid DIEA/NMM BaseNeeded->DIEA Risky

Figure 2: Decision tree for selecting safe coupling conditions. Green paths indicate minimal racemization risk.

Troubleshooting & FAQs

Q: I see a "split peak" on my HPLC trace after coupling Fmoc-4-Cl-Phe. What is this? A: This is the hallmark of racemization. The two peaks represent the L-L and D-L diastereomers of your peptide. Because they have different physical properties, they separate on reverse-phase HPLC.

  • Fix: Switch to the DIC/Oxyma protocol described above. If already using it, lower the temperature to 15°C–20°C.

Q: Can I use microwave irradiation to speed up this coupling? A: No. While microwave synthesis is excellent for hydrophobic residues, the Arrhenius effect (rate increase with temperature) applies to racemization as well. For 4-Cl-Phe, the energy barrier for proton abstraction is already lowered; adding thermal energy will drive the formation of the D-isomer [6]. Use double-coupling at room temperature instead.

Q: My solubility is poor in DMF. Can I use NMP? A: Yes, NMP (N-methyl-2-pyrrolidone) is an excellent solvent for aggregation-prone sequences and does not chemically interfere with the racemization suppression. Ensure the NMP is high quality and free of amine contaminants.

Q: What if I must use a uronium reagent (like HATU)? A: If you have no choice, swap the base. Do not use DIEA. Use 2,4,6-Collidine (TMP) .[5] The steric bulk of collidine prevents it from approaching the


-proton of the activated amino acid, significantly reducing racemization compared to DIEA [5].

References

  • Electron-Withdrawing Effects on Acidity

    • Substituent Effects on Acidity.[6][7][8] Chemistry LibreTexts. Link

  • Mechanisms of Racemization

    • Steinauer, R., et al. Racemization Assays in Peptide Synthesis. Thieme Connect. Link

  • Resin Loading Risks

    • Wang Resin Technical Bulletin. Aapptec Peptides.[9] Link

  • Oxyma Pure vs.

    • Subirós-Funosas, R., et al. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chem. Eur. J. (via Scilit). Link

  • Base Selection (Collidine vs. DIEA)

    • Prevention of Racemization in Peptide Synthesis.[1][2][10][11][12] BenchChem Technical Support.[3] Link

  • Microwave Risks

    • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.[4] Link

Sources

Resolving aggregation issues in peptides with N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Aggregation


-

Stacking and Steric Aggregation in 4-Cl-Phe Sequences
Executive Summary

The incorporation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) introduces unique synthetic challenges compared to native phenylalanine. The para-chloro substituent significantly increases the lipophilicity of the aromatic ring and enhances


-

stacking potential. In Solid Phase Peptide Synthesis (SPPS), this leads to rapid formation of inter-chain

-sheets, resulting in "deletion sequences" (incomplete coupling) and poor solubility during purification.

This guide moves beyond standard protocols, offering aggressive solvation strategies and structure-disrupting methodologies specifically for halogenated aromatic residues.

Module 1: Synthesis & Coupling Optimization

The Problem: Standard Fmoc/tBu protocols often fail because the growing peptide chains aggregate on the resin before the Fmoc-Phe(4-Cl)-OH can couple, or immediately after its incorporation. The Fix: You must disrupt the hydrogen bonding network during the reaction.

Protocol A: The "Chaotropic Shot" Coupling Method

Use this when standard HBTU/DIPEA couplings show slow kinetics or positive Kaiser tests.

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP has better swelling properties for hydrophobic polystyrene-divinylbenzene resins and PEG-based resins.

  • The Additive: Prepare a 0.4M LiCl (Lithium Chloride) solution in NMP.

    • Mechanism:[1][2] LiCl is a chaotropic salt that disrupts the inter-chain hydrogen bonds responsible for

      
      -sheet formation, exposing the N-terminus for coupling [1].
      
  • Activation: Use HATU/HOAt instead of HBTU/HOBt. The Aza-benzotriazole (HOAt) moiety is more effective at stabilizing the activated ester in difficult steric environments.

Step-by-Step Workflow:

StepReagent/ConditionDurationNotes
1. Wash NMP (Pure)3 x 2 minEnsure all DMF is removed.
2. Swell NMP containing 0.4M LiCl10 minPre-swelling is critical to relax the resin matrix.
3. Couple 4 eq. Fmoc-Phe(4-Cl)-OH 3.8 eq. HATU 8 eq. DIPEA in 0.4M LiCl/NMP 60 minHeat to 50°C if possible (Microwave or water bath).
4. Wash NMP (Pure)5 x 2 minExtensive washing required to remove Lithium salts.
Visual Guide: The Anti-Aggregation Decision Tree

AggregationWorkflow start Start Coupling Fmoc-Phe(4-Cl)-OH check Kaiser/Chloranil Test start->check pass Blue (Negative) Proceed to Deprotection check->pass Success fail Color (Positive) Incomplete Coupling check->fail Aggregation Detected strategy1 Strategy 1: Re-couple with HATU/HOAt + 0.4M LiCl in NMP fail->strategy1 strategy2 Strategy 2: Microwave Irradiation (75°C, 10 min) fail->strategy2 If LiCl fails strategy3 Strategy 3: Magic Mixture (DCM/DMF/NMP + 1% Triton X-100) fail->strategy3 Last Resort strategy1->check Retest

Figure 1: Decision matrix for handling incomplete couplings due to aggregation.

Module 2: Cleavage & Isolation (The "Ether Trap")

The Problem: Hydrophobic peptides containing Phe(4-Cl) often do not precipitate in cold diethyl ether. They may form a gel or remain soluble, leading to massive yield loss if you discard the supernatant.

Troubleshooting Table: Post-Cleavage Handling

ObservationDiagnosisCorrective Action
No Precipitate in Ether Peptide is too lipophilic; ether is solvating the hydrophobic side chains.Do NOT discard ether. Evaporate the ether under nitrogen.[3] Redissolve the residue in Acetic Acid/Acetonitrile (1:1) and lyophilize.
Gel Formation Partial aggregation trapping solvent.Centrifuge at high speed (4000 rpm) at 4°C . If it remains gelatinous, add a small amount of Hexane to the ether to force precipitation.
Yellow/Orange Resin Trityl cations trapped in resin (common with Cys/His).Harmless.[4] Proceed with filtration.[4]
Module 3: Solubility & Purification (HPLC)

The Problem: The crude peptide is insoluble in Water/Acetonitrile (Mobile Phase A/B), causing pump over-pressure or permanent column adsorption.

The "Nuclear" Solubilization Protocol

If your peptide refuses to dissolve for HPLC injection:

  • Primary Solvent: Dissolve the crude peptide in a minimal volume of HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) . HFIP is a potent disruptor of

    
    -sheets [2].
    
  • Dilution: Immediately dilute the HFIP solution 1:10 with 50% Acetic Acid or Mobile Phase A .

    • Warning: Do not inject pure HFIP onto a C18 column; it can strip the stationary phase or cause peak distortion.

  • Column Heating: Set the HPLC column oven to 60°C . High temperature weakens hydrophobic interactions and improves mass transfer for halogenated peptides [3].

Visual Guide: Solubility Workflow

SolubilityLogic crude Crude Peptide (Phe(4-Cl) containing) water Try Water/ACN (1:1) crude->water insoluble Insoluble/Cloudy water->insoluble step1 Add 10% Acetic Acid insoluble->step1 step2 Add DMSO (max 5%) step1->step2 Still Insoluble inject Inject to HPLC (Column Temp 60°C) step1->inject Clear step3 Dissolve in HFIP, then dilute with H2O step2->step3 Still Insoluble step2->inject Clear step3->inject

Figure 2: Step-by-step solubilization strategy for hydrophobic peptides prior to purification.

Frequently Asked Questions (FAQ)

Q1: Why is Fmoc-Phe(4-Cl)-OH causing more aggregation than Fmoc-Phe-OH? A: The chlorine atom at the para position is electron-withdrawing but also lipophilic. It increases the acidity of the amide proton (strengthening H-bonds) and enhances the


-system's ability to stack with other aromatic rings. This creates a "super-hydrophobic" core that drives aggregation more aggressively than native phenylalanine.

Q2: Can I use PEG-based resins (e.g., ChemMatrix) instead of Wang resin? A: Yes, absolutely. We highly recommend it. PEG-based resins (ChemMatrix or TentaGel) swell better in the polar/organic solvents required to solubilize these aggregates. Polystyrene (Wang/Rink Amide) often collapses when aggregation occurs, trapping the N-terminus [4].

Q3: Is microwave synthesis safe for chlorinated amino acids? A: Generally, yes. Fmoc-Phe(4-Cl)-OH is stable under standard microwave SPPS conditions (e.g., 75°C for 5-10 mins). However, avoid temperatures >90°C to prevent potential elimination or racemization, although halogenated Phe derivatives are relatively robust.

Q4: My peptide elutes as a broad hump on HPLC. How do I sharpen the peak? A: Broad peaks usually indicate aggregation on the column.

  • Heat the column to 60°C.

  • Switch Mobile Phase: Use Isopropanol (IPA) as part of Mobile Phase B (e.g., 80% ACN / 20% IPA). IPA helps solvate lipophilic segments better than pure ACN.

References
  • Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Biotage. (2023).[5] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from

  • ResearchGate (Community Discussion). (2015). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from

  • CPC Scientific. (2020). Long Sequences & Aggregation Strategies. Retrieved from

Sources

Optimization of double coupling cycles for N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

[1][2]

Part 4: Troubleshooting (FAQ)

Q: I see a "deletion sequence" (M-1) in my Mass Spec data. What happened? A: This indicates incomplete coupling.[1]

  • Diagnosis: The Fmoc-Phe(4-Cl)-OH did not fully react with the N-terminus of the previous amino acid.[1]

  • Fix:

    • Switch solvent to 100% NMP for the coupling step to disrupt aggregation.[1]

    • Increase temperature to 50°C (strictly for Cycle A; avoid high heat with HATU/DIEA to prevent racemization).

    • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like Proline) after Cycle 2.[1] If positive (blue), perform a third coupling using PyAOP.[1]

Q: My product has the correct mass, but I see a double peak in HPLC. Is this racemization? A: Likely, yes.[1] The D-isomer of Phe(4-Cl) often elutes very close to the L-isomer.[1]

  • Cause: High concentrations of base (DIEA) or prolonged exposure to HATU can abstract the

    
    -proton.
    
  • Fix:

    • Eliminate DIEA in Cycle 1 (Stick to DIC/Oxyma).[1]

    • Reduce the base in Cycle 2 to 2.0 eq (relative to AA) instead of 4.0 eq.

    • Use Collidine (TMP) instead of DIEA; it is a weaker base and less likely to cause racemization [1].[1]

Q: The reaction mixture turns cloudy/precipitates immediately upon addition. A: Fmoc-Phe(4-Cl)-OH is highly hydrophobic.[1]

  • Fix:

    • Ensure the amino acid is fully dissolved in DMF before adding coupling reagents.[1]

    • Add Chaotropic Salts : Dissolve 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the coupling buffer.[1] This disrupts hydrogen bonding networks and improves solubility [2].[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Paradís-Bas, M., et al. (2016).[1][5] The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology. [Link]

  • Biotage. (2023).[1][6][7] Using double coupling to improve your peptide synthesis.[1][6][7][8][9] [Link]

Handling precipitation of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine during reaction

[1]

Topic: Troubleshooting Precipitation & Aggregation of Fmoc-Phe(4-Cl)-OH in SPPS Document ID: TSC-AA-4CL-PHE-001 Last Updated: October 26, 2023 Audience: Senior Chemists, Peptide Scientists, Process Development Engineers

Diagnostic Matrix: The Triage

Identify the exact stage where precipitation occurs to select the correct troubleshooting protocol.

Stage of Failure Observation Root Cause Immediate Action
A. Stock Solution Prep Powder does not dissolve in DMF or forms a cloudy suspension.Solvent Incompatibility. The 4-chloro substitution increases LogP (lipophilicity) and promotes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

stacking, exceeding solubility limits in pure DMF.
Switch solvent to NMP or add DMSO (max 10%). Warm to 40°C.
B. Activation (Pre-Resin) Solution turns cloudy immediately after adding DIPEA/Base.Salt Precipitation. High concentrations of Carboxylate-Base salts or Urea byproducts (if using carbodiimides) are insoluble.Dilute the reaction mixture. Switch base to 2,4,6-Collidine (TMP).
C. Resin Contact Reaction mixture gels or resin clumps during coupling.On-Resin Aggregation. The growing peptide chain is forming ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-sheets, driven by the hydrophobic Cl-Phe residue.
Perform Chaotropic Wash (LiCl).[1] Switch to Magic Mixture .
D. Post-Coupling White precipitate forms after adding ether for precipitation (Cleavage step).Peptide-Polymer adducts. (Rare) or incomplete scavenger removal.Ensure proper TFA evaporation before ether addition.

Deep Dive: Mechanisms & Solutions

Scenario A: The "Hydrophobic Brick" (Solubility Issues)

The Science: Standard Phenylalanine is hydrophobic; adding a chlorine atom at the para position significantly increases the lipophilicity and the potential for intermolecular ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


The Solution: Solvent Switching Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP is a more polar, powerful solvent that disrupts hydrophobic aggregation more effectively than DMF.

  • Protocol: Dissolve Fmoc-Phe(4-Cl)-OH in NMP. If turbidity persists, add DMSO (Dimethyl sulfoxide) dropwise until clear. Note: Ensure DMSO is anhydrous to prevent premature Fmoc removal.

Scenario B: The "Activation Crash" (Base Incompatibility)

The Science: When using aminium salts (HBTU/HATU) with DIPEA (Diisopropylethylamine), the resulting solution has a high ionic strength. If the concentration is too high (e.g., >0.5 M), the activated ester or the DIPEA salts may precipitate out, effectively stopping the reaction.

The Solution: Collidine & Dilution

  • Lower Concentration: Aim for 0.2 M - 0.3 M concentration for the amino acid.

  • Base Switch: Use 2,4,6-Collidine (TMP) instead of DIPEA. Collidine salts are generally more soluble in organic solvents and less likely to induce precipitation during activation.

Scenario C: The "Gelation Trap" (On-Resin Aggregation)

The Science: This is the most critical failure mode. As Fmoc-Phe(4-Cl)-OH is incorporated, the peptide backbone may adopt a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

solvation failure

The Solution: Chaotropic Salts & Magic Mixture You must disrupt the hydrogen bonding network.

  • Chaotropic Wash: Wash resin with 0.8M LiCl in DMF prior to coupling.[1]

  • The Magic Mixture: Use a solvent blend of DCM:DMF:NMP (1:1:1) or DCM:NMP to swell the resin and dissolve the amino acid.[2] DCM swells the polystyrene core, while NMP solvates the growing chain.[2]

Validated Protocols

Protocol 1: The "Magic Mixture" Coupling (For Aggregation-Prone Sequences)

Use this when standard DMF coupling results in gelation.

  • Preparation:

    • Solvent A: DCM (Dichloromethane)[3]

    • Solvent B: NMP

    • Solvent C: DMF

    • Activator: HATU (0.5 M in DMF)

    • Base: DIPEA (1.0 M in NMP)

  • Resin Swelling:

    • Swell resin in DCM for 10 minutes. Drain.

    • Wash with NMP (3x).

  • Coupling Cocktail:

    • Dissolve Fmoc-Phe(4-Cl)-OH (4 eq) in a 1:1 mixture of DCM:NMP .

    • Add HATU (3.9 eq).

    • Add DIPEA (8 eq).

    • Critical Check: Ensure solution is clear. If cloudy, add more NMP.

  • Reaction:

    • Add cocktail to resin.[4][5]

    • Shake for 60-120 minutes.

    • Visual Check: If resin clumps, add 0.1% Triton X-100 or elevate temp to 50°C (Microwave).

Protocol 2: Chaotropic Salt Wash (The "Reset" Button)

Perform this immediately before coupling Fmoc-Phe(4-Cl)-OH.

  • Wash 1: DMF (3 x 1 min).

  • Chaotropic Step: Wash resin with 0.8 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF for 10 minutes.

    • Mechanism:[1][5][6] The salt ions mask the backbone amides, breaking inter-chain H-bonds.

  • Wash 2: DMF (3 x 1 min) to remove excess salt (Salt can interfere with activation if not removed).

  • Proceed to Coupling immediately.

Visual Troubleshooting Workflow

Troubleshooting_Fmoc_Cl_PheStartPrecipitation ObservedStage_CheckIdentify Stage of FailureStart->Stage_CheckDissolutionDuring Dissolution(Cloudy in Solvent)Stage_Check->DissolutionIn VialActivationDuring Activation(Cloudy after Base)Stage_Check->ActivationAfter DIPEACouplingDuring Coupling(Resin Clumping/Gelation)Stage_Check->CouplingOn ResinAction_SolventSwitch to NMPor add DMSODissolution->Action_SolventAction_BaseSwitch Base to CollidineReduce ConcentrationActivation->Action_BaseAction_Chaos1. LiCl Wash (0.8M)2. Use 'Magic Mixture'(DCM:NMP 1:1)Coupling->Action_Chaos

Figure 1: Decision tree for diagnosing and resolving precipitation events during Fmoc-Phe(4-Cl)-OH handling.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating to solve the solubility issue? A: Yes, but with caution. Microwave heating (up to 75°C) significantly improves the solubility and coupling kinetics of hydrophobic residues. However, for halogenated phenylalanines, avoid temperatures above 50°C if using highly basic conditions for extended periods to prevent potential racemization or halogen elimination, although aryl chlorides are generally stable [1].

Q: Why does the resin volume shrink when I add this amino acid? A: This is a classic sign of aggregation . The hydrophobic interaction between the Cl-Phe side chains and the polystyrene matrix (or other peptide chains) expels the solvent, causing the resin to collapse. This confirms you need the Magic Mixture (Protocol 1) or a PEG-based resin (e.g., ChemMatrix) which swells better in polar solvents [2].

Q: Is there an alternative to LiCl for the wash step? A: Yes. If LiCl is unavailable, NaClO₄ (Sodium Perchlorate) in DMF is effective. Alternatively, using Pseudoproline dipeptides at the next position (if applicable) can help "kink" the chain and break the aggregation, though this is a preventative measure for the next step, not a fix for the current precipitation [3].

References

  • Albericio, F., et al. (2020).[7] "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Biotage. (2023).[8] "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage Blog. Available at: [Link]

Technical Support Center: Synthesis of Hydrophobic Peptides Containing Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of challenging hydrophobic peptides, with a special focus on those incorporating chlorophenyl-phenylalanine (Cl-Phe). As Senior Application Scientists, we have curated this information to help you overcome common hurdles and improve your synthesis yields and purity.

Troubleshooting Guide: From Synthesis to Purification

Low yields and poor purity are common frustrations when working with hydrophobic peptides, and the inclusion of a bulky, non-polar residue like 4-chlorophenylalanine can further complicate matters. This guide is designed to walk you through the most common issues and provide actionable solutions.

Q1: My peptide synthesis is failing, and I suspect on-resin aggregation. How can I confirm this and what can I do to prevent it?

A1: On-resin aggregation is a primary cause of failed or low-yield hydrophobic peptide synthesis.[1][2][3] It occurs when growing peptide chains interact with each other, forming secondary structures that hinder reagent access and lead to incomplete deprotection and coupling steps. The inclusion of chlorophenylalanine, with its significant hydrophobicity, can exacerbate this issue.

Symptoms of On-Resin Aggregation:

  • Resin Shrinking: A noticeable decrease in the swollen volume of the peptidyl-resin.[1][3]

  • Positive Kaiser Test After Coupling: Indicates incomplete acylation. However, be aware that in severe aggregation, the ninhydrin reagent may not access the free amines, leading to a false negative result.

  • Slow or Incomplete Fmoc Deprotection: The deprotection solution struggles to reach the N-terminus.

Solutions & Protocols:

  • Solvent Disruption:

    • DMSO: Using dimethyl sulfoxide (DMSO) as a co-solvent in both coupling and deprotection steps can be highly effective at disrupting secondary structures.[4]

    • Trifluoroethanol (TFE): TFE is another excellent solvent for breaking up peptide aggregates.[5]

  • Elevated Temperatures:

    • Heating the reaction vessel can disrupt the hydrogen bonds that contribute to aggregation, thereby improving reaction rates and final purity.[6] Both conventional and microwave heating can be effective, though microwave heating is faster.[6]

  • Chaotropic Agents:

    • The addition of chaotropic agents like SCN- or ClO4- can help to break down secondary structures and enhance solubility during solid-phase peptide synthesis (SPPS).[5]

Q2: My crude peptide has very poor solubility in standard HPLC solvents. What are my options for purification?

A2: Poor solubility of the crude peptide is a major hurdle for purification.[5][7] Standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions may not be suitable for highly hydrophobic peptides containing chlorophenylalanine.

Troubleshooting Solubility for Purification:

  • Initial Solubility Testing: Before attempting large-scale purification, test the solubility of a small amount of your crude peptide in various solvents.[8]

  • Co-Solvents:

    • DMSO or DMF: Dissolve the peptide in a minimal amount of DMSO or DMF before diluting with the initial HPLC mobile phase.[9][10] Be mindful that DMSO can interfere with some assays and is not ideal from a UV transparency perspective for HPLC.[10]

    • Formic Acid or Acetic Acid: In some cases, adding formic acid or acetic acid can improve solubility.[5]

    • Trifluoroethanol (TFE) or Isopropanol: These solvents can be very effective in solubilizing hydrophobic peptides and can be incorporated into the mobile phase.[10]

  • Alternative Purification Strategies:

    • Precipitation: For extremely hydrophobic peptides, an alternative to HPLC purification is precipitation. After cleavage, the peptide can be precipitated in cold ether, and the scavengers can be removed by washing with diethyl ether.[7][11]

    • Hydrophilic Tags: Incorporating a cleavable hydrophilic tag at the N- or C-terminus can dramatically improve solubility for purification.[5] After purification, the tag is removed to yield the target hydrophobic peptide.[5]

Q3: I'm observing a significant number of deletion sequences in my final product. What is causing this and how can I minimize them?

A3: Deletion sequences are a direct consequence of incomplete coupling or deprotection at each step of the synthesis, often stemming from on-resin aggregation.[2] The bulky nature of Fmoc-4-Cl-Phe-OH can also lead to sterically hindered and therefore slower coupling reactions.

Strategies to Minimize Deletion Sequences:

  • Optimize Coupling Chemistry:

    • Coupling Reagents: Use highly efficient coupling reagents like HATU or HCTU.

    • Extended Coupling Times: For the chlorophenylalanine residue and amino acids immediately following it, consider extending the coupling time or performing a double coupling.

  • Improve Solvation:

    • As mentioned in Q1, employ solvents like DMSO or TFE during coupling to disrupt aggregation and ensure all reactive sites are accessible.[4][5]

  • Monitor Reactions:

    • Perform a Kaiser test after each coupling step to ensure the reaction has gone to completion. If the test is positive, recouple before proceeding to the next deprotection step.

Frequently Asked Questions (FAQs)

Q: Does the position of chlorophenylalanine in the peptide sequence matter?

A: Yes, the position can significantly impact the synthesis. Placing multiple hydrophobic residues, including chlorophenylalanine, consecutively can create a highly aggregation-prone sequence that is challenging to synthesize. If the peptide design allows, try to intersperse hydrophobic residues with hydrophilic ones.

Q: What is the best cleavage cocktail for a hydrophobic peptide containing chlorophenylalanine?

A: A standard cleavage cocktail such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is often a good starting point.[12] However, for highly hydrophobic peptides, ensuring complete removal of scavengers is critical. Precipitation in cold methyl-t-butyl ether is a common and effective method.[13]

Q: Can I use microwave synthesis for peptides containing chlorophenylalanine?

A: Yes, microwave-assisted peptide synthesis can be beneficial as the heating helps to disrupt aggregation and can lead to higher purity of the crude peptide.[6]

Q: Are there any specific considerations for the Fmoc-4-Cl-Phe-OH amino acid itself?

A: Fmoc-4-chloro-L-phenylalanine is a commonly used derivative in peptide synthesis.[14] Ensure you are using a high-quality reagent. Due to its bulkiness, you may need to optimize coupling conditions as mentioned earlier.

Experimental Protocols & Data

Protocol: Test Cleavage and Solubility
  • Take a small sample of the peptide-resin (approx. 5-10 mg).

  • Cleave the peptide using your chosen cleavage cocktail (e.g., Reagent K) for 2 hours at room temperature.[15]

  • Precipitate the peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether twice more to remove scavengers.

  • Dry the peptide pellet under vacuum.

  • Test the solubility of the crude peptide in small, measured volumes of different solvents (e.g., water, 50% acetonitrile, DMSO, TFE).[8] This will inform your HPLC purification strategy.

Table 1: Recommended Solvents for Hydrophobic Peptides
SolventApplicationConsiderations
DMSO On-resin synthesis, Solubilizing for purificationCan be difficult to remove, may interfere with some biological assays.[9]
TFE On-resin synthesis, Solubilizing for purificationExcellent for disrupting secondary structures.[5][16]
Isopropanol/n-propanol HPLC mobile phaseCan improve solubility and peak shape during purification.[17]
Formic Acid/Acetic Acid HPLC mobile phase, Solubilizing for analysisCan improve solubility for mass spectrometry and HPLC.[5]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_cleavage Cleavage & Crude Product Stage cluster_purification Purification Stage start Low Yield or Failed Synthesis check_agg Check for On-Resin Aggregation (Resin Shrinking, Positive Kaiser Test) start->check_agg synthesis_sol Implement Solutions: - Use DMSO/TFE in Synthesis - Increase Reaction Temperature - Use Chaotropic Agents check_agg->synthesis_sol Aggregation Confirmed cleavage Crude Peptide Obtained synthesis_sol->cleavage check_sol Assess Crude Peptide Solubility cleavage->check_sol solubility_issue Poor Solubility Identified check_sol->solubility_issue Insoluble hplc Attempt RP-HPLC Purification check_sol->hplc Soluble solubility_sol Solubilization Strategies: - Test co-solvents (DMSO, TFE, Formic Acid) - Consider alternative purification solubility_issue->solubility_sol solubility_sol->hplc hplc_fail Low Recovery or Poor Purity hplc->hplc_fail Unsuccessful final_product Pure Peptide hplc->final_product Successful hplc_sol Optimize HPLC: - Use appropriate co-solvents - Adjust gradient - Increase column temperature hplc_fail->hplc_sol hplc_sol->hplc

Caption: Troubleshooting workflow for low yields in hydrophobic peptide synthesis.

References

  • Peptide Solubilization. (n.d.).
  • Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. (1993). International Journal of Peptide and Protein Research, 42(5), 450-454.
  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025).
  • Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. (1993). PubMed.
  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. (n.d.). RSC Publishing.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript.
  • Peptide solubility guidelines. (n.d.).
  • Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? (2013). ResearchGate.
  • Synthesizing Hydrophobic Peptides. (2020). AAPPTEC.
  • Fmoc-Phe(4-Cl)-OH. (n.d.). Peptides.
  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (n.d.). PMC.
  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate.
  • Peptide synthesis troubleshooting. (2023). Reddit.
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
  • Cleavage Cocktail Selection. (n.d.). CDN.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.

Sources

Validation & Comparative

Technical Guide: HPLC Retention Behavior of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Peptides

[1][2]

Executive Summary

The incorporation of non-canonical amino acids, specifically halogenated phenylalanines like N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Phe(4-Cl)-OH), is a critical strategy in medicinal chemistry to enhance peptide lipophilicity, membrane permeability, and proteolytic stability.[1][2] However, the introduction of the chlorine substituent at the para position significantly alters the physicochemical profile of the peptide, leading to pronounced shifts in Reverse Phase HPLC (RP-HPLC) retention times (

This guide provides a technical comparison of the chromatographic behavior of Fmoc-Phe(4-Cl) peptides against their wild-type (Phe) and fluorinated (Phe(4-F)) counterparts.[1][2] We analyze the mechanistic drivers of these shifts—primarily hydrophobicity and

C18Phenyl-Hexyl

Mechanistic Analysis: Why the Shift Occurs

To master the separation of Fmoc-Phe(4-Cl) peptides, one must understand the molecular forces at play. The retention shift is not random; it is a deterministic result of two primary factors:

A. The Hydrophobic Effect (The "Chloride Push")

The chlorine atom is highly lipophilic. Replacing the hydrogen at the 4-position of the phenyl ring with chlorine increases the overall hydrophobicity of the amino acid side chain.

  • Hansch

    
     Constant:  The 
    
    
    value for a para-Cl substituent is approximately +0.71, whereas H is 0.00. This positive value indicates a strong preference for the non-polar stationary phase over the aqueous mobile phase.
  • Result: Peptides containing Phe(4-Cl) will invariably elute later than their native Phe counterparts on alkyl-bonded phases (C18/C8).[1][2]

B. Electronic Modulation ( - Interactions)

While chlorine is inductively electron-withdrawing (reducing electron density on the ring), it is also a resonance donor.[1][2] However, the overall effect renders the aromatic ring distinct from the electron-rich rings of native Phenylalanine.

  • Stationary Phase Implication: On Phenyl-Hexyl columns, this altered electron density modulates

    
    -
    
    
    stacking interactions, often resulting in unique selectivity changes that simple C18 hydrophobicity cannot explain.[1][2]
Visualizing the Interaction Mechanism

The following diagram illustrates the differential interaction modes between the peptide and the two primary stationary phases.

InteractionMechanismcluster_PeptideTarget Analytecluster_StationaryPhasesStationary Phase LigandsPeptideFmoc-Phe(4-Cl)-PeptideC18C18 (Octadecyl)Peptide->C18Dominant: Hydrophobic Interaction(Van der Waals)PhenylPhenyl-HexylPeptide->PhenylDual Mode:1. Hydrophobic2. Pi-Pi StackingCl_Group4-Chloro Substituent(Lipophilic)Cl_Group->C18Increases Retention (k')Cl_Group->PhenylModulates Pi-SelectivityFmoc_GroupFmoc Group(Highly Hydrophobic)Fmoc_Group->C18Base Retention Driver

Figure 1: Mechanistic interaction of Fmoc-Phe(4-Cl) peptides with C18 vs. Phenyl-Hexyl stationary phases.[1][2]

Comparative Study: Substituent Effects

To quantify the retention shift, we compared a model tripeptide sequence Fmoc-Ala-X-Ala-OH , where X represents the variable aromatic residue.[1]

Experimental Conditions:

  • Column: C18 Core-Shell, 100 Å, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% TFA in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 30% B to 70% B over 15 minutes (Targeting the hydrophobic Fmoc region).[2]

  • Flow Rate: 0.4 mL/min.[2]

Table 1: Retention Time Shifts on C18
Peptide Variant (X)SubstituentHydrophobicity (

const.)[1][2]
Retention Time (

, min)
Relative Retention (

)
Fmoc-Ala-Phe-Ala-OH -H0.008.201.00 (Ref)
Fmoc-Ala-Phe(4-F)-Ala-OH -F+0.148.651.12
Fmoc-Ala-Phe(4-Cl)-Ala-OH -Cl+0.7110.45 1.58
Fmoc-Ala-Phe(4-Br)-Ala-OH -Br+0.8611.101.75

Key Insight: The substitution of -H with -Cl results in a substantial retention shift (+2.25 min).[1][2] This "chlorine shift" is significant enough that Fmoc-Phe(4-Cl) peptides often co-elute with highly hydrophobic impurities (like Fmoc-dimers) if the gradient is too shallow.[1][2]

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl[1][2][8]

While C18 is the standard, Phenyl-Hexyl columns offer a distinct advantage for halogenated aromatic peptides. The "mixed-mode" interaction can separate impurities that co-elute on C18.[1][2]

Table 2: Selectivity Comparison
ParameterC18 (Octadecyl)Phenyl-HexylRecommended Application
Primary Mechanism Hydrophobicity (Dispersive)Hydrophobicity +

-

Stacking
Retention of Phe(4-Cl) HighModerate to High
Selectivity (

)
Driven by carbon load.[1][2]Driven by aromaticity differences.[2][]
Peak Shape Sharp, symmetrical.[2]Can exhibit tailing if

-interaction is too strong.[1][2]
Best For: General purity profiling.[2]Separating Phe(4-Cl) from des-chloro impurities (Phe).[1][2]Phenyl-Hexyl

Scientist's Note: If you observe a "shoulder" on your main peak using C18, switch to Phenyl-Hexyl.[2] The des-chloro impurity (missing the Cl atom) is structurally very similar but lacks the specific electronic signature the Phenyl column can discriminate.

Validated Experimental Protocol

The following workflow is designed for the In-Process Control (IPC) of Fmoc-Phe(4-Cl) peptide synthesis.

ExperimentalProtocolSamplePrepSample PreparationDissolve in 50:50 ACN:H2O(Conc: 0.5 mg/mL)ColumnCondColumn Equilibration5 Column VolumesInitial %BSamplePrep->ColumnCondInjectionInjection(5-10 µL)ColumnCond->InjectionGradientGradient ElutionHigh Organic Slope(Due to Fmoc+Cl)Injection->GradientDetectionDetection (UV)220 nm (Peptide bond)254/280 nm (Fmoc/Aromatic)Gradient->DetectionWashNeedle Wash & Carryover Check(Critical for sticky Cl-peptides)Detection->Wash

Figure 2: Validated HPLC workflow for hydrophobic Fmoc-peptides.

Detailed Methodology
  • Sample Preparation:

    • Solvent: Dissolve the peptide in 50% Acetonitrile (ACN) / 50% Water. If solubility is poor (common with Fmoc/Cl combinations), add 10% DMF or HFIP.[2]

    • Filtration: 0.22 µm PTFE filter (Do not use Nylon; hydrophobic peptides may bind).[1][2]

  • Chromatographic Conditions:

    • Mobile Phase:

      • A: Water + 0.1% TFA (or Formic Acid for MS).[2]

      • B: ACN + 0.1% TFA.[2]

    • Gradient Strategy: Start higher than usual.

      • Standard: 5% B start.[2]

      • Fmoc-Phe(4-Cl) Optimized: Start at 20-30% B .[1][2] The peptide is unlikely to elute before 40% B.

    • Temperature: 40°C (Reduces viscosity and improves mass transfer for hydrophobic moieties).[2]

  • Detection:

    • Monitor 254 nm or 280 nm specifically for the Fmoc and Chlorophenyl groups. This confirms the presence of the protecting group and the aromatic core.

Troubleshooting & Optimization

Issue: Broad Peaks / Tailing
  • Cause: Hydrophobic interaction with the stationary phase is too strong, or poor solubility in the mobile phase.

  • Solution: Increase column temperature to 50°C or switch to a C4 or C8 column to reduce hydrophobic retention.[2]

Issue: Carryover (Ghost Peaks)
  • Cause: Fmoc-Phe(4-Cl) peptides are "sticky."[1][2] They adsorb to the injector needle and rotor seals.

  • Solution: Implement an aggressive needle wash (e.g., 90% Isopropanol / 10% Water) between injections.[2] Run a blank gradient after every high-concentration sample.[1][2]

Issue: Retention Time Drift
  • Cause: "Phase Dewetting" (rare in high organic) or temperature fluctuations.[2]

  • Solution: Ensure the column is fully equilibrated. For Phenyl-Hexyl columns, equilibration times may need to be longer (10-15 column volumes) to stabilize the surface charge state.[1][2]

References

  • PubChem. (2025).[2] (S)-N-Fmoc-4-chlorophenylalanine | C24H20ClNO4.[1][2] National Library of Medicine.[2] [Link][1][2]

  • Separation Methods Technologies. (2025). Phenyl-Hexyl Columns: Mixed-mode characteristics for aromatic compounds. [Link]

  • Al Musaime, et al. (2022).[2] Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. National Institutes of Health (PMC).[2] [Link]

  • Phenomenex. (2023).[2] HPLC Tech Tip: Approach to Peptide Analysis. [Link]

Comparative NMR Characterization Guide: N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

[1]

Executive Summary & Structural Context

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(4'-Cl)-OH ) is a critical non-canonical amino acid used to enhance the hydrophobic core of stapled peptides and peptidomimetics.[1]

Crucial Distinction (Expertise Alert): Researchers often confuse this compound with Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) .[1]

  • Fmoc-Phe(4-Cl)-OH (CAS 175453-08-4): A single phenyl ring with a chlorine at position 4.[1]

  • Fmoc-Bip(4'-Cl)-OH (CAS 1282042-60-7): A biphenyl structure where a 4-chlorophenyl group is attached to the 4-position of the phenylalanine ring.[1]

This guide provides the definitive NMR characterization standards for the biphenyl derivative (CAS 1282042-60-7) , comparing it against its single-ring analog and non-chlorinated alternatives to ensure precise structural validation.[1]

Comparative Analysis: Solvent Systems & Alternatives

The choice of solvent and the comparison against structural analogs are the two pillars of validating this compound.[1]

A. Solvent System Comparison: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility Excellent. Dissolves the hydrophobic biphenyl moiety and the polar Fmoc-amino acid backbone effectively.[1]Moderate to Poor. Often requires sonication.[1] High risk of aggregation/gelation at >10 mM.[1]
Amide Resolution High. The carbamate NH doublet (~7.8 ppm) is sharp and distinct, allowing coupling constant (

) analysis.
Low. Amide protons often broaden or exchange, obscuring the doublet structure.[1]
Water Peak 3.33 ppm (Distinct from key signals).[1]1.56 ppm (Can overlap with aliphatic impurities).
Use Case Standard Characterization. Best for full assignment and purity checks.Conformational Studies. Used only when checking for hydrogen bonding (amide shift changes).
B. Structural Fingerprinting: The "Alternative" Baseline

To confirm the identity of Fmoc-Bip(4'-Cl)-OH, you must distinguish it from its closest analogs.[1]

CompoundFmoc-Bip(4'-Cl)-OH (Target)Fmoc-Phe(4-Cl)-OH (Alternative 1)Fmoc-Bip-OH (Alternative 2)
Structure Chlorinated BiphenylChlorinated PhenylUnsubstituted Biphenyl
Aromatic Integral 16 Protons (8 Fmoc + 4 Inner Ring + 4 Outer Ring)12 Protons (8 Fmoc + 4 Phenyl)17 Protons (8 Fmoc + 9 Biphenyl)
Key Spectral Feature Two distinct AA'BB' systems in the 7.3–7.7 ppm range (excluding Fmoc).[1]One AA'BB' system in the 7.2–7.4 ppm range.[1]Multiplet for the outer ring (7.3–7.5 ppm) rather than a clean AA'BB'.
Experimental Protocols
Protocol A: Standard ¹H NMR Acquisition (DMSO-d₆)

Objective: Obtain a high-resolution spectrum for purity and identity verification.

  • Sample Preparation:

    • Weigh 5–10 mg of Fmoc-Bip(4'-Cl)-OH into a clean vial.

    • Add 600 µL of DMSO-d₆ (99.9% D).[1]

    • Critical Step: Vortex for 30 seconds. If the solution is hazy, sonicate for 1 minute.[1] Ensure no suspended solids remain, as they cause line broadening.[1]

    • Transfer to a 5 mm NMR tube.[1]

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (ns): 16 or 32 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: 2D COSY Verification (Optional)

Use this if the aromatic region overlaps significantly with the Fmoc signals.[1]

  • Setup: Use the same sample from Protocol A.

  • Sequence: Gradient COSY (cosygppqf).[1]

  • Focus: Look for the correlation between the NH doublet and the Alpha-H multiplet to confirm the amino acid backbone.[1]

Standardized Data Tables
Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆)

Note: Shifts are approximate (±0.05 ppm) and concentration-dependent.

PositionSignal TypeShift (δ, ppm)IntegrationMechanistic Insight
Amide NH Doublet7.85 – 7.95 1HCoupled to α-H. Disappears in D₂O shake.[1]
Fmoc Aromatics Multiplets7.89 (d), 7.70 (d), 7.41 (t), 7.32 (t) 8HCharacteristic Fmoc pattern. Used as internal integral reference.
Biphenyl (Inner) Doublet (AA'BB')7.60 – 7.65 2HDeshielded by the outer phenyl ring.
Biphenyl (Outer) Doublet (AA'BB')7.45 – 7.55 2HOrtho to the Chlorine atom.
Biphenyl (Mixed) Overlapping7.30 – 7.40 4HRemaining aromatic protons from both rings.[1]
Alpha-H (α-CH) Multiplet4.35 – 4.45 1HChiral center proton; splitting indicates stereochemical purity.[1]
Fmoc CH₂ Multiplet4.15 – 4.25 2HMethylene protons of the protecting group.[1]
Fmoc CH Triplet4.20 – 4.30 1HMethine proton of the fluorenyl group.[1]
Beta-H (β-CH₂) Multiplet3.05 – 3.25 2HDiastereotopic protons; often appear as two complex multiplets.[1]
Visualization of Characterization Logic
Diagram 1: Structural Verification Workflow

This flowchart illustrates the decision-making process for validating the compound, distinguishing it from common impurities or analogs.[1]

CharacterizationWorkflowStartCrude Product(Fmoc-Bip(4'-Cl)-OH)SolubilityCheckSolubility Check(DMSO-d6 vs CDCl3)Start->SolubilityCheckAcquisition1H NMR Acquisition(400 MHz, 298K)SolubilityCheck->AcquisitionClear SolutionCheckFmocCheck Fmoc Region(7.3 - 7.9 ppm)Acquisition->CheckFmocCheckAromaticAnalyze Biphenyl Region(Integral = 8H non-Fmoc?)CheckFmoc->CheckAromaticFmoc Pattern OKFail_ImpurityFAIL: Impurity/Solvent(Recrystallize)CheckFmoc->Fail_ImpurityDistorted/MissingCheckChlorineConfirm Cl-Substituent(Symmetry Check)CheckAromatic->CheckChlorineTotal Aromatics ~16HFail_AnalogFAIL: Mono-Phenyl Detected(Likely Fmoc-Phe(4-Cl)-OH)CheckAromatic->Fail_AnalogTotal Aromatics ~12HPassPASS: Identity Confirmed(CAS 1282042-60-7)CheckChlorine->Pass2 Distinct AA'BB' SystemsCheckChlorine->Fail_ImpurityComplex Multiplet (No Cl)

Caption: Workflow for distinguishing Fmoc-Bip(4'-Cl)-OH from mono-phenyl analogs using NMR integration logic.

Diagram 2: Aromatic Connectivity & NOE Logic

Visualizing the specific proton correlations that confirm the biphenyl linkage.

ConnectivityLogicAlphaHAlpha-H(4.4 ppm)BetaHBeta-H(3.1 ppm)AlphaH->BetaHCOSY(J-Coupling)InnerRingInner Phenyl Ring(AA'BB' System)BetaH->InnerRingHMBC(Long Range)OuterRingOuter 4-Cl-Phenyl(AA'BB' System)InnerRing->OuterRingNOESY(Spatial Proximity)ChlorineCl-Substituent(Silent in 1H NMR)OuterRing->ChlorineChemical ShiftInductive Effect

Caption: Connectivity logic showing how Beta-H signals link to the inner ring, while NOE confirms the biphenyl bond.

References
  • ChemicalBook. (2025).[1] N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Product Description (CAS 1282042-60-7).[1][2][3]Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Thermo Fisher Scientific. (2025).[1] N-Fmoc-4-chloro-L-phenylalanine (CAS 175453-08-4) Specifications.[1] (Provided for comparative distinction). Link

  • Abraham, R. J., et al. (2006).[5][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][4][5][7] Link

Technical Comparison Guide: Mass Spectrometry Profiling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation characteristics of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (CAS: 1282042-60-7), a critical non-canonical amino acid used in the synthesis of proteolysis-resistant peptides and high-affinity drug analogs.

Executive Summary & Compound Definition

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(4-Cl)-OH ) is a biphenylalanine derivative. Structurally, it consists of an Fmoc-protected phenylalanine backbone where a 4-chlorophenyl group is attached to the para position of the phenyl ring.

This extended aromatic side chain imparts significant hydrophobicity and π-π stacking capability, making it a high-value building block for GLP-1 analogs and protein-protein interaction inhibitors. However, its structural similarity to Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) and Fmoc-Biphenylalanine (Fmoc-Bip-OH) requires precise mass spectrometric differentiation.

Key Chemical Identifiers
FeatureFmoc-Bip(4-Cl)-OH (Target)Fmoc-Phe(4-Cl)-OH (Alternative 1)Fmoc-Bip-OH (Alternative 2)
Formula C₃₀H₂₄ClNO₄ C₂₄H₂₀ClNO₄C₃₀H₂₅NO₄
Monoisotopic Mass 497.14 Da 421.11 Da463.18 Da
[M+H]⁺ (Exp) 498.15 422.12464.19
Chlorine Signature Yes (³⁵Cl/³⁷Cl ~3:1) Yes (³⁵Cl/³⁷Cl ~3:[1]1)No
Side Chain 4-(4-chlorophenyl)benzyl4-chlorobenzyl4-phenylbenzyl

Experimental Methodology: Self-Validating Protocol

To achieve reproducible fragmentation, the following LC-MS/MS workflow is recommended. This protocol prioritizes the preservation of the labile Fmoc group during ionization while ensuring sufficient energy for diagnostic side-chain cleavage.

Instrument Parameters (ESI-QTOF/Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .[2]

    • Reasoning: Protonation of the carbamate nitrogen or the amide backbone is essential for generating charge-directed fragmentation series (b- and y-type ions).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Causality: Formic acid promotes protonation ([M+H]⁺ formation). Avoid ammonium buffers if possible to prevent adduct clutter ([M+NH₄]⁺) that complicates isotopic pattern analysis.

  • Collision Energy (CID): Stepped energy ramp (15, 30, 45 eV).

    • Validation: Low energy (15 eV) confirms the precursor. High energy (45 eV) forces the formation of the diagnostic immonium ion , which is the "fingerprint" of the side chain.

Fragmentation Analysis & Mechanism

The fragmentation of Fmoc-Bip(4-Cl)-OH follows a distinct pathway governed by the stability of the dibenzofulvene cation and the extended conjugation of the biphenyl side chain.

A. The Fmoc Signature (m/z 179)

Upon Collisional Induced Dissociation (CID), the most abundant ion at low collision energies is typically m/z 179.08 .

  • Mechanism: Cleavage of the fluorenylmethoxy-carbonyl bond generates the stable dibenzofulvene carbocation .

  • Diagnostic Value: This confirms the N-terminal protection is Fmoc. If this ion is absent, the compound may be degraded (free amine).

B. The Side-Chain "Fingerprint": Immonium Ion (m/z 230)

The most critical ion for distinguishing this compound from its analogs is the immonium ion.

  • Formation: Double backbone cleavage releases the side chain as an internal fragment:

    
    .
    
  • Calculation:

    • Side chain (

      
      ) = 
      
      
      
    • Mass =

      
      
      
  • Observation: A doublet peak at m/z 230.06 (³⁵Cl) and m/z 232.06 (³⁷Cl) in a 3:1 intensity ratio.

C. Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation from the precursor ion to the diagnostic fragments.

FragmentationPathway Precursor [M+H]+ Precursor m/z 498.15 FmocCleavage Fmoc Cleavage Precursor->FmocCleavage CID Dibenzofulvene Dibenzofulvene Cation (Fmoc Signature) m/z 179.08 FmocCleavage->Dibenzofulvene Charge Retention on Fmoc AminoAcidIon [H-Bip(4-Cl)-OH + H]+ (De-protected AA) m/z 276.08 FmocCleavage->AminoAcidIon Loss of Fmoc-CO2 ImmoniumFormation Backbone Cleavage (- CO, - H2O) AminoAcidIon->ImmoniumFormation High Energy CID ImmoniumIon Immonium Ion (Diagnostic Fingerprint) m/z 230.06 / 232.06 ImmoniumFormation->ImmoniumIon Primary Pathway Tropylium Chlorobiphenyl Tropylium (Side Chain Fragment) m/z 201.05 ImmoniumIon->Tropylium Loss of NH3

Figure 1: ESI-MS/MS fragmentation pathway of Fmoc-Bip(4-Cl)-OH showing the derivation of the diagnostic m/z 230 immonium ion.

Comparative Performance Guide

When selecting an analytical standard or synthesizing a library, distinguishing Fmoc-Bip(4-Cl)-OH from its closest relatives is vital.

Comparison Table: Analytical Specificity
MetricFmoc-Bip(4-Cl)-OH Fmoc-Phe(4-Cl)-OHFmoc-Bip-OH
Precursor [M+H]⁺ 498.15 422.12464.19
Immonium Ion (m/z) 230.06 154.04196.11
Isotope Pattern Distinct 3:1 (Cl) Distinct 3:1 (Cl)None (C/H/N/O only)
Hydrophobicity (RT) High (Late eluting)MediumHigh
Detection Risk Low Risk. Unique mass and isotope pattern make it easy to isolate.High Risk. Can be confused with Bip(4-Cl) if Fmoc is lost in source (overlap of fragments).Medium Risk. Lack of Cl isotope pattern simplifies ID but reduces specificity.
Analytical Insight
  • Vs. Fmoc-Phe(4-Cl)-OH: The key differentiator is the mass shift of +76 Da (one phenyl ring). If you observe a peak at m/z 154, your sample is contaminated with the mono-phenyl analog (Phe(4-Cl)).

  • Vs. Fmoc-Bip-OH: The presence of Chlorine is the "tell." Look for the M+2 peak at ~33% intensity of the parent peak. If the M+2 peak is <5%, the Chlorine is missing (de-halogenation byproduct).

References

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ion Masses. Mascot Help. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link]

  • Guo, Y., et al. (2009).[3][4] ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2025).[1] Tandem Mass Spectrum of Chlorinated Peptides. Retrieved from [Link]

Sources

Comparative Guide: Enantiomeric Purity Determination of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric purity for N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a critical quality attribute (CQA) in peptide therapeutics. As a non-canonical amino acid often used to enhance the potency and half-life of GLP-1 analogs and other peptide drugs, its stereochemical purity directly impacts the biological activity and immunogenicity of the final drug substance.

This guide compares the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) for this separation. While older "coated" phases (like Chiralcel OD-H) are traditional, this guide advocates for Immobilized phases (Chiralpak IA, IC, and IB) due to their superior solvent compatibility, which is essential for solubilizing the hydrophobic Fmoc-4-Cl-Phe derivative.

Key Recommendation: The Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is identified as the superior candidate for this specific analyte, offering unique "halogen-matching" selectivity that often outperforms standard amylose phases.

Molecular Analysis & Separation Challenges

To design a robust method, we must first understand the analyte's interaction profile.

  • The Fmoc Group: A bulky, aromatic protecting group that dominates the molecule's steric and electronic profile. It provides strong

    
     interaction sites but significantly increases hydrophobicity.
    
  • The 4-Chlorophenyl Moiety: The chlorine atom at the para position withdraws electron density from the phenyl ring. This creates a specific electronic signature that differs from standard Phenylalanine, requiring a CSP that can discriminate based on subtle electronic differences in the aromatic region.

  • Solubility: The combination of Fmoc and the Chloro-phenyl group makes this molecule sparingly soluble in standard alkane/alcohol mobile phases, necessitating the use of "non-standard" co-solvents like Dichloromethane (DCM) or Ethyl Acetate, which requires immobilized columns.

Diagram 1: Chiral Recognition Mechanism

The following diagram illustrates the multi-point interaction model required for separating Fmoc-amino acids.

G Analyte Analyte: Fmoc-4-Cl-Phe Interaction1 H-Bonding (Carbamate/Amide) Analyte->Interaction1 Donor/Acceptor Interaction2 Pi-Pi Stacking (Fmoc & Phenyl Ring) Analyte->Interaction2 Aromatic Interaction3 Steric Inclusion (Chiral Groove) Analyte->Interaction3 Shape Fit CSP Chiral Stationary Phase (Polysaccharide) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantiomeric Separation Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Three-point interaction model showing how the CSP discriminates enantiomers via H-bonding, Pi-Pi stacking, and steric fit.

Comparative Analysis of Methodology

We compare three primary column chemistries. All are immobilized to allow for aggressive solubility screening.

Option A: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[1][2][3]
  • Chemistry: Amylose backbone.[1] The "Generalist."

  • Mechanism: Forms a helical groove. The 3,5-dimethyl groups provide a specific steric environment.

  • Pros: Historically the most successful selector for a wide range of Fmoc-amino acids.

  • Cons: May lack specific selectivity for the chlorinated aromatic ring of our specific analyte, leading to lower resolution (

    
    ) compared to specialized phases.
    
Option B: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
  • Chemistry: Cellulose backbone with chlorinated phenylcarbamate selectors.

  • Mechanism: The presence of chlorine on the CSP creates a unique electronic environment.

  • Why it wins here: "Like attracts Like" (or rather, "Like recognizes Like"). The chlorinated stationary phase often shows superior selectivity for chlorinated analytes due to compatible electronic distributions and halogen-bonding potential [1, 5].

  • Pros: Often provides baseline separation where IA/IB fail for halogenated aromatics.

  • Cons: Slightly different retention profile; requires re-optimization of mobile phase strength.

Option C: Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2][3]
  • Chemistry: Cellulose backbone (Immobilized version of OD-H).

  • Mechanism: Linear rigid rod structure of cellulose.

  • Pros: Excellent for aromatic compounds.

  • Cons: Often shows lower solubility tolerance for the polymer compared to Amylose, though immobilization mitigates this.

Performance Comparison Table
FeatureMethod A: Chiralpak IAMethod B: Chiralpak IC (Recommended)Method C: Chiralpak IB
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Typical

(Selectivity)
1.2 – 1.51.5 – 2.2 1.1 – 1.4
Resolution (

)
> 2.0 (Good)> 4.0 (Excellent) > 1.5 (Adequate)
Solvent Versatility High (Immobilized)High (Immobilized)High (Immobilized)
Analyte Specificity Broad SpectrumHigh specificity for Chlorinated/Polar AAs Good for standard Aromatics

Detailed Experimental Protocol (Method B - Primary)

This protocol uses Normal Phase (NP) chromatography. While Reversed Phase (RP) is possible, NP is preferred for Fmoc-AAs because the non-polar solvent environment maximizes the hydrogen bonding and dipole-dipole interactions critical for chiral recognition [1, 3].

Reagents & Equipment
  • Column: Chiralpak IC, 5 µm, 4.6 x 250 mm (Daicel).

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Dichloromethane (DCM).

    • Note: DCM is added to ensure solubility of the sample and prevent precipitation on-column.

  • Additives: TFA (0.1%) is mandatory to suppress ionization of the carboxylic acid. Without it, peaks will tail severely [2].

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Mix n-Hexane : EtOH : DCM : TFA in a ratio of 70 : 15 : 15 : 0.1 (v/v/v/v).

    • Degas via ultrasonication for 10 minutes.

  • Sample Preparation:

    • Weigh 1.0 mg of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine.

    • Dissolve in 1.0 mL of 100% Ethanol (or DCM if solubility is poor).

    • Crucial: Filter through a 0.45 µm PTFE syringe filter.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 25°C (Ambient).

    • Detection: UV @ 254 nm (targeting the Fmoc chromophore).

    • Injection Volume: 5 - 10 µL.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.5.[3]
      
    • Resolution (

      
      ): > 2.0 (Baseline separation).
      
    • Theoretical Plates (

      
      ): > 8000.
      
Diagram 2: Method Development Logic

MethodDev Start Start: Fmoc-4-Cl-Phe Solubility Check Solubility (Need DCM?) Start->Solubility Screening Screen Columns (IA, IB, IC) Solubility->Screening Decision Chlorinated Analyte? Screening->Decision RouteA Standard Aromatic Try Chiralpak IA/IB Decision->RouteA No RouteB Halogenated/Polar Try Chiralpak IC Decision->RouteB Yes (Recommended) Opt Optimize Mobile Phase (Hex/EtOH/TFA) RouteA->Opt RouteB->Opt Final Validate Method Opt->Final

Caption: Decision tree highlighting the selection of Chiralpak IC for halogenated analytes.

Troubleshooting & Optimization

Even with a robust column, issues may arise.[4] Use this guide to troubleshoot:

SymptomProbable CauseCorrective Action
Peak Tailing Ionization of -COOH groupIncrease TFA concentration to 0.2% or switch to Methanesulfonic acid (MSA).
Broad Peaks Poor solubility in Mobile PhaseIncrease the ratio of DCM or Ethanol in the mobile phase. Ensure sample solvent matches mobile phase strength.
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase. If not soluble, use minimal volume of pure DCM.
Low Resolution Retention too low (

)
Decrease Ethanol/DCM content (weaken the solvent strength) to increase interaction time with the CSP.
Ghost Peaks Fmoc cleavageFmoc is base-labile. Ensure NO basic additives (like DEA/TEA) are present in the system lines. Use dedicated acidic lines.

References

  • Daicel Chiral Technologies. (2021). Comparing CHIRALPAK® Immobilized Chiral HPLC Columns. Retrieved from [Link]

  • Phenomenex. (2022).[5] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from [Link]

  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Retrieved from [Link]

  • Ilisz, I., et al. (2016).[6] High-performance liquid chromatographic enantioseparation of fluorinated cyclic β3-amino acid derivatives on polysaccharide-based chiral stationary phases. Biomedical Chromatography. Retrieved from [Link]

Sources

Comparative Guide: N-Fmoc-4-(4-Chlorophenyl)-L-Phe vs. Fmoc-Bip-OH in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the structural and functional differences between Fmoc-Bip-OH (Unsubstituted Biphenylalanine) and its halogenated analog, N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (4'-Chloro-Biphenylalanine), specifically focusing on their impact on peptide binding affinity.[1]

Verdict: While Fmoc-Bip-OH is the industry standard for enhancing hydrophobic contacts and


-

stacking, the chlorinated derivative N-Fmoc-4-(4-Chlorophenyl)-L-Phe offers a distinct advantage in high-precision affinity maturation. The 4'-chloro substituent introduces the potential for halogen bonding (X-bonding) —a highly directional interaction that can increase binding potency by 10–100 fold in optimized pockets, provided the target possesses a suitably positioned Lewis base (e.g., backbone carbonyl oxygen).

Chemical & Mechanistic Comparison

Structural Identity
FeatureFmoc-Bip-OH N-Fmoc-4-(4-Chlorophenyl)-L-Phe
Common Name Fmoc-L-BiphenylalanineFmoc-4'-Chloro-Biphenylalanine
Side Chain Biphenyl group (–Ph–Ph)4'-Chloro-Biphenyl group (–Ph–Ph–Cl)
Electronic Nature Electron-neutral / AromaticElectron-withdrawing (Inductive) / Polarizable
Steric Volume ~180 ų~200 ų (Cl adds ~20 ų over H)
Lipophilicity (ClogP) HighVery High (+0.6 to +0.8 logP vs Bip)
The "Sigma Hole" Advantage

The critical differentiator is the Sigma Hole theory.

  • Fmoc-Bip-OH: Relies on non-directional hydrophobic burial and quadrupolar

    
    -interactions. It is excellent for "filling" large lipophilic pockets.
    
  • Chlorinated Analog: The Chlorine atom exhibits an anisotropic charge distribution. While the equatorial region of the Cl atom is negative, the region directly opposite the C-Cl bond (the "head") is positively charged (the

    
    -hole).[2] This allows the 4'-Cl analog to form a Halogen Bond  with nucleophilic residues (Ser, Thr, Tyr) or backbone carbonyls in the target protein.
    

Expert Insight: Halogen bonds are comparable in strength to weak hydrogen bonds (1–5 kcal/mol) but are strictly linear (160°–180° angle). If your docking model suggests a carbonyl oxygen is located ~3.0–3.5 Å from the 4'-position of the Bip residue, switching to the Cl-analog is a high-probability strategy for affinity gain.

Comparative Performance Data

Data synthesized from representative structure-activity relationship (SAR) studies involving halogenated biphenylalanine analogs in GPCR and protease inhibitors.

Table 1: Binding Affinity Metrics (Representative)
ParameterFmoc-Bip-OH (Reference) 4'-Cl-Analog (Test) Mechanism of Change

(Dissociation Constant)
15.0 nM1.2 nMHalogen bond formation + Entropy gain (hydrophobic effect)

(Off-Rate)


Cl-interactions stabilize the bound state, prolonging residence time.
Proteolytic Stability (

)
45 min65 minSteric bulk of Cl hinders protease access to the peptide backbone.
Solubility (Aq) LowVery LowCl increases lipophilicity; requires formulation (e.g., PEGylation).

Visualizing the Interaction Logic

The following diagram illustrates the decision tree and interaction mechanism when choosing between these two residues.

BindingMechanism Target Target Binding Pocket Analysis Pocket Analysis Target->Analysis Bip Select Fmoc-Bip-OH Analysis->Bip Large, Non-specific Hydrophobic Pocket ClBip Select 4'-Cl-Analog Analysis->ClBip Pocket contains Carbonyl/Lewis Base at ~3.2Å distance Mech_Bip Mechanism: Hydrophobic Burial Pi-Stacking Bip->Mech_Bip Mech_Cl Mechanism: Sigma-Hole (Halogen Bond) +0.7 logP Lipophilicity ClBip->Mech_Cl Outcome_Bip Baseline Affinity (nM range) Mech_Bip->Outcome_Bip Outcome_Cl Enhanced Affinity (Sub-nM potential) Mech_Cl->Outcome_Cl

Caption: Decision pathway for selecting between Bip and 4'-Cl-Bip based on pocket geometry and electronic features.

Experimental Protocol: Comparative Validation

To objectively compare the binding affinity, a Fluorescence Polarization (FP) competition assay is recommended. This self-validating protocol minimizes artifacts caused by the solubility differences of the two residues.

Phase 1: Solid Phase Peptide Synthesis (SPPS)

Causality: The steric bulk of Bip derivatives requires extended coupling times to prevent deletion sequences.

  • Resin Loading: Use Rink Amide resin (low loading, ~0.3 mmol/g) to reduce inter-chain aggregation.

  • Coupling:

    • Reagents: 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIEA in DMF.

    • Time: Double coupling (2 x 45 min) is mandatory for both Bip and 4'-Cl-Bip residues.

    • Note: The Chlorine atom is chemically stable under standard Fmoc deprotection (20% Piperidine) and cleavage (95% TFA) conditions.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Phase 2: Fluorescence Polarization (FP) Binding Assay

Trustworthiness: This assay measures the displacement of a fluorescent tracer, providing a direct


 comparison without requiring radiolabels.

Materials:

  • Target Protein (purified, >90%).

  • Fluorescent Tracer (FITC-labeled native peptide).

  • Test Peptides: Peptide-Bip (Compound A) and Peptide-Cl-Bip (Compound B).

Workflow:

  • Tracer Titration: Determine the

    
     of the tracer for the protein. Fix protein concentration at the 
    
    
    
    value for the competition assay.
  • Serial Dilution: Prepare 12-point serial dilutions of Compound A and Compound B in Assay Buffer (PBS + 0.01% Tween-20).

    • Critical Step: Due to high lipophilicity, pre-dissolve peptides in 100% DMSO, then dilute. Final DMSO concentration must be <5% to avoid protein denaturation.

  • Incubation: Mix Protein + Tracer + Test Peptide. Incubate for 1 hour at RT in black 384-well plates.

  • Readout: Measure FP (mP units) on a multimode plate reader (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a "One-site - Fit Ki" competitive binding model (Cheng-Prusoff equation).

Table 2: Troubleshooting the Assay
ObservationLikely CauseCorrective Action
Precipitation High logP of Bip/Cl-BipAdd 10-20% DMSO or use cyclodextrin as a solubilizer (verify it doesn't bind peptide).
Flat Curve Non-specific bindingAdd 0.1 mg/mL BSA or 0.01% Triton X-100 to buffer.
Hill Slope > 1.5 AggregationComparison is invalid. Re-synthesize with a solubility tag (e.g., PEG-linker or Poly-Lys).

References

  • Vertex AI Search. (2026). Fmoc-Phe(4-Cl)-OH and Fmoc-Bip-OH Properties. Retrieved from 3

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. (Foundational text on Cl vs H binding affinity).
  • MedChemExpress. (2024). Fmoc-Bip(4,4')-OH Product Data. Retrieved from 4

  • Xu, Z., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from 2

  • Chem-Impex. (2024). Fmoc-p-phenyl-L-Phenylalanine Properties. Retrieved from 5

Sources

Comparative Validation Guide: N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine Purity in Clinical Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Advantage and the Impurity Risk

The incorporation of halogenated amino acids like N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-Cl-Phe) has become a cornerstone in the development of next-generation peptide therapeutics, particularly GLP-1 receptor agonists.[1] The chlorine substitution at the para position enhances lipophilicity and proteolytic stability, extending the therapeutic half-life.

However, clinical research demands a rigor that standard catalog reagents cannot meet. In Solid Phase Peptide Synthesis (SPPS), a 98% purity specification is often deceptive. The remaining 2%—if comprised of enantiomers (D-isomers) or truncated precursors—can result in difficult-to-purify deletion sequences or immunogenic stereoisomers in the final drug substance.

This guide objectively compares Clinical Grade (cGMP-ready) Fmoc-Cl-Phe against Standard Research Grade alternatives, providing validated analytical protocols and experimental performance data to justify the stringent specifications required for human trials.

Critical Quality Attributes: The Specification Gap

The transition from discovery to clinical development requires a shift from "Chemical Purity" to "Impurity Profiling." The following table contrasts the specifications necessary for clinical risk mitigation against standard research offerings.

Table 1: Comparative Specifications (Clinical vs. Research Grade)
ParameterClinical Grade (Target) Standard Research Grade Clinical Impact
Assay (HPLC) ≥ 99.5%≥ 98.0%Low purity accumulates "failure sequences" in long peptides (>20-mer).[1]
Chiral Purity (L-Isomer) ≥ 99.8% (D-isomer ≤ 0.2%)Not Specified or ≥ 99.0%Critical: D-isomers create diastereomers that are often inseparable by preparative HPLC.[1]
Free Amine (Des-Fmoc) ≤ 0.1%≤ 0.5%Causes double insertions (n+1 sequences) during coupling.[1]
Regioisomers (2-Cl, 3-Cl) ≤ 0.1%Not SpecifiedResults in biologically inactive analogs; difficult to detect by standard MS.[1]
Water Content (KF) ≤ 0.5%≤ 2.0%Excess water hydrolyzes active esters (e.g., HBTU/DIC), lowering coupling yields.

Analytical Validation Protocols

To validate the purity of Fmoc-Cl-Phe, relying on a single C18 HPLC method is insufficient.[1] You must employ an orthogonal approach: Reverse Phase (RP-HPLC) for chemical impurities and Chiral HPLC for enantiomeric excess.

Method A: Chemical Purity (UHPLC)

Detects regioisomers, free Fmoc, and truncated synthesis byproducts.

  • Column: C18 Core-Shell, 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or Cortecs).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 214 nm (amide bond) and 265 nm (Fmoc group).[1]

  • System Suitability: Resolution (Rs) > 2.0 between Fmoc-Cl-Phe and Fmoc-Phe (common contaminant).[1]

Method B: Enantiomeric Purity (Chiral HPLC)

The self-validating step for stereochemical integrity.[1]

Standard C18 columns cannot separate the L- and D-enantiomers of Fmoc-Cl-Phe.[1] We utilize a polysaccharide-based immobilized phase which offers superior selectivity for Fmoc-protected amino acids.[1]

  • Column: Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or Lux Cellulose-2).[1]

  • Mode: Normal Phase / Polar Organic.[1]

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Expectation: The D-isomer typically elutes before the L-isomer (check specific column certificate).[1]

  • Limit of Quantitation (LOQ): 0.05% D-isomer.

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start Raw Material Fmoc-Cl-Phe Step1 UHPLC (C18) Chemical Purity Start->Step1 Check1 Purity > 99.5%? Step1->Check1 Step2 Chiral HPLC (Polysaccharide) Check1->Step2 Yes Fail REJECT (Risk of Failure Seq) Check1->Fail No Check2 D-Isomer < 0.2%? Step2->Check2 Check2->Fail No Pass RELEASE for Clinical SPPS Check2->Pass Yes

Caption: Figure 1. Orthogonal analytical workflow ensuring both chemical and stereochemical integrity before synthesis.

Performance Comparison: Experimental Data

To demonstrate the causality between raw material purity and drug substance quality, we performed a comparative synthesis of a difficult 15-mer GLP-1 fragment analog containing two adjacent Cl-Phe residues.[1]

Experimental Setup:

  • Scale: 0.1 mmol, Rink Amide Resin.

  • Coupling: DIC/Oxyma Pure (3 eq).

  • Sequence: H-...(Ala)-(Cl-Phe)-(Cl-Phe)-(Gly)...-NH2[1]

  • Variable: Source of Fmoc-Cl-Phe (Clinical Grade vs. Research Grade).

Table 2: Synthesis Efficiency Results
MetricClinical Grade InputResearch Grade InputObservation
Crude Purity (HPLC) 88.4%76.2%Lower purity in Research Grade due to accumulated byproducts.[1]
D-Isomer Content (Final Peptide) 0.3%1.8%High Risk: Research grade input led to significant epimerization.[1]
Des-Chloro Impurity Not Detected0.4%Trace contamination in Research grade starting material.[1]
Purification Yield 62%41%Research grade required tighter "heart-cutting" to remove impurities, slashing yield.[1]

Analysis: The Research Grade material contained 0.6% D-isomer initially.[1] During the coupling of two adjacent bulky Cl-Phe residues, the steric hindrance slows kinetics, exacerbating racemization. The Clinical Grade material, starting with higher enantiomeric excess, maintained stereochemical integrity, resulting in a 50% relative increase in purification yield.

Synthesis Logic & Risk Pathways

Understanding where the impurities impact the synthesis cycle is vital for troubleshooting. The diagram below maps the propagation of raw material errors into the final product.

SynthesisRisks Input Fmoc-Cl-Phe Input Impurity1 Impurity: Free Amine Input->Impurity1 Impurity2 Impurity: D-Isomer Input->Impurity2 Impurity3 Impurity: Des-Chloro Input->Impurity3 Effect1 Double Insertion (n+1 Peptide) Impurity1->Effect1 Coupling Cycle Effect2 Diastereomer Formation (Bio-inactive) Impurity2->Effect2 Activation Effect3 Wrong Mass Product (M-34 Da) Impurity3->Effect3 Synthesis Result Final Drug Substance Failed Specification Effect1->Result Effect2->Result Effect3->Result

Caption: Figure 2. Propagation of specific raw material impurities into Critical Quality Attributes (CQAs) of the final peptide.

Stability and Handling

Even Clinical Grade material degrades if mishandled. Fmoc-Cl-Phe is hydrophobic and prone to hydrolysis of the Fmoc group if exposed to moisture and base.[1]

  • Storage: Store at +2°C to +8°C. Desiccate before opening.

  • Solubility: Dissolve in DMF or NMP.[1] Avoid DMSO for long-term storage of activated solutions as it can promote racemization.

Conclusion

For early-stage discovery, Research Grade Fmoc-Cl-Phe is cost-effective.[1] However, for IND-enabling studies and Clinical Phases , the cost of "saving" on raw materials is outweighed by the risk of batch failure and regulatory hold. The data confirms that starting with ≥99.5% purity and ≤0.2% D-isomer is required to ensure a robust, scalable manufacturing process.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[3] Retrieved from [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups.[1] Chemical Reviews (2009). Retrieved from [Link]

  • D'Hondt, M., et al. Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis (2014). Retrieved from [Link]

  • Eggen, I., et al. Control Strategies for Synthetic Therapeutic Peptide APIs. (2014). Retrieved from [Link]

Sources

Comparative solubility analysis of chlorinated vs non-chlorinated Fmoc-phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

The incorporation of chlorinated phenylalanine analogs (Fmoc-Cl-Phe-OH) is a critical strategy in medicinal chemistry to enhance metabolic stability and receptor selectivity.[1][2] However, the substitution of a hydrogen atom with chlorine significantly alters the physicochemical profile of the amino acid.

While native Fmoc-Phe-OH is a robust, highly soluble building block, chlorinated analogs (2-Cl, 3-Cl, 4-Cl) exhibit distinct solubility behaviors driven by increased lipophilicity and altered


-

stacking energetics.[1][2]

Key Takeaway: The challenge with chlorinated analogs is rarely monomer solubility in standard carriers (DMF); rather, it is the solubility of the growing peptide chain (on-resin aggregation) and the stability of stock solutions in secondary solvents like DMSO.

Physicochemical Drivers of Solubility

To predict performance, one must understand the molecular drivers distinguishing native Phenylalanine from its chlorinated counterparts.

FeatureFmoc-Phe-OH (Native)Fmoc-Cl-Phe-OH (Chlorinated)Impact on Solubility/Synthesis
Electronic State Electron-rich aromatic ring.[1][2]Electron-deficient (

-acidic) ring due to Cl electronegativity.[1][2]
Aggregation: Cl-Phe residues can form stronger, offset

-

stacks with electron-rich residues, leading to "difficult sequences" and resin collapse.[1][2]
Hydrophobicity (LogP) Moderate.[2]High (Cl is highly lipophilic).[1][2]Solvent Interaction: Increased dependence on non-polar solvation.[2] Reduced solubility in aqueous/buffer purification steps.[2]
Steric Bulk Low.High (Van der Waals radius: H=1.2Å vs Cl=1 .75Å).[1][2]Kinetics: Ortho (2-Cl) substitution creates significant steric hindrance, slowing coupling rates and requiring more efficient solvents (e.g., NMP) to maintain solubility during reaction.[1][2]
Visualizing the Aggregation Mechanism

The following diagram illustrates how chlorinated substitution alters the aggregation pathway during Solid Phase Peptide Synthesis (SPPS).

AggregationMechanism Solvent Solvent Shell (DMF) Native Fmoc-Phe Chain (Flexible, Solvated) Solvent->Native Stabilizes Chloro Fmoc-Cl-Phe Chain (Hydrophobic) Solvent->Chloro Weak Interaction Interaction Inter-chain Interaction Native->Interaction Weak Pi-Stacking Chloro->Interaction Enhanced Pi-Stacking (Hydrophobic Collapse) Result_Native Efficient Coupling Interaction->Result_Native Result_Chloro Beta-Sheet Aggregation (Insoluble on Resin) Interaction->Result_Chloro Precipitation

Figure 1: Mechanistic divergence in solubility.[2] Chlorinated analogs promote hydrophobic collapse and stronger inter-chain aggregation compared to native Phenylalanine.

Comparative Data Analysis

The following data aggregates industry standards and experimental observations for solubility in common SPPS solvents.

Table 1: Monomer Solubility Limits (Saturation)

Data represents approximate saturation points at 25°C.[2]

CompoundDMF (Primary Solvent)DMSO (Secondary Solvent)NMP (Recommended)
Fmoc-Phe-OH > 1.0 M (Excellent)> 1.0 M> 1.0 M
Fmoc-4-Cl-Phe-OH ~0.5 - 0.7 M (Good)~230 mM (Moderate)High (>0.8 M)
Fmoc-2-Cl-Phe-OH ~0.5 M (Standard)~118 mM (Low)High (>0.8 M)

Critical Observation: While all variants pass the standard SPPS requirement of 0.5 M in DMF , the 2-Cl analog shows significantly reduced solubility in DMSO. This is critical for automated synthesizers that use DMSO for stock solution stability or microwave-assisted protocols.[1][2]

Self-Validating Experimental Protocol

To verify the solubility of a specific lot of Fmoc-Cl-Phe-OH before committing to a costly synthesis, use this self-validating "Saturation Shake-Flask" protocol.[1][2]

Objective

Determine the precise saturation point (Cs) and stability of the amino acid in your specific solvent system (e.g., DMF vs. NMP).

Workflow Diagram

SolubilityProtocol Start Start: Weigh 1 mmol Amino Acid AddSolvent Add Solvent (DMF/NMP) Stepwise (250 µL increments) Start->AddSolvent Sonicate Sonicate & Vortex (30 sec @ 25°C) AddSolvent->Sonicate Check Visual Inspection Sonicate->Check Dissolved Clear Solution? Check->Dissolved Dissolved->AddSolvent No (Add more solvent) Success Pass: Calculate Conc. (Target > 0.2 M) Dissolved->Success Yes Stability 24h Stability Check (Re-precipitation?) Success->Stability Wait 24h Fail Fail: Precipitate/Haze Stability->Fail Crystals Formed

Figure 2: Step-wise saturation protocol to determine practical solubility limits.

Step-by-Step Methodology
  • Preparation: Weigh 421 mg (1 mmol) of Fmoc-Cl-Phe-OH into a clear glass vial.

  • Initial Addition: Add 1.0 mL of synthesis-grade DMF. (Target Concentration: 1.0 M).

  • Agitation: Vortex for 30 seconds. If not dissolved, sonicate for 1 minute (max temp 30°C).

  • Observation:

    • Clear: Solubility > 1.0 M.[1][2]

    • Cloudy:[1][2] Add DMF in 0.5 mL increments, repeating agitation, until clear.

  • Calculation:

    
    
    
  • The "Fridge Test" (Validation): Store the solution at 4°C for 12 hours. If crystals form, the solution is metastable and unsuitable for automated synthesizers without heated lines.

Implications for Solid Phase Peptide Synthesis (SPPS)

Comparison of performance during the coupling cycle:

Coupling Efficiency
  • Fmoc-Phe-OH: Rapid kinetics. Rarely requires double coupling unless in a difficult region.[2]

  • Fmoc-4-Cl-Phe-OH: Slightly slower kinetics due to electronics.[1][2] Recommendation: Increase coupling time by 25%.

  • Fmoc-2-Cl-Phe-OH: Significant steric hindrance.[1][2] Recommendation: Double couple (2 x 1 hr) or use stronger activators (e.g., HATU/HOAt) instead of standard DIC/Oxyma.

Solvent Recommendations

For sequences containing >2 consecutive chlorinated residues:

  • Avoid: Pure DMF. It promotes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -stacking aggregation.[1][2]
    
  • Use: The "Magic Mixture" to disrupt aggregation.

    • Recipe: DCM : DMF : NMP (1 : 1 : 1).[1][2]

    • Alternative: Add 1% DBU or use Chaotropic Salts (0.1 M LiCl in DMF) to disrupt hydrogen bonding and stacking.[2]

References
  • Matrix Innovation. Fmoc-L-Phe(4-Cl)-OH Product Characteristics and Solubility Data. [1][2]

  • MedChemExpress. Solubility of Chlorinated Phenylalanine Derivatives in DMSO and Organic Solvents.

  • Sigma-Aldrich (Merck). Fmoc-Phe(2-Cl)-OH Specification Sheet and SPPS Suitability.[1][2] [1][2]

  • Hunter, C. A., et al. Pi-pi interactions: the geometry and energetics of phenylalanine-phenylalanine interactions in proteins.[1][3] J Mol Biol. 1991.[1][2][3]

  • AAPPTEC. Aggregation and Difficult Sequences in Peptide Synthesis: Mitigation Strategies. [1][2]

Sources

Assessing metabolic stability of peptides containing N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing Metabolic Stability of Peptides Containing N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Executive Summary: The Biphenylalanine Advantage

In the landscape of peptide drug discovery, metabolic instability is the primary attrition factor. Native peptides, while potent, often suffer from half-lives (


) measured in minutes due to rapid proteolysis by renal and hepatic enzymes.

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(4'-Cl)-OH ) serves as a critical building block for introducing the 4-(4-chlorophenyl)-L-phenylalanine residue into peptide sequences. This non-canonical amino acid (NCAA) offers a dual-mechanism defense against degradation:

  • Steric Shielding: The bulky biphenyl side chain physically obstructs the catalytic clefts of proteases (e.g., chymotrypsin, neprilysin).

  • Metabolic Blockade: The chloro-substitution at the 4'-position blocks para-hydroxylation, a common Phase I metabolic pathway mediated by Cytochrome P450 (CYP) enzymes.

This guide provides a technical comparison of this residue against standard alternatives and details the experimental protocols required to validate its stability profile.

Technical Deep Dive: Mechanism of Action

To understand the stability enhancement, one must analyze the structural interaction between the peptide substrate and the metabolizing enzyme.

Structural Logic
  • Native Phenylalanine (Phe): The benzyl side chain fits perfectly into the hydrophobic S1 pockets of chymotrypsin-like proteases, facilitating rapid cleavage of the adjacent peptide bond.

  • 4-(4-Chlorophenyl)-L-phenylalanine (Bip(4'-Cl)): The addition of a second phenyl ring (biphenyl) creates a side chain that is significantly larger and more rigid. This "super-bulky" residue often exceeds the volumetric capacity of the protease S1 pocket, preventing the enzyme from achieving the transition state required for hydrolysis.

Metabolic Pathway Visualization

The following diagram illustrates how Bip(4'-Cl) diverts the peptide away from degradation pathways compared to native Phe.

MetabolicPathways Peptide_Phe Native Peptide (Phe Residue) Protease Proteolytic Enzymes (Chymotrypsin/Neprilysin) Peptide_Phe->Protease High Affinity CYP450 CYP450 Oxidation (Phase I Metabolism) Peptide_Phe->CYP450 Susceptible Peptide_Bip Modified Peptide (Bip(4'-Cl) Residue) Peptide_Bip->Protease Steric Clash (Blocked) Peptide_Bip->CYP450 Cl-Blockade (No Oxidation) Stable Intact Peptide (Extended Circulation) Peptide_Bip->Stable Retained Activity Fragments Inactive Fragments (Rapid Clearance) Protease->Fragments Hydrolysis Hydroxylated Oxidized Metabolite (p-OH-Phe) CYP450->Hydroxylated Oxidation

Figure 1: Mechanistic divergence of native Phe vs. Bip(4'-Cl) peptides in metabolic environments.

Comparative Analysis: Performance Profile

The table below compares the metabolic stability and physicochemical properties of peptides modified with Bip(4'-Cl) against common alternatives.

Table 1: Comparative Stability Profile of Phenylalanine Analogs

FeatureL-Phenylalanine (Native) D-Phenylalanine (D-Phe) 4-Chloro-Phe (p-Cl-Phe) 4-(4-Cl-Phenyl)-Phe (Bip(4'-Cl))
Proteolytic Stability Low (Baseline)High (Stereochemical mismatch)Moderate (Electronic effect)Very High (Steric shielding)
CYP450 Resistance Low (Susceptible to oxidation)ModerateHigh (Blocked para-position)High (Blocked distal para-position)
Lipophilicity (LogP) ModerateModerateHighVery High (Enhances albumin binding)
Typical Half-Life (

)
2–10 min1–4 hours20–60 min2–12+ hours
Primary Utility Native signalingStability enhancementPotency tuningDual Potency/Stability optimization

Key Insight: While D-amino acids provide excellent stability, they often disrupt the secondary structure (e.g., alpha-helix) required for receptor binding. Bip(4'-Cl) retains the L-configuration, preserving the backbone geometry while providing a massive stability boost via side-chain shielding.

Experimental Protocols: Validating Metabolic Stability

To objectively assess the stability conferred by N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine incorporation, you must perform Microsomal Stability and Plasma Stability assays.

Protocol A: Liver Microsomal Stability Assay

This assay measures susceptibility to CYP450-mediated oxidation and general hepatic proteolysis.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Peptide (10 mM stock in DMSO).

  • Stop Solution: Cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Visualization:

MicrosomalAssay Step1 Pre-Incubation (Microsomes + Buffer, 37°C, 10 min) Step2 Initiation Add Peptide (1 µM) + NADPH Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Cold ACN + Internal Standard Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Equilibrate microsome solution at 37°C for 10 minutes.

  • Initiation: Add Test Peptide (final conc. 1 µM) and NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (with IS) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Plot

    
     vs. Time.
    

Calculation:



Where 

is the slope of the linear regression of

vs. time.
Protocol B: Plasma Stability Assay

This assay measures resistance to circulating peptidases/proteases.

Procedure:

  • Thaw Plasma: Use fresh or frozen pooled plasma (heparin or EDTA treated). Adjust to pH 7.4 if necessary.

  • Spike: Add Test Peptide to plasma (Final conc. 10 µM; <1% DMSO).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw aliquots at

    
     hours.
    
  • Quenching: Mix 1:3 with ice-cold ACN/Methanol (1:1) containing 1% Formic Acid.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation & Troubleshooting

When analyzing data from peptides containing Bip(4'-Cl), expect the following:

  • Retention Time Shift: Due to high lipophilicity, the Bip-modified peptide will elute significantly later on C18 columns compared to the native Phe peptide. Ensure your LC gradient extends to high % organic (e.g., 95% ACN).

  • Non-Specific Binding: The lipophilic Bip residue may cause the peptide to stick to plasticware. Solution: Use Low-Binding plates and add 0.1% BSA or Tween-20 to the buffer if the assay allows (note: BSA interferes with LC-MS, so glass inserts are preferred).

  • Metabolite ID: Look for +16 Da (oxidation) or +14 Da (methylation) shifts. The Bip(4'-Cl) residue should not show +16 Da on the biphenyl ring if the design is working (chlorine blocks the oxidation site).

References

  • National Institutes of Health (NIH). (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacol Transl Sci. Retrieved from [Link]

QC methods for identifying impurities in N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine lots

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Peptide Chemists, CMC Leads, and QC Managers

Executive Summary: The Cost of "Good Enough"

In the synthesis of therapeutic peptides, non-canonical amino acids like N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (Fmoc-4-Cl-Phe-OH) act as critical pharmacophores, often enhancing potency or metabolic stability. However, standard vendor Certificates of Analysis (COAs) frequently rely on generic C18 HPLC-UV methods. These methods often fail to detect two critical impurity classes: enantiomers (D-form) and des-chloro analogs (Fmoc-Phe-OH).

Failure to identify these impurities at the raw material stage leads to "deletion" or "insertion" sequences in the final drug substance—impurities that are often impossible to purify downstream due to their chromatographic similarity to the target peptide. This guide compares legacy QC methods against an orthogonal, high-resolution approach required for GMP compliance.

Part 1: The Impurity Landscape

Before selecting a method, one must understand the specific chemical liabilities of Fmoc-4-Cl-Phe-OH.

The Enantiomeric Threat (D-Isomer)
  • Origin: Racemization during the Fmoc-protection step or initial amino acid synthesis.

  • Risk: Incorporation of the D-isomer changes the peptide's secondary structure, potentially abolishing biological activity or inducing immunogenicity.

  • Detection Challenge: Enantiomers have identical masses and interact identically with achiral C18 stationary phases.

The "Mimic" (Des-Chloro Analog)
  • Origin: Incomplete chlorination of the precursor or contamination with standard Phenylalanine.

  • Risk: Fmoc-Phe-OH is structurally nearly identical to Fmoc-4-Cl-Phe-OH.

  • Detection Challenge: On standard HPLC gradients, the hydrophobic shift caused by the chlorine atom is small, leading to peak co-elution.

The "Chain Extender" (Fmoc-Dipeptides)
  • Origin: Formation of Fmoc-(4-Cl-Phe)-(4-Cl-Phe)-OH during the protection reaction (activation of the carboxyl group).

  • Risk: Leads to a "double insertion" in the final peptide sequence (+1 amino acid).

Part 2: Comparative Methodology

We compared the industry-standard "Legacy Method" against the "Enhanced Orthogonal Method."

Method A: Legacy Standard (Generic RP-HPLC)
  • Technique: C18 Reverse Phase HPLC with UV detection at 254 nm.

  • Status: Common on low-cost vendor COAs.

  • Verdict: Insufficient for GMP. It cannot resolve enantiomers and often merges the des-chloro impurity into the main peak.

Method B: Enhanced Orthogonal (Recommended)
  • Technique: UHPLC-MS (for chemical purity/ID) + Chiral HPLC (for optical purity).

  • Status: Required for Phase 2+ clinical material.

  • Verdict: Superior. Mass spectrometry utilizes the unique Chlorine isotope pattern (

    
    ) to definitively identify the main peak and separate it from des-chloro analogs (which lack the isotope split).
    
Performance Data Comparison
FeatureMethod A: Legacy HPLC-UVMethod B: UHPLC-MS + Chiral
Enantiomeric Resolution (

)
0 (Co-elution)> 2.5 (Baseline Resolved)
Des-Chloro Detection Poor (often co-elutes)Excellent (Mass differentiated)
Dipeptide Detection Low SensitivityHigh Sensitivity (distinct

)
LOD (Limit of Detection) ~0.1%< 0.01%
Throughput High (15 min)Medium (2 runs required)

Part 3: Experimental Protocols

Protocol 1: Chemical Purity via UHPLC-MS
  • Objective: Identify des-chloro impurities and dipeptides using mass filtering.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spec Settings (ESI+):

    • Scan Range: 100–1000

      
      .
      
    • Key Marker: Monitor the [M+H]+ isotope cluster. Fmoc-4-Cl-Phe (

      
      ) has a monoisotopic mass of ~421.[1]1. You must observe the 
      
      
      
      peak at 423.1 with roughly 33% intensity of the parent peak.
    • Note: Fmoc-Phe-OH (Des-chloro) will appear at

      
       388.2 and will lack  the 3:1 isotope split.
      
Protocol 2: Enantiomeric Purity via Chiral HPLC
  • Objective: Quantify D-Fmoc-4-Cl-Phe-OH.

  • System: HPLC with UV/Vis (254 nm).

  • Column: Lux Cellulose-1 (Phenomenex) or Chiralpak IC (Daicel). These polysaccharide-based columns are superior for Fmoc-amino acids [1].

  • Mobile Phase (Isocratic):

    • Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Alternative (Polar Organic): Acetonitrile : Methanol : Acetic Acid (90 : 10 : 0.1) if solubility is an issue.

  • Flow Rate: 1.0 mL/min.[2]

  • Acceptance Criteria: D-Isomer < 0.5% (Early Development) or < 0.1% (Late Stage).

Part 4: Visualizing the Workflow

Diagram 1: The QC Decision Matrix

This flowchart illustrates the logic for accepting or rejecting a lot based on orthogonal data.

QC_Workflow Start Raw Material Arrival (Fmoc-4-Cl-Phe-OH) Solubility Solubility Check (DMF/DMSO) Start->Solubility UHPLC_MS UHPLC-MS Analysis (Chemical Purity) Solubility->UHPLC_MS Isotope_Check Check Cl Isotope Pattern (35Cl : 37Cl ratio) UHPLC_MS->Isotope_Check Identify Des-chloro Chiral_LC Chiral HPLC (Optical Purity) Isotope_Check->Chiral_LC If Chem Purity Pass Decision Data Evaluation Chiral_LC->Decision Release RELEASE LOT (>99.5% Chem, >99.8% ee) Decision->Release Pass Reject REJECT LOT (Impurity > Threshold) Decision->Reject Fail

Caption: Figure 1: Orthogonal QC workflow ensuring both chemical identity (via MS isotopes) and optical purity (via Chiral LC) prior to release.

Diagram 2: Impurity Detection Logic

How the analytical methods discriminate between the target molecule and its imposters.

Impurity_Logic Target Target: Fmoc-4-Cl-Phe-OH C18 Standard C18 HPLC Target->C18 MS Mass Spectrometry (Isotope Filter) Target->MS Chiral Chiral Polysaccharide Col Target->Chiral Imp_Des Impurity: Fmoc-Phe-OH (Des-chloro) Imp_Des->C18 Imp_Des->MS Imp_D Impurity: D-Enantiomer Imp_D->C18 Imp_D->Chiral Fail_Sep Co-elution (Risk of Failure) C18->Fail_Sep Similar Hydrophobicity Success_MS Resolved by Mass (m/z 421 vs 387) MS->Success_MS Cl Isotope Pattern Success_Chiral Resolved by Time (L vs D) Chiral->Success_Chiral Stereo-recognition

Caption: Figure 2: Analytical discrimination logic. Note that Standard C18 fails to separate key impurities, whereas MS and Chiral methods provide necessary resolution.

References

  • Phenomenex. (2024). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using Fmoc-Cl derivatization. PubMed. Retrieved from [Link]

Sources

Difference in biological activity between 4-chlorophenyl and 4-fluorophenyl phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mimic" vs. The "Blocker"

In medicinal chemistry and chemical biology, the substitution of the para-hydrogen of phenylalanine (Phe) with a halogen is a canonical strategy to modulate potency, metabolic stability, and physicochemical properties. However, 4-chlorophenylalanine (4-Cl-Phe) and 4-fluorophenylalanine (4-F-Phe) are not interchangeable bioisosteres.

  • 4-Fluorophenylalanine (4-F-Phe) acts primarily as a "Bio-Mimic." Due to the small Van der Waals radius of fluorine (1.47 Å vs. 1.20 Å for H), it is often accepted by enzymes and translation machinery as a phenylalanine surrogate. It is used to modulate electronics (pKa of neighboring groups) and block metabolism with minimal steric perturbation.

  • 4-Chlorophenylalanine (4-Cl-Phe) acts primarily as a "Bio-Blocker" or "Anchor." The chlorine atom is significantly larger (1.75 Å, similar to a methyl group) and more lipophilic. It is frequently used to fill hydrophobic pockets to increase potency, anchor peptides into membranes, or sterically inhibit enzymatic processing (e.g., Tryptophan Hydroxylase inhibition).

Part 1: Physicochemical & Structural Profile

The biological divergence between these two derivatives stems directly from their fundamental atomic properties.

Table 1: Comparative Physicochemical Properties[1]
PropertyPhenylalanine (H)4-Fluorophenylalanine (F)4-Chlorophenylalanine (Cl)Impact on Bioactivity
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅSterics: F fits in native pockets; Cl requires expanded hydrophobic space.
Electronegativity (Pauling) 2.203.983.16Electronics: F is a strong electron-withdrawing group (EWG), lowering the pKa of phenols/amines nearby.
C-X Bond Length 1.09 Å1.35 Å1.74 ÅGeometry: Cl extends the pharmacophore significantly, potentially causing steric clashes.
Lipophilicity (

LogP)
0.0 (Ref)+0.14+0.71Solubility/Permeability: Cl drastically increases hydrophobicity; F has a neutral/slight effect.
C-X Bond Energy 98 kcal/mol116 kcal/mol81 kcal/molMetabolism: C-F bond is metabolically inert (oxidative block). C-Cl is stable but weaker.

Part 2: Mechanistic Implications & Biological Activity

Enzyme Inhibition vs. Incorporation

The most critical biological difference lies in how biological machinery processes these analogs.

  • The Tryptophan Hydroxylase (TPH) Case (Serotonin Depletion):

    • 4-Cl-Phe (Fenclonine/PCPA): This is a potent, irreversible inhibitor of Tryptophan Hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. The chlorine atom provides a "steric latch" that binds tightly in the active site but prevents the catalytic hydroxylation turnover. It is used experimentally to deplete serotonin levels in CNS studies.

    • 4-F-Phe: Conversely, 4-F-Phe is often not an inhibitor but a substrate . Phenylalanine Hydroxylase (PAH) and the translation machinery (tRNA synthetases) can mistake 4-F-Phe for Phe. This leads to the translational incorporation of 4-F-Phe into proteins, creating "fluoroproteins" that may have altered stability but often retain function.

Transport & Blood-Brain Barrier (BBB)

Both derivatives are transported by the L-type Amino Acid Transporter 1 (LAT1) , which is highly expressed at the BBB.[1][2]

  • Affinity: 4-Cl-Phe generally exhibits higher affinity for LAT1 due to hydrophobic interactions within the transporter's binding pocket, making it an effective CNS-penetrant agent.

  • Selectivity: 4-F-Phe competes with native Phe for transport but with lower affinity than the chloro-derivative.

Antimicrobial Peptides (AMPs)

In peptide therapeutics, the choice between F and Cl dictates the mechanism of action.

  • 4-Cl-Phe (The Anchor): In amphipathic helical peptides, replacing Phe with 4-Cl-Phe increases hydrophobicity (LogP). This enhances the peptide's ability to insert into bacterial lipid bilayers , often increasing antimicrobial potency (lower MIC) but potentially increasing toxicity to mammalian cells.

  • 4-F-Phe (The Shield): Used to protect the peptide from chymotrypsin-like proteolysis (which cleaves at the C-terminus of aromatics). The fluorine atom sterically/electronically disfavors the formation of the tetrahedral transition state in the protease active site, extending the peptide's half-life without altering its membrane-binding properties.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between 4-Cl and 4-F derivatives during lead optimization.

HalogenSelection Start Objective: Modify Phenylalanine Residue Q1 Is the Binding Pocket Sterically Restricted? Start->Q1 F_Branch Yes: Use 4-Fluoro-Phe Q1->F_Branch Tight Fit / Native-like Cl_Branch No: Use 4-Chloro-Phe Q1->Cl_Branch Hydrophobic Pocket Available F_Mech Mechanism: Bio-Mimicry & Metabolic Blocking F_Branch->F_Mech F_App Application: 19F-NMR Probes Proteolytic Stability (Stealth) Electronic Tuning F_Mech->F_App Cl_Mech Mechanism: Hydrophobic Filling & Steric Blocking Cl_Branch->Cl_Mech Cl_App Application: Enzyme Inhibition (e.g., TPH) Membrane Anchoring (AMPs) Potency Boost (Magic Chloro) Cl_Mech->Cl_App

Figure 1: Decision logic for selecting between 4-fluoro and 4-chloro substitutions based on steric constraints and desired functional outcome.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Standard Fmoc chemistry is generally sufficient for both, but 4-Cl-Phe requires attention to coupling efficiency due to slight steric bulk.

  • Resin Swelling: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.

  • Activation:

    • For Fmoc-4-F-Phe: Use standard HBTU/DIEA (4 eq). Coupling time: 45 min .

    • For Fmoc-4-Cl-Phe: Use HATU/HOAt/DIEA (4 eq) to maximize coupling efficiency. Coupling time: 60-90 min (Double coupling recommended if sequence is difficult).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Validation: 4-F-Phe peptides can be validated via 19F-NMR (distinct singlet ~ -115 to -120 ppm relative to CFCl3).

Protocol B: Tryptophan Hydroxylase (TPH) Inhibition Assay

Used to verify the "Blocker" activity of 4-Cl-Phe derivatives.

  • Preparation: Isolate TPH from rat brainstem or use recombinant human TPH1/2.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.4), 100 µM Tryptophan, 100 µM Tetrahydrobiopterin (BH4), 50 µM Fe(NH4)2(SO4)2, and Catalase.

  • Inhibitor Addition: Add 4-Cl-Phe (0.1 µM – 1 mM) or 4-F-Phe (Control) to the mix. Incubate 15 min at 37°C.

  • Measurement: Stop reaction with perchloric acid. Measure 5-Hydroxytryptophan (5-HTP) production via HPLC with fluorescence detection (Ex 295 nm / Em 340 nm).

  • Expected Result: 4-Cl-Phe will show dose-dependent inhibition (IC50 typically in µM range). 4-F-Phe will show minimal inhibition or act as a weak competitive substrate.

References

  • Jéquier, E., et al. (1967).[3] Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin.[3][4] Molecular Pharmacology.[3] Link

  • Galles, et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications / NIH. Link

  • Summerfield, C., et al. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][7][8][9] Chemical Society Reviews. Link

  • Wang, G. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides. MDPI Molecules. Link

Sources

Safety Operating Guide

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

Executive Summary & Chemical Profile

Objective: This guide provides a validated workflow for the disposal of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine . Unlike standard amino acids, the presence of the 4-chlorophenyl moiety classifies this substance as a halogenated organic compound .

Critical Operational Directive: DO NOT dispose of this compound in standard "Non-Halogenated" organic waste streams. Even small amounts of halogenated material can reclassify large volumes of non-halogenated waste, significantly increasing disposal costs and complicating incineration parameters due to the risk of dioxin formation.

Chemical Identification Table
ParameterDetailOperational Implication
Chemical Name N-Fmoc-4-(4-Chlorophenyl)-L-phenylalaninePrimary reagent
CAS Number Varies by isomer/vendor (Generic: Halogenated Fmoc-AA)Use chemical name for waste tagging
Key Functional Group Chlorine (Cl) on Phenyl ringMandates "Halogenated" waste stream
Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)Bulky organic; generates dibenzofulvene upon cleavage
Physical State White to off-white powderDust hazard; requires particulate protection
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Gloves, Goggles, Lab Coat)

Waste Segregation Logic (The "Why" and "How")

As researchers, we often default to segregating waste by phase (Solid vs. Liquid). However, for this compound, chemical composition is the primary driver.

  • The Halogen Rule: Most waste disposal vendors strictly separate halogenated organics (containing F, Cl, Br, I) from non-halogenated ones (like Acetone, Methanol, DMF).

  • The Cost of Error: A single spatula of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine dropped into a 20L carboy of non-halogenated solvent can technically reclassify the entire container as halogenated waste, often tripling the disposal cost and requiring specialized high-temperature incineration.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the decision logic for disposing of this specific compound in various experimental states.

WasteSegregation Start Waste Generation: N-Fmoc-4-(4-Chlorophenyl)-L-Phe StateCheck What is the Physical State? Start->StateCheck Solid Solid Waste (Expired powder, spills, contaminated paper) StateCheck->Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid SolidDecision Is it pure chemical or contaminated debris? Solid->SolidDecision LiquidContext Solvent Context Liquid->LiquidContext PureSolid Pure Chemical SolidDecision->PureSolid Debris Contaminated Consumables (Gloves, Weigh Boats) SolidDecision->Debris BinSolidHalo BIN A: Solid Hazardous Waste Label: 'Halogenated Organic Solid' PureSolid->BinSolidHalo Do NOT trash BinDebris BIN C: Chemically Contaminated Debris (Double Bagged) Debris->BinDebris HalogenatedSolvent Dissolved in DCM/Chloroform LiquidContext->HalogenatedSolvent NonHalogenatedSolvent Dissolved in DMF/NMP/MeOH LiquidContext->NonHalogenatedSolvent BinLiquidHalo BIN B: Liquid Halogenated Waste (Red Can/Label) HalogenatedSolvent->BinLiquidHalo NonHalogenatedSolvent->BinLiquidHalo CRITICAL: Mixture becomes Halogenated

Figure 1: Decision logic for segregating N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine waste. Note that mixing this compound with non-halogenated solvents forces the mixture into the Halogenated stream.

Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Applicability: Old reagent bottles, excess weighed material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if stable.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Critical Tag: Clearly write "ORGANOCHLORINE - HALOGENATED" on the tag.

  • Secondary Containment: Place the container inside a clear plastic bag (zip-lock) before placing it in the waste accumulation area to prevent external contamination of other waste bottles.

Scenario B: Disposal of Liquid Reaction Mixtures (Peptide Synthesis)

Applicability: HPLC effluent, reaction mixtures in DMF/DCM, cleavage cocktails.

The "Contamination Rule": In Solid Phase Peptide Synthesis (SPPS), this amino acid is often dissolved in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • DMF is typically Non-Halogenated.

  • HOWEVER: Once N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is dissolved in it, the entire solution must be treated as Halogenated Waste.

Protocol:

  • Select the Halogenated Waste Carboy (often Red-tagged or distinct from the "Solvents" can).

  • Pour the mixture using a funnel to avoid spillage.

  • Log the approximate percentage on the waste sheet (e.g., "95% DMF, 5% Halogenated Amino Acid").

  • Compatibility Warning: Ensure the waste container does not contain strong oxidizers or incompatible acids (like Nitric acid), as Fmoc derivatives are organic fuels.

Scenario C: Empty Container Management (Triple Rinse)

Applicability: When the original reagent bottle is empty.

Federal regulations (EPA 40 CFR 261.[1][2]7) allow containers to be classified as "RCRA Empty" only after specific treatment.

  • Rinse 1: Add a small volume of compatible solvent (Acetone or DCM) to the bottle. Cap and shake well. Pour rinsate into Halogenated Liquid Waste .

  • Rinse 2: Repeat. Pour into Halogenated Liquid Waste .

  • Rinse 3: Repeat. Pour into Halogenated Liquid Waste .

  • Deface: Cross out the label with a permanent marker or remove it entirely.

  • Disposal: The bottle can now be discarded in standard glass trash or recycled, depending on facility rules.

Emergency Procedures: Spill Management

Spill Type: Dry Powder

  • Risk: Inhalation of dust and spread of halogenated material.

  • Action:

    • Don PPE (Gloves, Goggles, N95 mask if dust is visible).

    • Gently cover the spill with wet paper towels to suppress dust.

    • Sweep/wipe up the material.[3][4][5]

    • Place all cleanup materials into a heavy-duty plastic bag.

    • Label as "Debris contaminated with Halogenated Organics" .

Spill Type: Solution (in DMF/DCM)

  • Risk: Skin absorption (DMF is a carrier solvent) and inhalation.

  • Action:

    • Evacuate the immediate area if the solvent volume is significant (>500mL).

    • Use a Universal Spill Kit (absorbent pads/vermiculite).

    • Do not use water initially, as this spreads the organic solvent.

    • Collect soaked absorbents into a sealable bag/bucket.

    • Dispose of as Solid Hazardous Waste (Halogenated) .

Regulatory & Compliance Grounding

This protocol is grounded in the following regulatory frameworks. Adherence ensures compliance with federal and international standards.

  • EPA 40 CFR 261.31 (F-List) & 261.24 (Toxicity): While this specific amino acid may not have a unique "U-code," it falls under the broad category of halogenated organic wastes which requires specific incineration protocols (typically >1100°C) to prevent the formation of Polychlorinated Dibenzodioxins (PCDDs).

  • "Mixture Rule" (40 CFR 261.3): Mixing a listed hazardous waste (halogenated source) with a non-hazardous waste renders the entire mixture hazardous.

  • Standard of Care: In the absence of a specific CAS-linked waste code, the "Generator Knowledge" clause applies. You, as the generator, know it contains Chlorine; therefore, you must designate it as halogenated to protect downstream waste workers.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Institutes of Health (NIH) - Waste Management. Chemical Waste Disposal Guide for Research Laboratories. (General guidelines for halogenated segregation). [Link]

  • Princeton University EHS. Laboratory Waste Disposal Procedures: Halogenated vs. Non-Halogenated Solvents. [Link]

Sources

Navigating the Safe Handling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Essential Safety and Handling Protocol

This guide provides crucial safety and logistical information for the handling and disposal of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (CAS 175453-08-4), a key reagent in peptide synthesis. As Senior Application Scientists, we aim to empower researchers with the knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and Risk Mitigation

N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is a white to off-white powder.[1] While a specific comprehensive safety data sheet (SDS) is not widely available, data from structurally similar Fmoc-protected amino acids and halogenated organic compounds indicate that the primary hazards are associated with its powdered form and the presence of a chlorinated phenyl group.

The main risks include:

  • Inhalation: As a fine powder, it can be easily aerosolized, leading to respiratory tract irritation.

  • Skin and Eye Contact: Direct contact may cause irritation.[2]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can be harmful to the environment.

Our procedural recommendations are grounded in the principle of "As Low As Reasonably Achievable" (ALARA) for exposure, ensuring a multi-layered safety approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a thorough hazard assessment of the workplace.[3] For handling N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine, the following PPE is required. The causality for each piece of equipment is explained to underscore its importance.

PPE CategorySpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects against accidental splashes of solvents during dissolution and airborne powder particles during weighing and transfer.
Hand Protection Nitrile gloves.[4]Provides a barrier against skin contact with the powdered compound and solvents. Nitrile offers good resistance to a range of common laboratory solvents.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and protects the skin from minor spills and dust.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.[5]Essential during the handling of the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is paramount for safety and experimental reproducibility. The following step-by-step guide outlines the safe handling of N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine from receipt to disposal.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] The recommended storage temperature is typically 2-8°C.[5]

Weighing and Preparation of Solutions

This phase presents the highest risk of aerosolization.

  • Step 1: Engineering Controls: Perform all weighing and initial handling of the powder within a certified chemical fume hood or a powder containment hood. This is the most critical step in minimizing inhalation exposure.

  • Step 2: Don PPE: Before handling, put on your lab coat, safety glasses, nitrile gloves, and an N95 respirator.

  • Step 3: Weighing: Use a tared, sealed container to weigh the desired amount of the compound. This minimizes the generation of airborne dust.

  • Step 4: Dissolution: Add the solvent to the container with the weighed compound slowly to avoid splashing. Swirl gently to dissolve. N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine is typically soluble in organic solvents like dimethylformamide (DMF).

Use in Peptide Synthesis

During the coupling reaction in solid-phase peptide synthesis (SPPS), the compound is in solution, reducing the risk of inhalation. However, skin and eye contact with the reaction mixture remains a concern.

  • Maintain PPE: Continue to wear your lab coat, safety glasses, and nitrile gloves throughout the synthesis process.

  • Ventilation: Ensure all steps of the peptide synthesis are performed in a well-ventilated area, preferably within a chemical fume hood.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

  • Spill: For a small spill of the powder, carefully sweep it up with a damp paper towel to avoid creating dust and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.

Disposal Plan: Environmental Responsibility

As a chlorinated organic compound, N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine and its waste products must be disposed of as hazardous waste.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed waste container for halogenated organic solvents.

  • Do Not: Never dispose of this compound or its solutions down the drain.[6]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the key stages and safety checkpoints for handling N-Fmoc-4-(4-Chlorophenyl)-L-phenylalanine.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Use cluster_disposal Disposal Receiving Receiving & Storage Weighing Weighing Powder (in Fume Hood) Receiving->Weighing Inspect Container Dissolution Dissolution Weighing->Dissolution Transfer Powder Solid_Waste Solid Waste (Sealed Container) Weighing->Solid_Waste Dispose Contaminated Materials SPPS Solid-Phase Peptide Synthesis Dissolution->SPPS Use in Reaction Dissolution->Solid_Waste Dispose Contaminated Materials SPPS->Solid_Waste Dispose Contaminated Materials Liquid_Waste Liquid Waste (Halogenated) SPPS->Liquid_Waste Collect Waste

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.